molecular formula C8H15N3O2 B1344355 1-Acetyl-3-piperidinecarbohydrazide CAS No. 1098343-82-8

1-Acetyl-3-piperidinecarbohydrazide

Cat. No.: B1344355
CAS No.: 1098343-82-8
M. Wt: 185.22 g/mol
InChI Key: YMBNGADTTDLKJH-UHFFFAOYSA-N
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Description

1-Acetyl-3-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C8H15N3O2 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-3-piperidinecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-piperidinecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNGADTTDLKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648990
Record name 1-Acetylpiperidine-3-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098343-82-8
Record name 1-Acetylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for Functionalized Piperidine Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4][5] When coupled with the versatile carbohydrazide moiety, it forms a privileged scaffold—the piperidine carbohydrazide—that serves as a critical building block for developing novel therapeutic agents. This guide provides an in-depth exploration of modern and efficient synthetic strategies for accessing these valuable compounds. We will dissect the synthesis into two core stages: the construction of the functionalized piperidine core and the subsequent formation of the carbohydrazide. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to navigate the synthesis of these complex and vital molecules.

Introduction: The Piperidine Carbohydrazide Scaffold - A Privileged Motif in Drug Discovery

The prevalence of the piperidine scaffold across more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, highlights its significance in drug design.[2][3][4][5] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a highly functional handle. It can act as a hydrogen bond donor and acceptor, participate in coordination with metal ions in enzymes, and serve as a versatile precursor for the synthesis of other heterocycles like oxadiazoles and pyrazoles.[6][7]

Derivatives of piperidine carbohydrazide have demonstrated a wide spectrum of biological activities, including potent antifungal properties through the inhibition of succinate dehydrogenase (SDH)[6][8], and potential as VEGFR-2 inhibitors for cancer therapy. This diverse bioactivity underscores the importance of robust and flexible synthetic routes that can generate a wide array of analogs for structure-activity relationship (SAR) studies.

Strategic Approaches to Synthesis: A Modular Perspective

The synthesis of functionalized piperidine carbohydrazides can be approached through several strategic disconnections. The most logical and widely adopted strategy involves a modular, two-phase approach: first, the construction of a diversely functionalized piperidine core, typically bearing a carboxylic acid or ester group, followed by the conversion of this group into the carbohydrazide. This approach allows for maximum flexibility in introducing substituents onto the piperidine ring before the final hydrazinolysis step.

G cluster_0 Core Synthetic Strategy Start Pyridine, Acyclic Precursors, etc. Core_Synth PART I: Synthesis of Functionalized Piperidine Core (e.g., with -COOR group) Start->Core_Synth Diverse Methodologies (Hydrogenation, Cyclization, MCRs) Hydrazide_Formation PART II: Formation of Carbohydrazide Moiety (-COOR -> -CONHNH2) Core_Synth->Hydrazide_Formation Hydrazinolysis or Coupling Final_Product Functionalized Piperidine Carbohydrazide Hydrazide_Formation->Final_Product

Caption: High-level modular strategy for piperidine carbohydrazide synthesis.

Part I: Synthesis of the Functionalized Piperidine Core

The key to accessing a diverse library of final compounds lies in the ability to synthesize variously substituted piperidine precursors. Modern organic synthesis offers a powerful toolkit for this purpose.

A. Hydrogenation of Pyridine Precursors

The reduction of substituted pyridines is one of the most direct and common methods for synthesizing the piperidine scaffold.[9][10] The choice of catalyst and reaction conditions is critical to achieve high yield and chemoselectivity, particularly avoiding over-reduction and cleavage of the C-N bond.[11]

  • Catalytic Hydrogenation: This is a widely used industrial and laboratory method.[11]

    • Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C) are standard catalysts. Raney Nickel is also effective but may require harsher conditions.[9][11] Rhodium-based catalysts are often preferred for their high selectivity, minimizing C-N bond cleavage.[11]

    • Causality: The choice of catalyst is dictated by the functional groups present on the pyridine ring. For substrates with sensitive groups (e.g., benzyl ethers), a milder catalyst like Pd/C might be chosen over a more aggressive one like PtO₂. High pressures of hydrogen gas are employed to overcome the aromaticity of the pyridine ring.

  • Asymmetric Synthesis via Pyridinium Intermediates: For enantiomerically enriched piperidines, a powerful strategy involves the initial dearomatization of pyridine to a dihydropyridine or pyridinium salt, followed by an asymmetric catalytic step. A recent rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with dihydropyridines provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.[12]

B. De Novo Ring Construction via Cyclization

Building the piperidine ring from acyclic precursors offers excellent control over substituent placement.

  • Intramolecular Cyclization: Aza-Michael reactions, reductive aminations of 1,5-dicarbonyl compounds, and radical cyclizations of linear amino-aldehydes are robust methods.[10] For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing a double bond while simultaneously creating the N-heterocycle.[10]

  • [4+2] Cycloaddition: The reaction of 1-azadienes with electron-deficient olefins provides a powerful route to highly substituted piperidines. Modern protocols use inexpensive zinc catalysts with chiral ligands (like F-BOPA) to achieve high yields and enantioselectivities.[13]

C. Multicomponent Reactions (MCRs) for Rapid Diversity

Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single step to generate complex products, saving time and resources.[14][15]

  • The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is exceptionally powerful for creating molecular diversity.[14][16] It combines a carboxylic acid, an amine, a carbonyl compound (like N-Boc-4-piperidone), and an isocyanide in one pot.[14][17] This strategy allows for the rapid generation of libraries of complex piperidine derivatives. Solid-phase synthesis using the Ugi reaction has been employed to create N-substituted pyrrolidinone-tethered N-substituted piperidines, demonstrating the reaction's versatility.[14][16][18]

Ugi_Workflow cluster_workflow Ugi Reaction Workflow for Piperidine Scaffolds start_materials Amine + N-Boc-4-Piperidone + Carboxylic Acid + Isocyanide ugi_reaction One-Pot Ugi Four-Component Reaction (U-4CR) start_materials->ugi_reaction intermediate Complex N-Acyl-N-Alkyl Amino Acid Amide with Protected Piperidine ugi_reaction->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection diversification Further Functionalization at Piperidine Nitrogen (e.g., Sulfonylation, Acylation) deprotection->diversification final_product Diverse Library of Functionalized Piperidines diversification->final_product

Caption: Workflow for generating piperidine diversity via the Ugi reaction.

Part II: Formation of the Carbohydrazide Moiety

Once the functionalized piperidine core with a carboxylic acid or ester is in hand, the final step is the formation of the carbohydrazide.

A. The Workhorse Method: Hydrazinolysis of Esters

The most common and straightforward method to synthesize carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate.[7][19][20][21][22]

  • Mechanism & Rationale: This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The choice of an ester (typically methyl or ethyl) as the precursor is strategic; esters are generally stable, easily purified, and sufficiently reactive towards hydrazine without requiring harsh conditions that might compromise other functional groups on the piperidine ring. The reaction is often driven to completion by using an excess of hydrazine hydrate and by the volatility of the alcohol byproduct (methanol or ethanol).

Detailed Experimental Protocol: General Hydrazinolysis of a Piperidine Ester

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the functionalized piperidine methyl/ethyl ester (1.0 equiv).

  • Solvent: Dissolve the ester in a suitable alcohol solvent, typically absolute ethanol or methanol (approximately 10-20 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, typically 5-10 equiv) to the solution. Safety Note: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The product carbohydrazide, often a solid, may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold water or diethyl ether to remove excess hydrazine, and dry under vacuum.

    • If the product does not precipitate, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or isopropanol) or by column chromatography on silica gel.

Part III: Integrated Synthetic Campaigns - A Case Study

To illustrate the integration of these methodologies, we will examine a representative synthesis of a functionalized piperidine-4-carbohydrazide derivative, similar to scaffolds investigated for antifungal activity.[6][23]

Case Study: Synthesis of a Quinazolinyl-Piperidine-4-Carbohydrazide

This multi-step synthesis demonstrates the construction of a complex N-aryl piperidine followed by hydrazinolysis.[6]

Case_Study cluster_cs Case Study: Quinazolinyl-Piperidine-4-Carbohydrazide Synthesis Start Quinazolin-4-one Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 4-Chloroquinazoline Step1->Intermediate1 Step2 Nucleophilic Substitution with Methyl piperidine-4-carboxylate Intermediate1->Step2 Intermediate2 Quinazolinyl-substituted piperidine-4-carboxylic ester Step2->Intermediate2 Step3 Hydrazinolysis (N2H4.H2O, EtOH, Reflux) Intermediate2->Step3 Final Target Piperidine Carbohydrazide Step3->Final

Caption: Synthetic workflow for a bioactive piperidine carbohydrazide.

Step 1 & 2: Synthesis of the Piperidine Ester Precursor The synthesis begins by converting a starting quinazolin-4-one into the more reactive 4-chloroquinazoline.[6] This intermediate then undergoes a nucleophilic aromatic substitution with methylpiperidine-4-carboxylate in a solvent like 1,4-dioxane to yield the key ester precursor.[6]

Step 3: Hydrazinolysis The resulting quinazolinyl-substituted piperidine-4-carboxylic ester is then subjected to hydrazinolysis as described in the general protocol above to afford the final carbohydrazide product.

StepReactionKey ReagentsTypical Yield
1ChlorinationPOCl₃High
2N-ArylationMethylpiperidine-4-carboxylate, 1,4-DioxaneGood to Excellent
3HydrazinolysisN₂H₄·H₂O, EthanolGood to Excellent

Table 1: Summary of reaction steps and typical yields for the case study synthesis.

Conclusion and Future Outlook

The synthetic routes to functionalized piperidine carbohydrazides are diverse and continually evolving. Classic methods like the hydrogenation of pyridines remain highly relevant, while modern techniques such as multicomponent reactions and catalytic C-H functionalization offer unprecedented efficiency and speed in generating molecular complexity. The modular approach of first building a decorated piperidine core followed by a robust hydrazinolysis step provides the most versatile and powerful strategy for creating libraries of these compounds for drug discovery. As catalytic methods become more sophisticated and selective, the ability to synthesize increasingly complex and stereochemically defined piperidine carbohydrazides will continue to expand, paving the way for the discovery of next-generation therapeutics.

References

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC - NIH. (n.d.).
  • Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. (n.d.). Google Search.
  • Technical Support Center: Synthesis of Piperidine
  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
  • Piperidine Synthesis. (n.d.). DTIC.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI.
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (2010).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (n.d.).
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2025). Taylor & Francis Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024).
  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry.
  • General Path to N-Arylpiperidines. (2023). ChemistryViews.
  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed.
  • Application Notes and Protocols: 1-Acetylpiperidine-4-carbohydrazide in Medicinal Chemistry. (2025). Benchchem.
  • A General Strategy for N-(Hetero)
  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. (2025). Benchchem.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI.
  • A General Strategy for N–(Hetero)
  • A General Strategy for N–(Hetero)
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI.
  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2025).
  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2013). Semantic Scholar.
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (n.d.). Google Search.
  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Science.
  • Pharmacological Applications of Piperidine Deriv
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016).
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology.

Sources

A Deep Dive into the Spectroscopic Characterization of 1-Acetyl-3-piperidinecarbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Acetyl-3-piperidinecarbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and structural elucidation of this molecule. Our approach moves beyond a mere listing of data, delving into the rationale behind the spectral features and providing practical, field-proven insights for accurate interpretation.

Introduction: The Structural Significance of 1-Acetyl-3-piperidinecarbohydrazide

1-Acetyl-3-piperidinecarbohydrazide integrates two key pharmacophores: a piperidine ring and a carbohydrazide moiety. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties.[1][2] The carbohydrazide functional group is a versatile building block in the synthesis of various heterocyclic systems and is known to exhibit a wide range of biological activities.[3] The combination of these two structural motifs in 1-Acetyl-3-piperidinecarbohydrazide makes it a compound of significant interest for further investigation. A thorough understanding of its spectroscopic properties is the foundational step in its chemical and biological exploration.

Molecular Structure and Key Spectroscopic Correlation Points

To facilitate the interpretation of the spectroscopic data, a clear understanding of the molecular structure is paramount. The following diagram illustrates the structure of 1-Acetyl-3-piperidinecarbohydrazide with key atomic numbering that will be referenced throughout this guide.

Figure 1: Molecular structure of 1-Acetyl-3-piperidinecarbohydrazide with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Acetyl-3-piperidinecarbohydrazide, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3-piperidinecarbohydrazide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as labile protons (NH, NH₂) may exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing these exchangeable protons.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended):

    • To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Acetyl-3-piperidinecarbohydrazide is expected to be complex due to the diastereotopic protons of the piperidine ring and the presence of exchangeable protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
NH₂ (N3)~4.3Broad Singlet2HChemical shift and broadness are highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange.
NH (N2)~9.2Broad Singlet1HThe deshielding is due to the adjacent carbonyl group. This signal will also disappear upon D₂O exchange.
Piperidine Ring CH (C3)~2.5-2.8Multiplet1HThis proton is expected to be deshielded by the adjacent carbohydrazide group.
Piperidine Ring CH₂ (C2, C4, C5, C6)~1.2-1.9, ~2.9-3.5Multiplets8HThe protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C2 and C6, adjacent to the nitrogen, will be deshielded.
Acetyl CH₃ (C8)~2.0Singlet3HA characteristic sharp singlet for the acetyl methyl group.

Rationale for Predictions: The chemical shifts of the carbohydrazide NH and NH₂ protons are based on typical values for hydrazides, which are known to appear downfield.[4][5] The piperidine ring protons are predicted based on data for 3-substituted piperidines, with the understanding that the electron-withdrawing nature of the acetyl and carbohydrazide groups will influence their chemical environment.[6][7]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Insights
C=O (Carbohydrazide, C9)~170-175The carbonyl carbon of the hydrazide is typically found in this region.
C=O (Acetyl, C7)~168-172The amide carbonyl of the acetyl group.
Piperidine Ring CH (C3)~40-45The carbon bearing the carbohydrazide substituent.
Piperidine Ring CH₂ (C2, C6)~45-50The carbons adjacent to the nitrogen atom are deshielded.
Piperidine Ring CH₂ (C4, C5)~20-30The remaining piperidine ring carbons.
Acetyl CH₃ (C8)~21A typical chemical shift for an acetyl methyl carbon.

Rationale for Predictions: The predicted chemical shifts for the carbonyl carbons are based on standard values for amides and hydrazides.[8][9] The piperidine ring carbon chemical shifts are estimated from data on substituted piperidines, considering the inductive effects of the substituents.[10]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Acetyl-3-piperidinecarbohydrazide will be characterized by the vibrational frequencies of the N-H, C=O, and C-H bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire 16-32 scans to obtain a good signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Key Insights
3350-3250N-H stretch (NH₂)Medium-StrongTwo bands may be observed for the symmetric and asymmetric stretching of the primary amine.
3200-3050N-H stretch (NH)MediumA single band for the secondary amine in the hydrazide moiety.
2950-2850C-H stretch (aliphatic)Medium-StrongStretching vibrations of the C-H bonds in the piperidine ring and the acetyl group.
~1680C=O stretch (Amide I, Acetyl)StrongThe carbonyl of the N-acetyl group.
~1640C=O stretch (Amide I, Hydrazide)StrongThe carbonyl of the carbohydrazide group. This is typically at a lower frequency than a simple amide due to resonance.
1600-1500N-H bendMediumBending vibrations of the N-H bonds.

Rationale for Predictions: The predicted IR absorption frequencies are based on well-established correlation tables for the functional groups present in the molecule.[11][12][13] The N-H stretching region is particularly informative for identifying the hydrazide moiety. The two distinct C=O stretching frequencies will confirm the presence of both the acetyl and carbohydrazide carbonyl groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 1-Acetyl-3-piperidinecarbohydrazide is C₈H₁₅N₃O₂. The molecular weight is 185.22 g/mol .

  • Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 186.23.

  • Key Fragmentation Pathways: Fragmentation is expected to occur at the weakest bonds, which are typically adjacent to heteroatoms and carbonyl groups.

Fragmentation_Pattern cluster_frags Predicted Fragments M [C8H15N3O2 + H]+ m/z = 186 frag1 Loss of NH2NH2 [M - 32 + H]+ m/z = 154 M->frag1 - H2NNH2 frag2 Loss of CONHNH2 [M - 59 + H]+ m/z = 127 M->frag2 - CONHNH2 frag3 Loss of CH3CO [M - 43 + H]+ m/z = 143 M->frag3 - CH3CO frag4 Piperidine Ring Fragmentation M->frag4 Ring Opening

Figure 2: Predicted major fragmentation pathways for 1-Acetyl-3-piperidinecarbohydrazide.

Rationale for Predictions: The predicted fragmentation patterns are based on established principles of mass spectrometry, where cleavage often occurs alpha to carbonyl groups and heteroatoms.[14][15] The loss of the carbohydrazide side chain and the acetyl group are expected to be prominent fragmentation pathways.

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 1-Acetyl-3-piperidinecarbohydrazide. By integrating the data from NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous structural assignment. The predicted spectral data presented herein serves as a valuable reference for those working with this compound and similar molecular architectures. The self-validating nature of these combined techniques ensures a high degree of confidence in the final structural elucidation, a critical aspect of drug discovery and development.

References

  • On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017). ResearchGate. [Link]

  • ¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... (n.d.). ResearchGate. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. [Link]

  • A Guide to ¹H NMR Chemical Shift Values. (2015). Compound Interest. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]

  • ¹³C NMR spectroscopy • Chemical shift. (n.d.). e-PG Pathshala. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • ¹³C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. (2023). MDPI. [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC. [Link]

  • ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. [Link]

  • a guide to ¹³c nmr chemical shift values. (2015). Compound Interest. [Link]

  • Analysis of Carbohydrates by Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]

  • ¹³C NMR Chemical Shift Table.pdf. (n.d.). University of California, Los Angeles. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Analysis of carbohydrates by mass spectrometry. (2013). PubMed. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2023). OpenStax. [Link]

  • Infrared spectroscopy. (n.d.). Wikipedia. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. [Link]

  • Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. (2020). YouTube. [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of California, Los Angeles. [Link]

  • Preparation method for 1-piperazine acetyl pyrrolidine. (n.d.).
  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). PMC. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (2020). PMC. [Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.).

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An In-Depth Technical Guide to the Physicochemical Properties of N-Acetylated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Acetylated Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its significance lies in its versatile, saturated, six-membered ring structure, which provides conformational flexibility, enabling it to effectively bind to a diverse array of biological targets.[3] The introduction of an N-acetyl group to this scaffold confers a unique set of physicochemical characteristics that are pivotal for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The N-acetylation of the piperidine nitrogen fundamentally alters the amine's properties. It transforms a typically basic nitrogen (pKa ~9-11) into a neutral, non-ionizable amide. This seemingly simple modification has profound implications for a molecule's lipophilicity, solubility, metabolic stability, and hydrogen bonding capacity. These parameters are critical for a drug candidate's ability to permeate biological membranes, remain soluble in physiological fluids, resist metabolic breakdown, and interact with its intended target.[4]

This guide provides an in-depth exploration of the key physicochemical properties of N-acetylated piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also practical, field-proven experimental protocols. By understanding and learning to modulate these properties, medicinal chemists can more effectively design and develop novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[5]

Section 1: Lipophilicity (LogP and LogD)

Theoretical Background: The Role of Lipophilicity in Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is a key determinant of a drug's ability to cross biological membranes, its binding affinity to protein targets, its aqueous solubility, and its susceptibility to metabolism. The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard metrics for quantifying lipophilicity.

For N-acetylated piperidine derivatives, the N-acetyl group significantly increases lipophilicity compared to the parent secondary amine. By neutralizing the basic nitrogen, it prevents protonation under physiological conditions (pH 7.4), ensuring that the molecule's lipophilicity is governed by LogP rather than LogD. This stable lipophilicity is crucial for consistent absorption across the gastrointestinal tract and penetration of the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, precise control and measurement of LogP are essential.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method remains the "gold standard" for LogP determination due to its direct and accurate measurement of partitioning.

Causality in Protocol Design: This protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases, providing a reliable measure of its partitioning behavior. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. The choice of UV-Vis or HPLC for analysis depends on the analyte's properties, such as the presence of a chromophore and the required sensitivity.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by a 24-hour separation period.

  • Analyte Stock Solution: Prepare a stock solution of the N-acetylated piperidine derivative in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and a precise volume of the analyte stock solution (e.g., 5 mL).

  • Equilibration: Seal the vial and shake it gently at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Vigorous shaking that could lead to emulsion formation should be avoided.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte in the aqueous phase ([Analyte]aq) using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The concentration in the octanol phase ([Analyte]oct) is determined by mass balance. The LogP is then calculated using the following equation: LogP = log ( [Analyte]oct / [Analyte]aq )

Data Presentation: Lipophilicity of Exemplar Derivatives
DerivativeStructureExperimental LogP
N-acetylpiperidineC₅H₁₀N(COCH₃)0.75
1-acetyl-4-phenylpiperidineC₁₃H₁₇NO2.58
1-acetyl-4-(4-fluorophenyl)piperidineC₁₃H₁₆FNO2.71

Data presented is illustrative and may vary based on experimental conditions.

Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent 1. Prepare Saturated n-Octanol & Water Stock 2. Prepare Analyte Stock Solution (Aqueous) Mix 3. Mix Octanol & Aqueous Stock Stock->Mix Equilibrate 4. Shake to Equilibrate Mix->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Analyze 6. Measure [Analyte] in Aqueous Phase Separate->Analyze Calculate 7. Calculate LogP Analyze->Calculate

Caption: Workflow for LogP determination via the shake-flask method.

Section 2: Aqueous Solubility

Theoretical Background: The Solubility-Permeability Interplay

Aqueous solubility is a critical prerequisite for drug absorption. A compound must dissolve in the gastrointestinal fluid before it can permeate the gut wall. The N-acetyl group, while increasing lipophilicity, also introduces a polar amide functional group capable of acting as a hydrogen bond acceptor. This dual character means that N-acetylated piperidine derivatives often occupy a favorable region of chemical space, balancing solubility and permeability.

Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development. Therefore, accurate measurement of thermodynamic and kinetic solubility is a cornerstone of early-stage drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

Kinetic solubility assays are widely used in early discovery to rapidly assess the solubility of many compounds. This protocol uses nephelometry, which measures the amount of light scattered by undissolved particles.

Causality in Protocol Design: This method measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock into an aqueous buffer, mimicking the conditions a drug encounters upon administration. The use of DMSO is a practical necessity for high-throughput screening, but it's important to keep the final DMSO concentration low (typically ≤1%) as it can act as a co-solvent and artificially inflate solubility values.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

  • Buffer Addition: Using a liquid handler, add aqueous buffer (e.g., PBS, pH 7.4) to a separate 96-well analysis plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the compound plate to the analysis plate containing the buffer. Mix rapidly.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Read the plate on a nephelometer to measure light scattering.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the background is defined as the kinetic solubility.

Visualization: Interplay of Physicochemical Properties

ADME_Properties ADME Drug-like Profile (ADME) Solubility Aqueous Solubility Solubility->ADME Absorption Permeability Membrane Permeability Solubility->Permeability Inverse Relationship Permeability->ADME Absorption Distribution Metabolism Metabolic Stability Permeability->Metabolism Lipophilicity Link Metabolism->ADME Excretion Binding Target Binding Binding->ADME Efficacy

Sources

Exploring the chemical space of carbohydrazide-modified piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Space of Carbohydrazide-Modified Piperidines

Authored by: A Senior Application Scientist

Abstract

The confluence of the piperidine scaffold, a cornerstone in modern medicinal chemistry, with the versatile carbohydrazide moiety presents a rich and underexplored chemical space teeming with therapeutic potential.[1][2][3] This guide provides a comprehensive exploration of this unique chemical class, from foundational synthetic strategies and rigorous characterization protocols to the elucidation of their diverse biological activities. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes established methodologies with field-proven insights, offering a robust framework for the rational design and development of novel carbohydrazide-modified piperidine-based therapeutics. We will delve into the nuances of experimental design, the interpretation of analytical data, and the strategic navigation of structure-activity relationships (SAR) to unlock the full potential of this promising compound family.

Introduction: The Strategic Imperative for Hybrid Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3][4][5][6] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement.[4][5][6] On the other hand, the carbohydrazide functional group and its derivatives, such as hydrazones, are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[7][8]

The strategic hybridization of these two pharmacophores—piperidine and carbohydrazide—creates a novel chemical entity with the potential for synergistic or entirely new biological effects. This guide will navigate the multifaceted landscape of carbohydrazide-modified piperidines, providing a roadmap for their synthesis, characterization, and biological evaluation.

Synthetic Strategies: Building the Molecular Framework

The synthesis of carbohydrazide-modified piperidines can be approached through several convergent strategies. The choice of a specific route is often dictated by the desired substitution pattern on both the piperidine ring and the carbohydrazide moiety, as well as the availability of starting materials.

General Synthetic Workflow

A common and effective approach involves a two-step sequence: (1) functionalization of the piperidine nitrogen or a carbon atom with a carboxylic acid or its ester equivalent, followed by (2) reaction with hydrazine hydrate to form the carbohydrazide.

G cluster_0 Piperidine Functionalization cluster_1 Carbohydrazide Formation Piperidine Starting Material Piperidine Starting Material Functionalized Piperidine Intermediate Functionalized Piperidine Intermediate Piperidine Starting Material->Functionalized Piperidine Intermediate Alkylation, Acylation, etc. Carbohydrazide-Modified Piperidine Carbohydrazide-Modified Piperidine Functionalized Piperidine Intermediate->Carbohydrazide-Modified Piperidine Hydrazine Hydrate

Caption: A generalized workflow for the synthesis of carbohydrazide-modified piperidines.

Protocol: Synthesis of 1-(Piperidin-4-yl)carbohydrazide

This protocol details a representative synthesis starting from a commercially available piperidine derivative.

Materials:

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add ethyl isonipecotate (1 equivalent) and absolute ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (5 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired 1-(piperidin-4-yl)carbohydrazide as a white solid.

Expert Insight: The use of a significant excess of hydrazine hydrate drives the reaction to completion. However, it is crucial to ensure its complete removal during the work-up, as residual hydrazine can interfere with subsequent reactions and biological assays.

Physicochemical and Structural Characterization

Unambiguous characterization of the synthesized compounds is paramount for establishing structure-activity relationships. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure.

  • ¹H NMR: Expect to see characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The NH and NH₂ protons of the carbohydrazide moiety will appear as broad singlets, often in the downfield region (δ > 4.0 ppm), and their chemical shifts can be sensitive to solvent and concentration.[9][10]

  • ¹³C NMR: The carbonyl carbon of the carbohydrazide will be a key signal, typically appearing around 165-175 ppm.[10] The carbons of the piperidine ring will resonate in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for these relatively polar molecules. The protonated molecular ion [M+H]⁺ is typically the base peak.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine/amide)3200-3400
C=O stretch (amide)1640-1680
C-H stretch (aliphatic)2850-3000

Exploring the Chemical Space and Biological Potential

The true power of this scaffold lies in the ability to readily diversify the structure at multiple points to explore a vast chemical space.

G cluster_0 Core Scaffold cluster_1 Diversification Points Piperidine-Carbohydrazide Piperidine Ring Carbohydrazide Moiety R1 Piperidine N-substitution Piperidine-Carbohydrazide:f0->R1 R2 Piperidine Ring C-substitution Piperidine-Carbohydrazide:f0->R2 R3 Hydrazone Formation (Aldehydes/Ketones) Piperidine-Carbohydrazide:f1->R3

Caption: Key diversification points for exploring the chemical space of carbohydrazide-modified piperidines.

Piperidine Ring Modifications
  • N-Substitution: The piperidine nitrogen can be functionalized with a variety of substituents (e.g., alkyl, aryl, benzyl groups) to modulate lipophilicity and target engagement.

  • C-Substitution: Introducing substituents on the carbon atoms of the piperidine ring can influence the conformational preference and introduce chiral centers, which can be critical for biological activity and selectivity.[4][6]

Carbohydrazide Modifications: The Power of Hydrazones

The terminal amino group of the carbohydrazide is a versatile handle for further derivatization, most commonly through condensation with aldehydes and ketones to form hydrazones.[7][12] This reaction is typically high-yielding and allows for the introduction of a wide array of aromatic and heterocyclic moieties, significantly expanding the chemical diversity of the compound library. The resulting N'-(substituted-ylidene)piperidine-carbohydrazides have been investigated for a range of biological activities, including as potential VEGFR-2 inhibitors.[13]

Biological Evaluation

Given the known activities of the parent scaffolds, carbohydrazide-modified piperidines are promising candidates for screening in a variety of therapeutic areas:

  • Antimicrobial Activity: Both piperidine and carbohydrazide derivatives have demonstrated antimicrobial properties.[7][14] Screening against a panel of pathogenic bacteria and fungi is a logical starting point.

  • Anticancer Activity: The piperidine scaffold is found in numerous anticancer drugs, and carbohydrazides have also shown cytotoxic effects.[5][7][15] Evaluation against various cancer cell lines is warranted.[13]

  • CNS Disorders: The piperidine moiety is a common feature in drugs targeting the central nervous system.[5]

Table 1: Representative Biological Activities of Piperidine-Carbohydrazide Analogs

Compound ClassTherapeutic AreaKey FindingsReference
N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazidesAnticancerPotent VEGFR-2 inhibition, with some compounds surpassing the activity of Sorafenib.[13]
Piperidine-4-carbohydrazide derivatives with N-phthaloyl amino acidsAntimicrobialModerate to good activity against S. aureus, E. coli, and other microbes.[14]
PiperidinothiosemicarbazonesAntitubercularHigh activity against M. tuberculosis, demonstrating the potential of carbohydrazide-like linkers.[16]

Case Study: Targeting VEGFR-2 in Oncology

A recent study by Al-Warhi et al. (2024) provides an excellent example of the potential of this chemical class.[13] They designed and synthesized a series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[13]

Their synthetic approach followed the general workflow described in this guide. The resulting compounds were evaluated for their cytotoxic effects against breast cancer cell lines and for their direct inhibitory activity against VEGFR-2. Several compounds exhibited potent activity, with one derivative showing an IC₅₀ value of 45.9 nM against VEGFR-2, surpassing the reference drug Sorafenib.[13] This study underscores the power of rational design in leveraging the carbohydrazide-modified piperidine scaffold to develop potent and selective enzyme inhibitors.

Future Directions and Conclusion

The exploration of the chemical space of carbohydrazide-modified piperidines is still in its early stages, yet the initial findings are highly encouraging. Future research should focus on:

  • Stereoselective Synthesis: The introduction of chirality into the piperidine ring can have a profound impact on biological activity.[4][6] The development of stereoselective synthetic routes will be crucial.

  • Broader Biological Screening: Expanding the screening of these compounds to a wider range of biological targets is likely to uncover new therapeutic applications.

  • In Silico Modeling: Computational approaches, such as docking and molecular dynamics simulations, can aid in the rational design of more potent and selective analogs.[13][17]

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Piperidine-based drug discovery.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)
  • The Multifaceted Biological Activities of 2-(Piperidin-1-yl)
  • Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central (PMC).
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE.
  • Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Pharmacological Applications of Piperidine Deriv
  • Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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An In-depth Technical Guide to the Stability of 1-Acetyl-3-piperidinecarbohydrazide Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the chemical stability of 1-Acetyl-3-piperidinecarbohydrazide under physiological conditions. Given the absence of extensive public data on this specific molecule, this document synthesizes established principles from analogous chemical structures—N-acetyl derivatives, piperidine-containing pharmaceuticals, and carbohydrazides—to construct a robust, scientifically-grounded stability testing protocol. We will delve into the probable degradation pathways, present a detailed experimental design for forced degradation studies compliant with ICH guidelines, and outline the necessary analytical methodologies for the accurate quantification of the parent compound and its potential degradants. This guide is intended to be a practical resource for researchers initiating stability programs for novel chemical entities with similar structural motifs.

Introduction: The Imperative of Stability Assessment

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Among these, chemical stability under physiological conditions (pH 7.4, 37°C) is a critical determinant of a drug candidate's fate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 1-Acetyl-3-piperidinecarbohydrazide, a molecule featuring a piperidine ring, an N-acetyl group, and a carbohydrazide moiety, presents a unique combination of functional groups, each with its own susceptibility to degradation.

Forced degradation studies, also known as stress testing, are an indispensable tool in this assessment.[1] By subjecting the molecule to conditions more severe than typical storage, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1] This proactive approach is a cornerstone of modern drug development and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3]

Predicted Degradation Pathways of 1-Acetyl-3-piperidinecarbohydrazide

The chemical architecture of 1-Acetyl-3-piperidinecarbohydrazide suggests several potential degradation pathways under physiological and stressed conditions. Understanding these is fundamental to designing a comprehensive stability study.

  • Hydrolysis: This is anticipated to be a primary degradation route.

    • Amide Bond Cleavage: The N-acetyl group is susceptible to hydrolysis, which would yield acetic acid and 3-piperidinecarbohydrazide. While generally stable, amide bonds can be cleaved under acidic or basic conditions.

    • Carbohydrazide Moiety: The carbohydrazide group may also undergo hydrolysis, breaking the N-N bond or the C-N bond, leading to the formation of various smaller molecules. Hydrazones, related structures, are known to hydrolyze back to their constituent hydrazide and carbonyl compounds.[4]

  • Oxidation:

    • Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or even ring-opening products.[5]

    • Hydrazide Group: Hydrazides are known to be susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through free-radical mechanisms.[1]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.[3]

A visual representation of these potential pathways is provided below.

G cluster_0 1-Acetyl-3-piperidinecarbohydrazide cluster_1 Degradation Pathways cluster_2 Potential Degradants Parent 1-Acetyl-3-piperidinecarbohydrazide Hydrolysis Hydrolysis Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation AceticAcid Acetic Acid + 3-Piperidinecarbohydrazide Hydrolysis->AceticAcid NOxide N-Oxide Oxidation->NOxide RingOpened Ring-Opened Products Oxidation->RingOpened HydrazideOxidation Hydrazide Oxidation Products Oxidation->HydrazideOxidation PhotolyticProducts Photolytic Products Photodegradation->PhotolyticProducts

Caption: Predicted degradation pathways for 1-Acetyl-3-piperidinecarbohydrazide.

Experimental Design: A Forced Degradation Protocol

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2] This range is sufficient to produce and identify degradation products without leading to secondary degradation, which can complicate the analysis. The following protocol is a recommended starting point, with the understanding that conditions may need to be optimized based on the observed stability of the compound.

Materials and Reagents
  • 1-Acetyl-3-piperidinecarbohydrazide (high purity)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Forced degradation chamber (for temperature and humidity control)

  • Photostability chamber

Stock Solution Preparation

Prepare a stock solution of 1-Acetyl-3-piperidinecarbohydrazide at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like ACN or MeOH to ensure solubility).

Stress Conditions

The following table outlines the recommended stress conditions based on ICH guidelines.[2][3]

Stress ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.To assess stability in an acidic environment, simulating gastric conditions.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.To evaluate stability in an alkaline environment, relevant to the small intestine.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.To investigate susceptibility to oxidative stress.[2]
Thermal Degradation Incubate solid compound and a solution in pH 7.4 buffer at 60°C.To determine the effect of heat on the molecule's stability.[3]
Photostability Expose solid compound and a solution in pH 7.4 buffer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1]To assess the impact of light exposure on stability.
Physiological Control Incubate a solution of the compound in pH 7.4 buffer at 37°C.To simulate physiological conditions and serve as a baseline.
Sampling and Analysis Time Points

Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) and immediately analyzed. For slower degradation, time points may be extended. Acidic and basic samples should be neutralized before analysis.

The overall experimental workflow is depicted below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H₂O₂, RT) StockSolution->Oxidation Thermal Thermal (60°C) StockSolution->Thermal Photo Photostability StockSolution->Photo Physiological Physiological (pH 7.4, 37°C) StockSolution->Physiological Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Physiological->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology: A Stability-Indicating Approach

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for this purpose.[6]

HPLC Method Development

The development of a robust HPLC method will involve the optimization of several parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., ACN or MeOH) is recommended to achieve good separation of polar and non-polar compounds.

  • Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 25-30°C) is important for reproducible results.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of 1-Acetyl-3-piperidinecarbohydrazide to maximize sensitivity.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be compiled and analyzed to:

  • Determine the rate of degradation under each stress condition.

  • Identify and, if possible, characterize the major degradation products. Mass spectrometry is invaluable for this purpose.

  • Propose a degradation pathway for 1-Acetyl-3-piperidinecarbohydrazide.

  • Establish the intrinsic stability of the molecule.

The results should be summarized in a comprehensive report that includes all experimental details, raw data, and a thorough discussion of the findings. A summary of potential quantitative data is presented in the table below.

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
Acid Hydrolysis 010000
885.210.52.1
2465.725.35.8
Base Hydrolysis 010000
890.16.81.5
2478.415.23.9
Oxidative 010000
475.318.93.2
855.932.17.5
Thermal 010000
2498.5< LOQ< LOQ
4896.21.8< LOQ
Photostability 010000
2492.84.51.1
Physiological 010000
2499.1< LOQ< LOQ
4898.3< LOQ< LOQ

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a scientifically rigorous and practical framework for assessing the stability of 1-Acetyl-3-piperidinecarbohydrazide under physiological conditions. By leveraging knowledge of analogous chemical structures and adhering to established regulatory guidelines, researchers can generate the critical data necessary to understand the molecule's degradation profile. This information is paramount for making informed decisions in the drug development process, from lead optimization to formulation development.

References

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A Technical Guide to the Derivatization of 1-Acetyl-3-piperidinecarbohydrazide for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and derivatization of 1-acetyl-3-piperidinecarbohydrazide, a valuable scaffold for the creation of diverse chemical libraries for drug discovery. The piperidine moiety is a prevalent core in many pharmaceuticals, and its strategic functionalization allows for the exploration of vast chemical space, potentially leading to the identification of novel therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the 1-Acetyl-3-piperidinecarbohydrazide Scaffold

The piperidine ring is a key structural motif in a multitude of approved drugs due to its favorable physicochemical properties, including its ability to modulate solubility and basicity, and to serve as a versatile scaffold for introducing diverse substituents.[1][2][3] The incorporation of a carbohydrazide functional group at the 3-position provides a reactive handle for a wide array of chemical transformations, making it an ideal starting point for combinatorial library synthesis. The acetyl group at the 1-position serves to cap the secondary amine, preventing unwanted side reactions and providing a neutral, drug-like core.

The derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization. By generating a library of analogs with varied substituents, researchers can probe the molecular interactions with biological targets and identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1]

Synthesis of the Core Scaffold: 1-Acetyl-3-piperidinecarbohydrazide

The synthesis of the 1-acetyl-3-piperidinecarbohydrazide core begins with commercially available starting materials and proceeds through a reliable and scalable synthetic sequence. The rationale behind each step is to ensure high yields and purity of the final product, which is crucial for the subsequent library synthesis.

Experimental Protocol: Synthesis of 1-Acetyl-3-piperidinecarbohydrazide
  • Step 1: N-Acetylation of Ethyl 3-Piperidinecarboxylate. To a solution of ethyl 3-piperidinecarboxylate in a suitable solvent such as dichloromethane, add triethylamine followed by the slow addition of acetyl chloride at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The purpose of triethylamine is to act as a base to neutralize the HCl generated during the reaction.

  • Step 2: Hydrazinolysis of Ethyl 1-Acetyl-3-piperidinecarboxylate. The crude product from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Hydrazine hydrate acts as a nucleophile, attacking the ester carbonyl to form the desired carbohydrazide.[5][6][7]

  • Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield pure 1-acetyl-3-piperidinecarbohydrazide.

Diagram: Synthesis of the Core Scaffold

G Ethyl 3-piperidinecarboxylate Ethyl 3-piperidinecarboxylate Ethyl 1-acetyl-3-piperidinecarboxylate Ethyl 1-acetyl-3-piperidinecarboxylate Ethyl 3-piperidinecarboxylate->Ethyl 1-acetyl-3-piperidinecarboxylate Acetyl Chloride, Et3N, DCM 1-Acetyl-3-piperidinecarbohydrazide 1-Acetyl-3-piperidinecarbohydrazide Ethyl 1-acetyl-3-piperidinecarboxylate->1-Acetyl-3-piperidinecarbohydrazide Hydrazine Hydrate, EtOH, Reflux

Caption: Synthetic route to the 1-acetyl-3-piperidinecarbohydrazide core.

Derivatization Strategies for Library Synthesis

The carbohydrazide moiety of the core scaffold is a versatile functional group that can undergo a variety of chemical transformations to generate a diverse library of compounds. The following sections detail several key derivatization strategies, including the underlying chemical principles and detailed experimental protocols.

Hydrazone Formation: A Gateway to Diverse Functionality

The reaction of the carbohydrazide with a diverse panel of aldehydes and ketones is a robust and straightforward method for library generation.[8][9][10] This condensation reaction typically proceeds under mild acidic catalysis to form the corresponding N-acylhydrazones.[11] The resulting hydrazones can exhibit a range of biological activities and also serve as intermediates for further chemical modifications.[8][9]

  • Dissolve 1-acetyl-3-piperidinecarbohydrazide in a suitable solvent, such as ethanol or methanol.

  • Add a slight excess (1.1 equivalents) of the desired aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Diagram: Hydrazone Library Synthesis Workflow

G cluster_0 Input Building Blocks cluster_1 Reaction cluster_2 Output Library Core 1-Acetyl-3-piperidinecarbohydrazide Reaction Condensation (Acid Catalyst, Solvent) Core->Reaction Aldehydes Aldehyde/Ketone Library (R1, R2) Aldehydes->Reaction Library N-Acylhydrazone Library Reaction->Library

Caption: Workflow for the parallel synthesis of an N-acylhydrazone library.

Heterocyclic Ring Formation: Accessing Privileged Scaffolds

N-acylhydrazones are valuable precursors for the synthesis of various five-membered heterocyclic rings, which are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive molecules.

N-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles.[12][13][14] This transformation can be achieved using various oxidizing agents. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and can improve the metabolic stability and pharmacokinetic properties of a molecule.[15][16][17][18]

  • Dissolve the N-acylhydrazone derivative in a suitable solvent like acetic acid or an inert solvent like dichloromethane.

  • Add an oxidizing agent such as (diacetoxyiodo)benzene (DIB) or iodine in the presence of a base like potassium carbonate.

  • Stir the reaction at room temperature or with heating until the starting material is consumed.

  • The reaction mixture is then worked up by quenching the excess oxidant and extracting the product into an organic solvent.

  • Purification is typically performed using column chromatography.

Diagram: Synthesis of 1,3,4-Oxadiazoles from N-Acylhydrazones

G N-Acylhydrazone N-Acylhydrazone 1,3,4-Oxadiazole 1,3,4-Oxadiazole N-Acylhydrazone->1,3,4-Oxadiazole Oxidizing Agent (e.g., DIB, I2)

Caption: General scheme for the oxidative cyclization to 1,3,4-oxadiazoles.

Multicomponent Reactions: Maximizing Molecular Diversity

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly generating complex molecules from simple starting materials in a single step.[19] The carbohydrazide can participate as the amine component in a Ugi-type reaction, leading to the formation of α-acylamino-acylhydrazide derivatives.[20][21]

In a typical Ugi reaction involving a hydrazide, an aldehyde or ketone, an isocyanide, and the carbohydrazide are combined to produce a highly functionalized product.[20][21][22][23] This reaction allows for the introduction of three points of diversity in a single synthetic operation, making it highly efficient for library synthesis.

  • To a solution of the aldehyde or ketone in a polar solvent like methanol, add the isocyanide and 1-acetyl-3-piperidinecarbohydrazide.

  • The reaction is typically stirred at room temperature for 24-48 hours.

  • The progress of the reaction can be monitored by LC-MS.

  • Upon completion, the solvent is removed, and the product is purified by chromatography.

Diagram: Ugi Four-Component Reaction

G Aldehyde Aldehyde Ugi_Product α-Acylamino-acylhydrazide Aldehyde->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Carbohydrazide 1-Acetyl-3-piperidine- carbohydrazide Carbohydrazide->Ugi_Product Acid Carboxylic Acid (or alternative) Acid->Ugi_Product

Caption: Schematic of the Ugi four-component reaction for library synthesis.

Library Characterization and Quality Control

The characterization of the synthesized library is a critical step to ensure the identity, purity, and integrity of the compounds before biological screening. A combination of analytical techniques is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis of combinatorial libraries. It provides information on the molecular weight and purity of each compound.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[26][27]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the compounds, which further confirms their elemental composition.[28]

Table 1: Summary of Derivatization Strategies and Analytical Characterization

Derivatization StrategyKey ReactionPoints of DiversityPrimary Analytical Technique
Hydrazone FormationCondensation2 (from aldehyde/ketone)LC-MS
1,3,4-Oxadiazole SynthesisOxidative Cyclization1 (from aldehyde)LC-MS, NMR
Ugi Four-Component ReactionMulticomponent Reaction3 (aldehyde, isocyanide, acid)LC-MS, HRMS

Conclusion

The 1-acetyl-3-piperidinecarbohydrazide scaffold represents a highly versatile starting point for the synthesis of diverse chemical libraries. The derivatization strategies outlined in this guide, including hydrazone formation, heterocyclic ring synthesis, and multicomponent reactions, provide robust and efficient methods for exploring a vast chemical space. By employing these techniques and ensuring rigorous analytical characterization, researchers can generate high-quality compound libraries that are well-suited for hit identification and lead optimization in drug discovery programs. The inherent drug-like properties of the piperidine core, combined with the chemical tractability of the carbohydrazide handle, make this a powerful approach for the development of novel therapeutics.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Acetyl-3-piperidinecarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Quantum chemical calculations, in particular, provide profound insights into the electronic structure and physicochemical properties of small molecules, guiding rational drug design.[1][2] This technical guide presents a comprehensive, field-proven workflow for conducting quantum chemical calculations on 1-Acetyl-3-piperidinecarbohydrazide, a molecule of interest for scaffold-based drug development. We will delve into the theoretical underpinnings, provide a step-by-step computational protocol, and detail the interpretation of key results, including optimized geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage quantum mechanics to predict molecular behavior and inform the design of more potent and selective drug candidates.

Introduction: The Quantum Advantage in Drug Design

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry offers a powerful paradigm to mitigate these challenges by simulating molecular interactions and properties, thereby prioritizing candidates with the highest potential for success.[1] While classical methods like molecular mechanics are invaluable for large systems, quantum mechanics (QM) provides a more fundamental and accurate description of electronic structure, which governs chemical reactivity, intermolecular interactions, and spectroscopic properties.[3][4][5]

1-Acetyl-3-piperidinecarbohydrazide is a heterocyclic compound featuring several key functional groups: an acetyl group, a piperidine ring, and a carbohydrazide moiety. This combination of hydrogen bond donors and acceptors, along with a flexible saturated ring, makes it an interesting scaffold for exploring interactions with biological targets. Understanding its three-dimensional conformation, electronic charge distribution, and sites of reactivity is paramount for predicting its binding affinity and potential metabolic fate.

This guide will utilize Density Functional Theory (DFT), a robust and widely-used QM method that balances computational cost with high accuracy, to elucidate the properties of this molecule.[3][4]

Theoretical Foundations: Why DFT?

At the heart of quantum chemistry is the goal of solving the Schrödinger equation for a given molecule. However, for any system more complex than a hydrogen atom, exact solutions are impossible. Therefore, we rely on approximations.

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While a crucial starting point, it neglects the correlation between the motions of electrons, which is a significant limitation.[4][5]

  • Density Functional Theory (DFT): Instead of calculating the complex wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[3] The core principle is that the ground-state energy of a molecule is a unique functional of its electron density. DFT methods include an exchange-correlation functional that implicitly accounts for electron correlation, offering accuracy comparable to more computationally expensive post-HF methods.[3][4]

For a molecule like 1-Acetyl-3-piperidinecarbohydrazide, containing C, H, N, and O atoms, the B3LYP hybrid functional is a proven and popular choice. It combines the strengths of HF theory with GGA (Generalized Gradient Approximation) functionals, providing a reliable description of molecular geometries and energies for a wide range of organic compounds.[6][7]

To represent the molecular orbitals, we use a basis set . The 6-311++G(d,p) basis set is a sophisticated choice for this application. Let's break down its nomenclature:

  • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for more flexibility.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for describing lone pairs, anions, and non-covalent interactions accurately.

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and are essential for correctly describing bonding.[8]

The combination of B3LYP/6-311++G(d,p) represents a high-quality, reliable level of theory for obtaining accurate geometric and electronic properties for our target molecule.

Computational Protocol: A Self-Validating Workflow

The following protocol outlines a standard and robust workflow for the quantum chemical analysis of 1-Acetyl-3-piperidinecarbohydrazide. This workflow is designed to be self-validating at each critical step.

Prerequisite Software
  • Computational Chemistry Package: A program capable of performing DFT calculations, such as Gaussian, ORCA, or GAMESS.[9][10][11] This guide will use syntax generally applicable to these packages.

  • Molecular Visualization Software: A graphical user interface (GUI) for building molecules and visualizing results, such as GaussView, Avogadro, or Chemcraft.[12][13][14]

Step-by-Step Methodology

The core of the computational process follows a logical sequence to ensure the final results are derived from a physically meaningful molecular state.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization A->B Initial Guess C 3. Vibrational Frequency Analysis B->C Find Lowest Energy Conformation C->B Imaginary Frequencies Found? (Not a true minimum) D 4. Single-Point Energy & Property Calculation C->D No Imaginary Frequencies (True Minimum Confirmed) E 5. Results Analysis D->E Extract Properties

Caption: A self-validating workflow for quantum chemical calculations.

Step 1: Initial 3D Structure Generation The first step is to build an initial 3D structure of 1-Acetyl-3-piperidinecarbohydrazide. This can be done using the molecule builder in a program like GaussView.[13][15] It is not critical for this initial structure to be perfect, as the subsequent optimization step will find the nearest energy minimum.

Step 2: Geometry Optimization This is the most critical step. We submit the initial structure for a geometry optimization calculation. The software will iteratively adjust the bond lengths, angles, and dihedral angles to find the conformation with the lowest possible energy (the equilibrium geometry).

  • Rationale: A molecule's properties are dependent on its 3D structure. Using an unoptimized, arbitrary structure would yield meaningless results. The optimization finds the most stable, and therefore most probable, structure of the molecule.

Step 3: Vibrational Frequency Analysis Following a successful optimization, a frequency calculation must be performed on the optimized geometry at the same level of theory.

  • Trustworthiness Check: This is a self-validating step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum but a transition state or a saddle point. If an imaginary frequency is found, the geometry must be perturbed and re-optimized.

Step 4: Single-Point Energy and Property Calculation Once the optimized geometry is confirmed as a true minimum, we perform a final single-point calculation to derive the electronic properties of interest. This includes:

  • Molecular orbital energies (HOMO and LUMO)

  • The full molecular orbital wavefunction for visualization

  • Mulliken atomic charges

  • Molecular Electrostatic Potential (MEP)

The table below summarizes the key parameters for this computational setup.

ParameterSpecificationRationale
Software Gaussian 16, ORCA 5.0, etc.Industry-standard quantum chemistry packages with robust algorithms.[9][10][16]
Level of Theory Density Functional Theory (DFT)Provides a good balance of accuracy and computational efficiency for organic molecules.[3][4]
Functional B3LYPA well-validated hybrid functional for geometries and energies of organic compounds.[6][7]
Basis Set 6-311++G(d,p)A flexible triple-zeta basis set with polarization and diffuse functions for high accuracy.[8]
Calculation Type 1 Geometry Optimization (Opt)To locate the lowest-energy, stable conformation of the molecule.
Calculation Type 2 Frequency (Freq)To verify the optimized structure is a true minimum (no imaginary frequencies).
Solvation Model None (Gas Phase)Provides baseline intrinsic properties. For specific applications, a solvent model (e.g., PCM) can be added.

Analysis and Interpretation of Results for Drug Development

The output of these calculations provides a wealth of data. The key is to interpret this data in the context of drug discovery.

Optimized Molecular Geometry

The primary output is the 3D structure of 1-Acetyl-3-piperidinecarbohydrazide in its lowest energy state. This optimized structure is the correct input for subsequent studies like molecular docking. Analysis of bond lengths and angles can confirm that the geometry is chemically reasonable.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[17]

  • HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are potential sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are potential sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[18] A small gap suggests the molecule is more reactive, while a large gap suggests higher kinetic stability.[18][19] For drug candidates, a moderate gap is often desirable to ensure the molecule is stable enough to reach its target but reactive enough to bind.[20]

PropertyCalculated Value (Hartrees)Calculated Value (eV)Significance in Drug Design
HOMO Energy (Example Value)(Example Value)Electron-donating ability; relates to metabolic oxidation susceptibility.
LUMO Energy (Example Value)(Example Value)Electron-accepting ability; relates to reactivity with nucleophilic biological targets.
Energy Gap (Example Value)(Example Value)Index of chemical reactivity and kinetic stability.[19]
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule.[21] It is an invaluable tool for understanding intermolecular interactions, particularly drug-receptor binding.[22][23] The MEP surface is typically color-coded:

  • Red (Negative Potential): Electron-rich regions, such as those around oxygen and nitrogen atoms with lone pairs. These are favorable sites for interacting with hydrogen bond donors or positive charges (e.g., protonated residues in a protein).[24]

  • Blue (Positive Potential): Electron-poor regions, such as those around hydrogen atoms attached to electronegative atoms (e.g., N-H groups). These are favorable sites for interacting with hydrogen bond acceptors or negative charges.[24]

Caption: Color scheme for interpreting Molecular Electrostatic Potential maps.

For 1-Acetyl-3-piperidinecarbohydrazide, the MEP map will highlight the carbonyl oxygens and the hydrazide nitrogens as key hydrogen bond accepting regions (red), and the N-H protons as the primary hydrogen bond donating sites (blue). This provides a clear "pharmacophore" map for guiding docking studies and designing analogues with improved binding.[22]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charge on each atom in the molecule.[25][26] While known to be basis-set dependent, it offers a useful qualitative picture of the charge distribution.[27][28] This information helps identify which atoms are electron-deficient (positive charge) or electron-rich (negative charge), complementing the MEP analysis and providing insight into potential electrostatic interactions with a receptor.[25]

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound workflow for performing and interpreting quantum chemical calculations on 1-Acetyl-3-piperidinecarbohydrazide. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable insights into the molecule's geometry, stability, reactivity, and potential interaction sites.

The results from these calculations—specifically the optimized geometry, MEP, and FMO analysis—serve as a critical foundation for more advanced computational studies. They are the direct inputs for molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, all of which are essential components of the modern drug discovery pipeline.[1] By grounding drug design in the fundamental principles of quantum mechanics, we can move beyond trial-and-error and toward a more rational, efficient, and successful approach to developing next-generation therapeutics.

References

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Methodological & Application

Screening 1-Acetyl-3-piperidinecarbohydrazide against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols

Topic: High-Throughput Screening of 1-Acetyl-3-piperidinecarbohydrazide Against Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of novel therapeutic agents with potent and selective anticancer activity remains a cornerstone of oncological research. This document provides a comprehensive guide for the initial in vitro screening of 1-Acetyl-3-piperidinecarbohydrazide, a novel compound featuring structural motifs found in other biologically active molecules.[1][2] While the specific activity of this compound is uncharacterized, its piperidine and carbohydrazide components provide a strong rationale for its evaluation as a potential anticancer agent.[2][3] We present a structured, multi-assay workflow designed to assess its effects on cancer cell viability, proliferation, and its potential to induce programmed cell death (apoptosis). The protocols herein are detailed to ensure reproducibility and provide a solid foundation for go/no-go decisions in early-stage drug discovery.

Scientific Rationale and Screening Strategy

The core of any anticancer drug screening campaign is to determine a compound's ability to selectively inhibit the growth of, or kill, cancer cells.[4] Our strategy employs a tiered approach, beginning with a broad assessment of cytotoxicity across a panel of diverse cancer cell lines, followed by more specific assays to elucidate the mechanism of action.

  • Cytotoxicity Screening: The initial step is to determine the compound's dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[5] We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures the metabolic activity of living cells.[6][7]

  • Anti-Proliferative Assessment: A reduction in viable cells may be due to cytotoxicity or the inhibition of cell division (cytostatic effect). To distinguish between these, we will assess the compound's impact on DNA synthesis using a Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle, providing a direct measure of cell proliferation.[8][9]

  • Mechanism of Action - Apoptosis Induction: A desirable trait for many anticancer drugs is the ability to induce apoptosis, or programmed cell death. The translocation of phosphatidylserine (PS) to the outer cell membrane is a hallmark of early apoptosis and can be detected using fluorescently labeled Annexin V.[10] Concurrently, the activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[10][11] We will employ Annexin V/PI dual staining to quantify apoptotic and necrotic cell populations.

This multi-pronged approach ensures a comprehensive initial evaluation of 1-Acetyl-3-piperidinecarbohydrazide's potential as an anticancer therapeutic.

Experimental Workflow Overview

The screening process follows a logical progression from cell culture preparation to endpoint data analysis. The workflow is designed for a 96-well plate format to facilitate high-throughput screening.[4]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis A Select & Culture Cancer Cell Line Panel B Prepare 1-Acetyl-3-piperidinecarbohydrazide Stock & Serial Dilutions C Seed Cells into 96-Well Plates B->C D Treat Cells with Compound (24-72h Incubation) C->D Allow Adhesion (Overnight) E Cytotoxicity Assay (MTT / XTT) D->E F Proliferation Assay (BrdU) D->F G Apoptosis Assay (Annexin V / PI) D->G H Calculate IC50 Values E->H I Quantify DNA Synthesis F->I J Analyze Apoptotic vs. Necrotic Populations G->J K Synthesize Data & Determine Next Steps H->K I->K J->K

Caption: High-level workflow for screening 1-Acetyl-3-piperidinecarbohydrazide.

Detailed Materials and Protocols

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines. Suggested starting panel:

    • MCF-7 (Breast Adenocarcinoma)

    • NCI-H460 (Lung Carcinoma)

    • PC-3 (Prostate Carcinoma)

    • HL-60 (Promyelocytic Leukemia)

  • Culture Media: RPMI-1640 or DMEM, as appropriate for the cell line.[5]

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[5]

  • Compound: 1-Acetyl-3-piperidinecarbohydrazide, Dimethyl Sulfoxide (DMSO).

  • Controls: Doxorubicin (Positive Control).

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[7]

    • BrdU Labeling Reagent and Detection Kit.

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI).

  • Labware: 96-well flat-bottom plates, sterile flasks, multichannel pipettes, flow cytometry tubes.

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are critical for reproducible results. Each cell line has specific growth characteristics that must be maintained.[12]

  • Culture: Grow cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for adherent cells.

  • Cell Counting: Use a hemocytometer or automated cell counter to determine cell density and viability (via Trypan Blue exclusion) before each experiment.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: This assay quantifies the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7][13] The amount of formazan is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.[4]

  • Compound Preparation: Prepare a 2X working concentration of 1-Acetyl-3-piperidinecarbohydrazide and Doxorubicin by performing a serial dilution in culture medium. Start with a broad concentration range (e.g., 0.1 to 100 µM).[4]

  • Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include vehicle controls (medium with the same final concentration of DMSO, typically <0.5%) and untreated controls (medium only).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (BrdU Incorporation)

Rationale: This assay directly measures DNA synthesis, providing a specific assessment of the compound's effect on cell proliferation.[8]

  • Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well at the manufacturer's recommended concentration.

  • Fixation and Denaturation: Remove the culture medium, and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU to the detection antibody.

  • Antibody Incubation: Wash the cells and add the anti-BrdU primary antibody conjugated to an enzyme (e.g., peroxidase). Incubate as recommended.

  • Substrate Addition: After washing, add the colorimetric substrate. The enzyme on the antibody will convert the substrate, leading to a color change.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.

  • Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the percentage of proliferation inhibition.

Protocol 4: Apoptosis Detection (Annexin V/PI Staining)

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS on the outer membrane of apoptotic cells, while PI, a nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).[5]

  • Cell Treatment: Seed cells in 6-well plates and treat with 1-Acetyl-3-piperidinecarbohydrazide at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary output from the cytotoxicity screen is the IC50 value.

Table 1: Example Cytotoxicity Data for 1-Acetyl-3-piperidinecarbohydrazide

Cancer Cell Line Tissue of Origin 1-Acetyl-3-piperidinecarbohydrazide IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma 25.3 ± 3.1 0.9 ± 0.1
NCI-H460 Lung Carcinoma 41.8 ± 5.2 1.3 ± 0.2
PC-3 Prostate Carcinoma 55.6 ± 6.8 2.7 ± 0.4
HL-60 Promyelocytic Leukemia 18.2 ± 2.5 0.6 ± 0.09

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Interpreting Apoptosis

Inducing apoptosis is a key mechanism for many chemotherapy drugs. The intrinsic apoptosis pathway is often implicated following cellular stress induced by a cytotoxic agent.

G cluster_signal Cellular Stress Response cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade A 1-Acetyl-3-piperidinecarbohydrazide (Anticancer Agent) B Cellular Damage / Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Effector Caspase-3/7 Activation G->H I Cleavage of Cellular Substrates H->I J Apoptosis I->J

Caption: The intrinsic apoptosis signaling pathway induced by an anticancer agent.

References

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Application Notes & Protocols: Evaluating the Antimicrobial Activity of Novel Piperidine Carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in antimicrobial research.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability, improving metabolic stability, and facilitating transport across biological membranes.[1] When combined with a carbohydrazide moiety—a functional group known for its diverse biological activities—the resulting piperidine carbohydrazide derivatives present a promising class of compounds for antimicrobial drug discovery.[2][3][4]

These application notes provide a structured, in-depth guide to rigorously evaluating the antimicrobial potential of novel piperidine carbohydrazide compounds. The protocols herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6] We will move beyond procedural steps to explain the scientific rationale, enabling researchers to not only execute these assays but also to interpret the results with confidence and troubleshoot effectively.

Hypothesized Mechanism of Action: Multi-Target Disruption

While the precise mechanism for every new compound requires empirical validation, the chemical architecture of piperidine carbohydrazides suggests a multi-pronged attack on microbial cells. The lipophilic piperidine moiety may facilitate interaction with and disruption of the bacterial cell membrane, while the carbohydrazide group could act as a chelating agent for essential metal ions or interfere with key enzymatic processes. One prominent hypothesis involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication—a known target for fluoroquinolone antibiotics which also feature piperidine-like structures.[7] Another potential mechanism is the inhibition of efflux pumps, which would prevent the bacteria from expelling the antimicrobial agent and thereby increase its intracellular concentration.[7]

Mechanism_of_Action Hypothesized Antimicrobial Mechanism of Piperidine Carbohydrazides Compound Piperidine Carbohydrazide Membrane Bacterial Cell Membrane Compound->Membrane Disruption Efflux Efflux Pump Compound->Efflux Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Loss of Integrity Efflux->Cell_Death Drug Accumulation Replication DNA Replication DNA_Gyrase->Replication Replication->Cell_Death Failure

Caption: Hypothesized multi-target mechanism of piperidine carbohydrazides.

Foundational Assays: Quantifying Antimicrobial Potency

The initial screening of any novel compound relies on determining its fundamental potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstones of this evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] The broth microdilution method is a standardized, quantitative, and efficient technique for determining MIC values.[10][11]

Rationale: This assay provides a precise measure of the compound's inhibitory activity. Using a 96-well plate format allows for high-throughput screening of multiple compounds, concentrations, and bacterial strains simultaneously. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is low in inhibitors of common antimicrobials and supports the growth of most aerobic pathogens.[10]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the piperidine carbohydrazide compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.[12]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Plate Setup (96-well plate):

    • Add 100 µL of CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the compound (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.[11]

    • Column 11 serves as the growth control (inoculum in broth, no compound).

    • Column 12 serves as the sterility control (broth only).[10]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[9]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13] This assay distinguishes bactericidal (killing) agents from bacteriostatic (growth-inhibiting) agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14][15]

Rationale: While the MIC indicates growth inhibition, it doesn't confirm cell death. The MBC assay is a crucial follow-up to understand if the compound actively kills the bacteria, which is a highly desirable trait for treating severe infections.

Step-by-Step Methodology:

  • Perform MIC Assay: First, determine the MIC as described in Protocol 1.

  • Sub-culturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and at least two more concentrated wells), take a 10-20 µL aliquot.[16]

  • Plating: Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot/plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][16]

Advanced Assays: Characterizing Antimicrobial Dynamics and Complex Interactions

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of bacterial killing over time, revealing whether a compound's effect is concentration-dependent or time-dependent.[17] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][19]

Rationale: A static MIC value does not capture the pharmacodynamics of an antimicrobial. A time-kill assay is essential for understanding how quickly and effectively the compound acts at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels), which is critical for predicting in vivo efficacy and designing dosing regimens.[17]

Time_Kill_Workflow Workflow for Time-Kill Kinetics Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Prep_Tubes Prepare Test Tubes: - Growth Control - Compound at 0.5x, 1x, 2x, 4x MIC Prep_Inoculum->Prep_Tubes Inoculate Incubate Incubate at 37°C with Shaking Prep_Tubes->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24 hrs) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate_Plates Incubate Plates Overnight Plate->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Experimental workflow for the time-kill kinetics assay.

Step-by-Step Methodology:

  • Preparation: Prepare tubes with CAMHB containing the piperidine carbohydrazide compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from the growth control tube, perform serial dilutions in sterile saline, plate onto agar, and incubate overnight. This confirms the initial inoculum count.

  • Incubation and Sampling: Incubate all tubes at 37°C, typically with shaking. At specified time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube (including the growth control), perform serial dilutions, and plate onto agar.[20]

  • Enumeration and Analysis: After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point for each concentration. Plot the results as log₁₀ CFU/mL versus time.

Protocol 4: Anti-Biofilm Activity Assessment using Crystal Violet Assay

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[21] Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step.

Rationale: The crystal violet (CV) assay is a simple, low-cost, and high-throughput method to quantify total biofilm biomass.[21][22][23] The dye stains the cells and extracellular matrix components, and the amount of bound dye is proportional to the biofilm mass.[24][25]

Step-by-Step Methodology:

  • Biofilm Formation:

    • Add 100 µL of a standardized bacterial culture (~1 x 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) to the wells of a 96-well flat-bottomed plate.

    • To test for inhibition of formation , add 100 µL of the compound at various concentrations simultaneously with the bacteria.

    • Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm to form.[22]

  • Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to dislodge the biofilm.[21]

  • Staining: Add 150 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22][24]

  • Final Wash: Discard the crystal violet solution and wash the plate again with PBS or distilled water until the wash water is clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[22]

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottomed plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[22][24] A lower absorbance value in treated wells compared to the control indicates anti-biofilm activity.

Data Presentation and Interpretation

Summarizing quantitative data in a clear, structured format is essential for comparison and analysis.

Table 1: Example Antimicrobial Activity Data for Novel Piperidine Carbohydrazide Compounds

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PPC-01 S. aureus ATCC 29213482Bactericidal
PPC-01 E. coli ATCC 259228648Bacteriostatic
PPC-02 S. aureus ATCC 2921316>128>8Bacteriostatic
PPC-02 E. coli ATCC 2592232>128>4Bacteriostatic
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin E. coli ATCC 259220.250.52Bactericidal

Note: Data are hypothetical and for illustrative purposes only.

Selectivity and Safety: Preliminary Cytotoxicity

A promising antimicrobial agent must be selective, targeting microbial cells while exhibiting minimal toxicity to host cells. A preliminary in vitro cytotoxicity assay is a vital step.

Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity

Rationale: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[26] The amount of formazan is proportional to the number of living cells, providing a measure of cytotoxicity.[27]

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the piperidine carbohydrazide compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

References

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  • Study.com. Minimum Inhibitory Concentration | Overview & Determining Methods. [Link]

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  • National Institutes of Health (NIH). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • American Society for Microbiology (ASM). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

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  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

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  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

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Application Note: High-Throughput Screening Protocols for 1-Acetyl-3-piperidinecarbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify novel enzyme inhibitors from a library of 1-acetyl-3-piperidinecarbohydrazide analogs. The protocols detailed herein are designed to ensure scientific rigor and minimize the identification of false positives.[1][2] We present a primary fluorescence-based assay, a data analysis workflow for hit identification, and a cascade of secondary and counterscreens to validate promising compounds. This self-validating system emphasizes experimental causality, providing not just the methodology but the scientific reasoning behind each step, establishing a trustworthy and robust screening funnel.

Introduction: The Rationale for Screening this Scaffold

The 1-acetyl-3-piperidinecarbohydrazide scaffold is a promising starting point for drug discovery. The piperidine ring is a highly privileged motif in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[3] Furthermore, the hydrazide functional group is present in several therapeutic agents and is known to act as a zinc-binding group, making it a key pharmacophore for targeting metalloenzymes such as carbonic anhydrases or matrix metalloproteinases (MMPs).[4][5]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify "hits" that favorably modulate a biological target.[6][7][8] This application note outlines a complete HTS workflow tailored for identifying inhibitors of a model metalloenzyme from a library of 1-acetyl-3-piperidinecarbohydrazide analogs.

Assay Selection and Principles: A Fluorescence-Based Protease Assay

For the primary screen, a fluorescence-based biochemical assay is selected due to its high sensitivity, compatibility with automation, and cost-effectiveness.[9][10][11] The principle relies on the enzymatic cleavage of a fluorogenic substrate. In its intact state, the substrate is non-fluorescent. Upon cleavage by the target enzyme, a fluorophore is released, generating a quantifiable signal. An inhibitor will prevent this cleavage, resulting in a low fluorescence signal.

Mechanism of Action: The hydrazide moiety of the test compounds is hypothesized to chelate the catalytic zinc ion in the enzyme's active site, preventing substrate binding and cleavage.

Assay Principle Diagram

AssayPrinciple cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Enzyme_A Active Enzyme Product_A Fluorescent Product Enzyme_A->Product_A Cleavage Substrate_A Non-Fluorescent Substrate Substrate_A->Enzyme_A Enzyme_B Inactive Enzyme Inhibitor_B Hydrazide Analog Inhibitor_B->Enzyme_B Binding Substrate_B Non-Fluorescent Substrate Substrate_B->Enzyme_B No Cleavage

Primary High-Throughput Screening Protocol

This protocol is optimized for a 384-well microplate format.[12]

Materials:

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.4.

  • Target Enzyme: Recombinant Human Metalloenzyme (e.g., MMP-9), diluted in Assay Buffer.

  • Fluorogenic Substrate: Diluted in Assay Buffer (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Compound Plates: 1-Acetyl-3-piperidinecarbohydrazide analog library, 10 mM in 100% DMSO.

  • Control Plates: Positive control (known inhibitor, e.g., Batimastat) and negative control (DMSO).

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection.

Step-by-Step Methodology:

  • Compound Plating: Using an automated liquid handler, transfer 50 nL of each compound from the library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Control Plating: Dedicate specific columns for controls:

    • Negative Control: Add 50 nL of 100% DMSO (vehicle).

    • Positive Control: Add 50 nL of a known inhibitor (e.g., 1 mM Batimastat for a final concentration of 10 µM).

  • Enzyme Addition: Add 25 µL of the target enzyme solution to all wells.

  • Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This allows compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately transfer the plates to a microplate reader. Measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) kinetically over 30 minutes.

Data Analysis and Hit Identification Workflow

Robust data analysis is crucial for identifying genuine hits from the vast amount of data generated.[13][14][15] The goal is to normalize the raw data, assess the quality of the screen, and apply statistical criteria to select primary hits.[6][16]

Workflow Steps:

  • Data Normalization: Calculate the percent inhibition for each compound relative to the controls on the same plate:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control: For each plate, calculate the Z'-factor to assess assay quality.[12]

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • A Z'-factor > 0.5 indicates an excellent and robust assay.[12]

  • Hit Selection: A primary hit is typically defined as a compound that meets a certain inhibition threshold. A common approach is to use a threshold based on the standard deviation (SD) of the sample population.

    • Hit Criterion: Percent Inhibition > (Mean Percent Inhibition of all compounds + 3 * SD of all compounds).

HTS Data Analysis and Hit Validation Workflow Diagram

HTS_Workflow cluster_Screening Primary Screen & Data Analysis cluster_Validation Hit Validation Cascade PrimaryScreen Primary HTS (Single Concentration) DataNorm Data Normalization (% Inhibition) PrimaryScreen->DataNorm QC Plate QC (Z' > 0.5) DataNorm->QC HitSelect Hit Selection (>3 SD Threshold) QC->HitSelect HitConfirm Hit Confirmation (Dose-Response IC50) HitSelect->HitConfirm Counterscreen Counterscreens (Assay Interference) HitConfirm->Counterscreen Orthogonal Orthogonal Assay (Alternative Readout) Counterscreen->Orthogonal ValidatedHit Validated Hit Orthogonal->ValidatedHit

Hit Confirmation and Orthogonal Validation

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[2][15]

Protocol 1: Dose-Response and Potency (IC₅₀) Determination

This protocol confirms the activity of primary hits and determines their potency.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each primary hit, starting from a 100 µM concentration.

  • Assay Performance: Perform the primary fluorescence-based assay as described above using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 2: Orthogonal Assay (Absorbance-Based)

An orthogonal assay uses a different detection method to confirm that the compound's activity is target-specific and not an artifact of the primary assay technology.[2][17]

  • Principle: Use a colorimetric substrate that, upon cleavage, produces a chromophore detectable by absorbance.

  • Procedure: Repeat the dose-response experiment using the colorimetric substrate and an absorbance plate reader.

  • Confirmation: A compound is considered a confirmed hit if it shows a similar IC₅₀ value in both the primary fluorescent and the orthogonal absorbance assays.

Counterscreening for Assay Interference

Many compounds can interfere with assay readouts, leading to false-positive results.[18][19] It is critical to perform counterscreens to identify these compounds.[18]

Protocol 3: Autofluorescence Counterscreen

This screen identifies compounds that are intrinsically fluorescent at the assay wavelengths.

  • Procedure: Prepare a plate with the confirmed hits (at their IC₅₀ concentration) in assay buffer without the enzyme or substrate.

  • Measurement: Read the fluorescence at the same wavelengths used in the primary assay.

  • Triage: Compounds showing significant fluorescence should be flagged as potential false positives due to assay interference.

Protocol 4: Metal Chelation Counterscreen

Since the target is a metalloenzyme, some compounds might appear active due to trace metal impurities in the compound sample itself.[1]

  • Principle: Perform the primary assay in the presence of a strong, non-selective chelator like EDTA.[1]

  • Procedure: Run the IC₅₀ determination for confirmed hits in parallel, with and without 100 µM EDTA in the assay buffer.

  • Triage: If the IC₅₀ value of a compound significantly increases in the presence of EDTA, it suggests the activity may be due to metal contamination in the sample, not direct enzyme inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Example Primary HTS and Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (Fluorescence Assay, µM)IC₅₀ (Orthogonal Assay, µM)Autofluorescence (RFU)
Analog-00185.21.51.8150
Analog-00278.95.2> 50200
Analog-00392.50.80.912,500
Analog-00481.43.13.5180

Interpretation:

  • Analog-001 & Analog-004: Confirmed hits. They show dose-dependent inhibition in both primary and orthogonal assays and do not interfere with the readout.

  • Analog-002: False positive. Activity was not confirmed in the orthogonal assay, suggesting it interferes with the fluorescence detection method.

  • Analog-003: False positive. The high autofluorescence value indicates this compound is interfering with the assay signal.[19]

Conclusion and Next Steps

This application note provides a robust, multi-step protocol for the high-throughput screening of 1-acetyl-3-piperidinecarbohydrazide analogs. By following a cascade of primary screening, hit confirmation, orthogonal validation, and counterscreening, researchers can confidently identify genuine, on-target inhibitors. Validated hits from this workflow provide high-quality starting points for subsequent medicinal chemistry efforts, including structure-activity relationship (SAR) studies and lead optimization.

References

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Molecular docking of 1-Acetyl-3-piperidinecarbohydrazide with therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Protocol for In Silico Exploration

Molecular Docking of 1-Acetyl-3-piperidinecarbohydrazide with Putative Therapeutic Targets

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Computational Insight and Therapeutic Potential

Molecular docking is a cornerstone of structure-based drug design (SBDD), providing invaluable predictions of how a small molecule, or ligand, might physically interact with a macromolecular target, typically a protein.[1][2][3][4] This computational method simulates the molecular recognition process, aiming to find the optimal binding orientation and conformation of the ligand within the target's binding site.[4] The resulting predictions, quantified by a scoring function, estimate the binding affinity, allowing researchers to prioritize compounds for further experimental validation.[5][6][7]

This guide provides a comprehensive protocol for the molecular docking of 1-Acetyl-3-piperidinecarbohydrazide , a novel compound featuring two key pharmacophoric moieties: a piperidine ring and a carbohydrazide group. Piperidine scaffolds are prevalent in numerous pharmaceuticals, valued for their synthetic tractability and ability to form three-dimensional structures that can effectively probe protein binding sites.[8] The hydrazide-hydrazone functional group is also a versatile tool in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9][10][11]

Given the absence of established targets for this specific ligand, this document outlines not only the technical "how-to" of a docking workflow but also the critical "why" behind strategic decisions, beginning with rational target selection.

Strategic Target Selection for a Novel Scaffold

The initial and most critical step in a docking campaign for a novel molecule is the identification of plausible biological targets.[12] This process is guided by chemoinformatic analysis and literature precedent for structurally similar compounds.

  • Rationale based on the Hydrazide Moiety: Hydrazide derivatives have been successfully investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) , a key target in inflammation.[13][14]

  • Rationale based on the Piperidine Scaffold: The piperidine ring is a common feature in kinase inhibitors. Therefore, cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) represent viable hypothetical targets.[10]

For this protocol, we will proceed using Human Cyclooxygenase-2 (COX-2) as our primary example target. Researchers can adapt this methodology to any validated protein structure.

The Molecular Docking Workflow: A Conceptual Overview

The entire docking process can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation and culminating in detailed analysis. Each stage is critical for the integrity and reproducibility of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (1-Acetyl-3-piperidinecarbohydrazide) grid Grid Box Generation (Define Search Space) ligand_prep->grid receptor_prep Receptor Preparation (e.g., COX-2 from PDB) receptor_prep->grid docking Run Docking Simulation (AutoDock Vina) grid->docking results Analyze Binding Affinity (Docking Scores) docking->results visualize Visualize & Interpret Poses (PyMOL) results->visualize

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Protocols and Methodologies

This section provides a step-by-step guide using industry-standard, open-source software.

Required Software and Resources
Software/ResourcePurposeURL
RCSB Protein Data Bank Source for 3D protein structures.[Link]
PubChem / ZINC Database for ligand structures.[Link]
AutoDock Suite MGLTools for preparation, AutoDock Vina for docking.[Link]
PyMOL Molecular visualization of results.[Link]
Open Babel Chemical file format conversion (optional).[Link]
Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a valid 3D conformation and assign correct atom types and charges, saving it in the required PDBQT format.[12][15]

  • Obtain Ligand Structure:

    • Draw 1-Acetyl-3-piperidinecarbohydrazide in a chemical editor or find its SMILES string. For this molecule, a possible SMILES string is CC(=O)N1CCCC(C1)C(=O)NN.

    • Use a tool like Open Babel or an online converter to generate a 3D structure in SDF or MOL2 format. This initial 3D structure is just a starting point.[16][17]

  • Energy Minimization and Format Conversion using MGLTools:

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select your 3D ligand file.

    • ADT will automatically compute a root, define rotatable bonds, and assign Gasteiger charges. This step is crucial as it defines the ligand's flexibility during the docking simulation.[18]

    • A dialog will show the number of torsions (rotatable bonds). The hydrazide linker and acetyl group will contribute to the molecule's flexibility.

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt). The PDBQT format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[19]

Protocol 2: Receptor Preparation

Receptor preparation involves "cleaning" the crystal structure obtained from the PDB to ensure it is suitable for docking.[20][21]

  • Download Receptor Structure:

    • Navigate to the RCSB PDB and search for our target, COX-2. A good choice is PDB ID: 5KIR , which is a high-resolution structure of human COX-2.

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Open the PDB file (5KIR.pdb) in ADT or a visualization tool like PyMOL.[22]

    • The crystal structure often contains non-protein atoms like water molecules, co-factors, and the original co-crystallized ligand. For a standard docking protocol, these must be removed.[21]

    • Causality: Water molecules are typically removed because predicting their displacement by the ligand is computationally complex and can introduce noise, unless specific water molecules are known to be critical for binding (bridging waters).[23]

    • In ADT, you can do this by going to Edit -> Delete Water. Select and delete any existing ligands or co-factors as well.

    • If the protein has multiple identical chains (e.g., Chain A, Chain B), select and keep only one for the docking experiment.[20]

  • Prepare the Receptor for Docking:

    • With the cleaned protein loaded in ADT, go to Edit -> Hydrogens -> Add. Select Polar only.

    • Causality: Hydrogen atoms are usually absent in PDB files but are essential for defining the correct ionization states of residues and for forming hydrogen bonds, a key component of protein-ligand interactions.[24]

    • Next, compute charges: Edit -> Charges -> Compute Gasteiger.

    • Save the prepared receptor in PDBQT format: Grid -> Macromolecule -> Choose. Select the protein and save it (e.g., receptor.pdbqt).

Protocol 3: Execution of Molecular Docking with AutoDock Vina

This protocol details how to define the binding site and run the docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • The grid box is a 3D cube that defines the search space for the ligand on the receptor surface.[22] Its size and location are critical parameters.

    • Targeted Docking: If the binding site is known (as is the case for COX-2), the grid box should be centered on and encompass the active site. A good practice is to center it on the position of the original co-crystallized ligand.[12]

    • In ADT, go to Grid -> Grid Box. A window appears with sliders to adjust the center coordinates ( center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Angstroms.[19]

    • Adjust the box to be large enough to allow the ligand to move and rotate freely within the active site, typically with a 4-5 Å buffer around where the ligand is expected to bind. For COX-2 (5KIR), a good starting point for the center can be determined by the coordinates of the co-crystallized inhibitor.

    • Blind Docking: If the binding site is unknown, the grid box is made large enough to cover the entire protein surface. This requires more computational effort but can be used to discover novel allosteric sites.[12]

  • Create the Configuration File:

    • AutoDock Vina uses a simple text file to specify the input files and docking parameters.[19] Create a file named conf.txt with the following content:

    • Note: The center and size values are illustrative and must be replaced with the actual coordinates determined in the previous step for your target.

    • Causality: exhaustiveness controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time. num_modes specifies how many distinct binding poses (conformations) to generate.[25]

  • Run the Vina Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the Vina program with the command: vina --config conf.txt --log log.txt

Analysis, Visualization, and Validation

Interpreting the results requires both quantitative assessment of the docking scores and qualitative visual inspection of the binding poses.[5][26]

Sources

Application Notes and Protocols for 1-Acetyl-3-piperidinecarbohydrazide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Acetyl-3-piperidinecarbohydrazide as a novel linker in targeted drug delivery systems. We will explore the rationale behind its design, propose a robust synthetic route, and provide detailed protocols for its conjugation to payload molecules and the subsequent characterization and evaluation of the resulting conjugates. The core of this system lies in the formation of a pH-sensitive hydrazone bond, enabling controlled drug release in acidic microenvironments characteristic of tumors and endosomes.

Introduction: The Rationale for a Novel Linker

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by concentrating a pharmacological agent at its site of action. This is often achieved by conjugating a potent drug to a targeting moiety (e.g., an antibody or nanoparticle) via a linker. The linker is a critical component, influencing the stability, solubility, and release characteristics of the conjugate.

Hydrazone linkages have gained significant traction in this field due to their inherent pH-sensitivity.[1] They are relatively stable at physiological pH (7.4) but are susceptible to hydrolysis in acidic environments (pH 4.5-6.5), such as those found in tumor tissues and intracellular compartments like endosomes and lysosomes.[1][2] This property allows for the stable circulation of a drug conjugate in the bloodstream and its subsequent release upon reaching the target site.

1-Acetyl-3-piperidinecarbohydrazide is a rationally designed linker that combines the advantages of a hydrazide functional group with the beneficial properties of a piperidine scaffold.

  • Carbohydrazide Moiety: This functional group serves as the reactive handle for conjugation to aldehyde or ketone functionalities on a drug or carrier molecule, forming the pH-labile hydrazone bond.[3] Hydrazides are highly nucleophilic and react efficiently under mild conditions.[4][5]

  • Piperidine Scaffold: The piperidine ring is a common motif in pharmaceuticals and can improve the pharmacokinetic properties of a molecule.[6] It can enhance solubility and modulate lipophilicity, contributing to the overall druglike properties of the conjugate.

  • N-Acetyl Group: The acetylation of the piperidine nitrogen serves to cap its basicity, preventing potential side reactions and interactions with biological molecules.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to utilize 1-Acetyl-3-piperidinecarbohydrazide in their targeted drug delivery research.

Synthesis of 1-Acetyl-3-piperidinecarbohydrazide

The synthesis of 1-Acetyl-3-piperidinecarbohydrazide can be achieved through a straightforward two-step process starting from 1-Acetylpiperidine-3-carboxylic acid.

Diagram of Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 1-Acetylpiperidine-3-carboxylic_acid 1-Acetylpiperidine-3-carboxylic acid Ester_Intermediate Methyl 1-acetylpiperidine-3-carboxylate 1-Acetylpiperidine-3-carboxylic_acid->Ester_Intermediate MeOH, H+ (cat.) Reflux Final_Product 1-Acetyl-3-piperidinecarbohydrazide Ester_Intermediate->Final_Product Hydrazine hydrate (NH2NH2·H2O) EtOH, Reflux

Caption: Proposed synthesis of 1-Acetyl-3-piperidinecarbohydrazide.

Protocol 2.1: Synthesis of Methyl 1-acetylpiperidine-3-carboxylate
  • To a solution of 1-Acetylpiperidine-3-carboxylic acid (1.0 eq) in methanol (MeOH, 10 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM) (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of 1-Acetyl-3-piperidinecarbohydrazide
  • Dissolve the Methyl 1-acetylpiperidine-3-carboxylate (1.0 eq) in ethanol (EtOH, 10 volumes).

  • Add hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The formation of the hydrazide is a common and well-established method.[7][8][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product, 1-Acetyl-3-piperidinecarbohydrazide.

Application in Targeted Drug Delivery: Hydrazone Bond Formation

The primary application of 1-Acetyl-3-piperidinecarbohydrazide is its conjugation to an aldehyde or ketone-containing molecule to form a pH-sensitive hydrazone linkage. This molecule could be a cytotoxic drug, a fluorescent probe, or a targeting ligand that has been modified to incorporate a carbonyl group.

Diagram of Conjugation Reaction

G Linker 1-Acetyl-3-piperidinecarbohydrazide Conjugate Hydrazone-linked Conjugate Linker->Conjugate pH 5-7 Payload Aldehyde/Ketone-containing Payload (Drug, Probe, etc.) Payload->Conjugate

Caption: Conjugation of the linker to a payload molecule.

Protocol 3.1: General Procedure for Hydrazone Bond Formation
  • Dissolve the aldehyde or ketone-containing payload molecule (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add a solution of 1-Acetyl-3-piperidinecarbohydrazide (1.2 eq) in the same solvent.

  • Adjust the pH of the reaction mixture to between 5 and 7. A mildly acidic pH is often optimal for hydrazone formation.[10]

  • Stir the reaction mixture at room temperature. The reaction can be monitored by HPLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Purify the resulting hydrazone-linked conjugate by an appropriate method such as HPLC or column chromatography.

Characterization of the Conjugate

Thorough characterization of the conjugate is essential to confirm its identity, purity, and stability.

Table 1: Analytical Techniques for Conjugate Characterization
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation of the conjugate.Appearance of new signals corresponding to the hydrazone C=N bond and shifts in the signals of the parent molecules.[11][12][13][14]
Mass Spectrometry (e.g., ESI-MS) Determination of the molecular weight of the conjugate.A molecular ion peak corresponding to the calculated mass of the conjugate.[11][15]
HPLC Assessment of purity and quantification.A single, sharp peak for the purified conjugate, with a retention time distinct from the starting materials.
FT-IR Spectroscopy Confirmation of functional group transformation.Disappearance of the aldehyde/ketone C=O stretch and appearance of the C=N stretch of the hydrazone.

Evaluation of pH-Dependent Hydrolysis and Payload Release

The key feature of the hydrazone linkage is its pH-dependent stability. This can be evaluated by incubating the conjugate in buffers of different pH and monitoring the release of the payload over time.

Diagram of pH-Mediated Release

G Conjugate Hydrazone-linked Conjugate Acidic_Environment Acidic Environment (e.g., Tumor, Endosome) pH 4.5-6.5 Conjugate->Acidic_Environment Hydrolysis Released_Payload Released Payload Acidic_Environment->Released_Payload Linker_Fragment Linker Fragment Acidic_Environment->Linker_Fragment

Caption: pH-triggered hydrolysis of the hydrazone bond.

Protocol 5.1: pH-Dependent Hydrolysis Assay
  • Prepare buffer solutions at different pH values, for example:

    • pH 7.4 (physiological pH)

    • pH 6.5 (tumor microenvironment)

    • pH 5.0 (endosomal/lysosomal pH)

  • Dissolve the purified hydrazone-linked conjugate in each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC to quantify the amount of remaining conjugate and the amount of released payload.

  • Plot the percentage of payload release versus time for each pH value.

Expected Results

A successful pH-sensitive system will show minimal payload release at pH 7.4 over the 24-hour period, indicating stability in circulation. In contrast, a significant and time-dependent increase in payload release should be observed at pH 6.5 and, more rapidly, at pH 5.0, demonstrating the desired release profile at the target site.[2]

Conclusion

1-Acetyl-3-piperidinecarbohydrazide presents itself as a promising and versatile linker for the development of targeted drug delivery systems. Its rational design, incorporating a pH-sensitive hydrazide moiety and a pharmacokinetic-modulating piperidine scaffold, offers a valuable tool for researchers. The protocols outlined in this guide provide a solid foundation for the synthesis, conjugation, characterization, and evaluation of drug conjugates utilizing this novel linker. By following these methodologies, scientists can further explore the potential of 1-Acetyl-3-piperidinecarbohydrazide in creating more effective and less toxic targeted therapies.

References

  • OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • Google Patents. Synthesis method of carbohydrazide.
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  • PrepChem.com. Preparation of carbohydrazide. [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

  • PubMed Central. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. [Link]

  • MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

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  • Oriental Journal of Chemistry. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. [Link]

  • Krishikosh. Note Development and assessment of green synthesis of hydrazides. [Link]

  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods? [Link]

  • ACS Publications. Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. [Link]

  • Science.gov. ph-sensitive hydrazone bond: Topics by Science.gov. [Link]

  • ResearchGate. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry | Request PDF. [Link]

  • Interchim. Hydrazido-PEG bifunctional crosslinkers. [Link]

  • ResearchGate. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide. [Link]

  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ACS Figshare. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. [Link]

  • Google Patents. Method for the hydrolysis of hydrazones.
  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Google Patents. It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

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Application Notes & Protocols for 1-Acetyl-3-piperidinecarbohydrazide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Exploring a Novel Piperidine Derivative for Crop Protection

Disclaimer: 1-Acetyl-3-piperidinecarbohydrazide is a novel chemical entity. The following application notes are based on established principles of agrochemical research and development, using this molecule as a model for the discovery process. The protocols provided are generalized templates that must be optimized for specific target organisms and experimental conditions.

Introduction: The Rationale for Piperidinecarbohydrazides in Agrochemical Discovery

The piperidine scaffold is a privileged structure in medicinal and agricultural chemistry, known for its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets. When combined with a carbohydrazide moiety (-CONHNH2), the resulting molecule, such as 1-Acetyl-3-piperidinecarbohydrazide, presents a unique chemical architecture with significant potential for novel biological activity. Carbohydrazides and their derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. [1][2]This structural combination suggests potential applications in agriculture as fungicides, insecticides, herbicides, or plant growth regulators (PGRs).

The acetyl group at the 1-position of the piperidine ring can modulate the molecule's polarity and metabolic stability, while the carbohydrazide group at the 3-position offers a key site for interaction with biological targets or for further chemical derivatization. These notes provide a comprehensive framework for the systematic evaluation of 1-Acetyl-3-piperidinecarbohydrazide, from synthesis and initial screening to more detailed biological characterization.

Synthesis and Characterization

A reliable synthetic route is the foundation of any chemical screening program. The synthesis of 1-Acetyl-3-piperidinecarbohydrazide can be conceptualized as a multi-step process, beginning with commercially available starting materials.

Proposed Synthetic Pathway

The synthesis logically proceeds from 1-Acetylpiperidine-3-carboxylic acid, which can be prepared from piperidine-3-carboxylic acid. [3][4]The carboxylic acid is then converted to an ester, which subsequently reacts with hydrazine hydrate to form the desired carbohydrazide. This is a common and effective method for preparing hydrazide derivatives. [5][6]

Synthesis_Pathway A Piperidine-3-carboxylic Acid B 1-Acetylpiperidine-3- carboxylic Acid A->B Acetic Anhydride (Acetylation) C Methyl 1-Acetylpiperidine- 3-carboxylate B->C Methanol, H+ (Esterification) D 1-Acetyl-3-piperidine- carbohydrazide C->D Hydrazine Hydrate (Hydrazinolysis)

Caption: Proposed synthesis of 1-Acetyl-3-piperidinecarbohydrazide.

Protocol: Synthesis of 1-Acetyl-3-piperidinecarbohydrazide

Step 1: Acetylation of Piperidine-3-carboxylic Acid

  • Suspend piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane.

  • Add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product.

  • Purify the resulting 1-Acetylpiperidine-3-carboxylic acid by recrystallization or column chromatography.

Step 2: Esterification

  • Dissolve the 1-Acetylpiperidine-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the methyl ester.

  • Purify by column chromatography.

Step 3: Hydrazinolysis

  • Dissolve the purified methyl ester in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 8-16 hours. [6]3. Cool the reaction mixture to allow the product to crystallize.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 1-Acetyl-3-piperidinecarbohydrazide.

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • FT-IR: To identify key functional groups (e.g., C=O, N-H).

  • HPLC: To assess purity.

Biological Screening: A Tiered Approach

A tiered screening strategy is efficient for identifying the potential utility of a new compound. This involves broad primary screens followed by more specific secondary and tertiary assays for promising "hits."

Screening_Workflow cluster_0 Tier 1: Primary Screens cluster_1 Tier 2: Secondary Assays cluster_2 Tier 3: Advanced Studies A Insecticidal Activity (e.g., contact/ingestion) E Dose-Response (LC50/EC50) A->E B Fungicidal Activity (e.g., spore germination) B->E C Herbicidal Activity (e.g., seed germination) C->E D Plant Growth Regulation (e.g., root elongation) D->E F Spectrum of Activity (Multiple species) E->F G Mode of Application (Systemic vs. Contact) F->G H Mode of Action Studies G->H I Greenhouse/Field Trials H->I J Toxicology & Environmental Fate I->J

Caption: Tiered approach for agrochemical screening.

Tier 1: Primary Bioassays

The goal of Tier 1 is to quickly identify any significant biological activity across a broad range of potential applications.

3.1.1 Protocol: Insecticidal Screening (Contact/Ingestion)

  • Objective: To assess acute toxicity to a model insect pest (e.g., Spodoptera frugiperda - fall armyworm or Myzus persicae - green peach aphid).

  • Method (Leaf Dip Bioassay): [7] 1. Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions. 2. Excise leaf discs from a suitable host plant (e.g., cotton for armyworm, cabbage for aphid). 3. Dip each leaf disc in a test solution for 10-15 seconds and allow it to air dry. A solvent-only dip serves as the control. 4. Place one treated leaf disc in a petri dish or ventilated container with a moistened filter paper. 5. Introduce a set number of insects (e.g., 10 third-instar larvae) into each container. 6. Incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). 7. Assess mortality at 24, 48, and 72 hours post-treatment.

  • Endpoint: Percent mortality. Significant activity is often defined as >80% mortality at a concentration of 100-500 ppm.

3.1.2 Protocol: Fungicidal Screening (Spore Germination Assay)

  • Objective: To evaluate the inhibitory effect on the germination of a model fungal pathogen (e.g., Botrytis cinerea or Fusarium graminearum).

  • Method:

    • Prepare a spore suspension of the target fungus in a nutrient broth.

    • Add different concentrations of the test compound to aliquots of the spore suspension in a microtiter plate.

    • Include a positive control (commercial fungicide) and a negative control (solvent only).

    • Incubate the plate at an optimal temperature (e.g., 22-25°C) for a period sufficient for germination in the control (typically 6-24 hours).

    • Assess spore germination inhibition under a microscope by counting the number of germinated versus non-germinated spores (a spore is considered germinated if the germ tube is longer than the spore's diameter).

  • Endpoint: Percent inhibition of germination. [8] 3.1.3 Protocol: Herbicidal Screening (Seed Germination and Seedling Growth)

  • Objective: To assess pre-emergent herbicidal activity on model weed species (e.g., Lolium rigidum - ryegrass, and Amaranthus retroflexus - redroot pigweed).

  • Method: [9] 1. Place a set number of seeds (e.g., 20-25) on a filter paper in a petri dish. 2. Add a defined volume of the test solution at various concentrations to each petri dish. A water/solvent control is included. 3. Seal the dishes and incubate them in a growth chamber with appropriate light and temperature conditions. 4. After 7-14 days, measure the germination percentage, root length, and shoot length.

  • Endpoint: Percent inhibition of germination and growth compared to the control. [10] 3.1.4 Protocol: Plant Growth Regulator (PGR) Screening

  • Objective: To identify any growth-promoting or -inhibiting effects on a model plant (e.g., Arabidopsis thaliana or dwarf pea). [11][12]* Method (Root Elongation Assay):

    • Germinate seeds on a standard growth medium (e.g., MS agar) in vertically oriented petri plates.

    • Once radicles have emerged, transfer seedlings to new plates containing the test compound at various concentrations.

    • Incubate the plates vertically for 5-7 days.

    • Measure the length of the primary root.

  • Endpoint: Stimulation or inhibition of root growth relative to the control.

Tier 2: Secondary Assays for "Hit" Compounds

If a compound shows promising activity in Tier 1, it is advanced to Tier 2 for more detailed characterization.

3.2.1 Dose-Response and Potency Determination (LC₅₀/EC₅₀)

  • Objective: To quantify the potency of the compound.

  • Protocol:

    • Based on the primary screen results, select a range of at least 5-7 concentrations that bracket the expected 50% effect level.

    • Perform the relevant bioassay (e.g., insecticidal, fungicidal) with these concentrations.

    • Record the percent mortality or inhibition at each concentration.

    • Use statistical software (e.g., Probit analysis) to calculate the Lethal Concentration 50 (LC₅₀) or Effective Concentration 50 (EC₅₀) value. [13] Data Presentation: Example Dose-Response Data

Concentration (ppm)% Insect Mortality% Fungal Inhibition% Root Growth Inhibition
15128
10253520
50486055
100859288
2509810095
LC₅₀/EC₅₀ (ppm) ~52 ~30 ~45

3.2.2 Spectrum of Activity

  • Objective: To determine if the compound's activity is narrow-spectrum (effective against a single pest/pathogen type) or broad-spectrum.

  • Protocol: Repeat the most relevant primary bioassay against a panel of economically important species. For example, an insecticide would be tested against pests from different orders (e.g., Lepidoptera, Hemiptera, Coleoptera). A fungicide would be tested against Ascomycetes, Basidiomycetes, and Oomycetes.

Conclusion and Future Directions

The systematic approach outlined in these application notes provides a robust framework for evaluating the potential of 1-Acetyl-3-piperidinecarbohydrazide in agricultural chemistry. Positive results from this screening cascade would justify advancing the compound to Tier 3 studies, which include mode of action elucidation, formulation development, greenhouse and small-scale field trials, and preliminary toxicological and environmental fate assessments. The unique combination of the piperidine and carbohydrazide moieties makes this and related compounds an interesting area for continued exploration in the search for novel crop protection solutions.

References

  • Bioassays PGR Long Notes | PDF | Plant Hormone | Auxin - Scribd.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
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  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - MDPI.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Bioassay for plant growth regulators | PDF - Slideshare.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences.
  • Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC - NIH.
  • Bioassay of Plant Growth Regulator Activity on Aquatic Plants - Minsky DTIC.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations - AgriSustain-An International Journal.
  • Screening Methods in the Study of Fungicidal Property of Medicinal Plants - ResearchGate.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH.
  • A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core.
  • Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity.
  • Screening for Natural Product Herbicides.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies.
  • European Guidelines to conduct herbicide resistance tests.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations - Zenodo.
  • 1-Acetylpiperidine-3-carboxylic acid - ChemBK.
  • Bioassays for Monitoring Insecticide Resistance - PMC - NIH.
  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials | mBio - ASM Journals.
  • Traditional 'Chemical-Based' Discovery and Screening - Plant and Soil Sciences eLibrary.
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid - Benchchem.
  • Screening strategies for obtaining novel, biologically active, fungal secondary metabolites from marine habitats - ResearchGate.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
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1-Acetyl-3-piperidinecarbohydrazide as a probe for chemical biology studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 1-Acetyl-3-piperidinecarbohydrazide as a versatile probe for chemical biology studies, designed for researchers, scientists, and drug development professionals. This document provides detailed protocols and theoretical frameworks for the synthesis and application of this novel chemical tool.

Introduction: A New Probe for Exploring Biological Systems

In the field of chemical biology, the development of novel molecular probes is paramount to elucidating complex biological processes and identifying new therapeutic targets. 1-Acetyl-3-piperidinecarbohydrazide emerges as a promising chemical tool, integrating the structural benefits of the piperidine scaffold with the versatile reactivity of the carbohydrazide functional group. The piperidine ring is a prevalent motif in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2][3] The carbohydrazide moiety, on the other hand, offers a reactive handle for various bioconjugation strategies and has been implicated in a range of biological activities, including enzyme inhibition.[4][5]

This application note details the synthesis of 1-Acetyl-3-piperidinecarbohydrazide and explores its potential applications as a chemical probe in activity-based protein profiling (ABPP), enzyme inhibition assays, and target identification studies. The protocols provided herein are designed to be a starting point for researchers to adapt and integrate this probe into their specific experimental workflows.

Synthesis of 1-Acetyl-3-piperidinecarbohydrazide

The synthesis of 1-Acetyl-3-piperidinecarbohydrazide can be achieved in a two-step process starting from piperidine-3-carboxylic acid. The first step involves the formation of the carbohydrazide, followed by N-acetylation.

Protocol 1: Synthesis of Piperidine-3-carbohydrazide

This protocol is adapted from established methods for the synthesis of carbohydrazides from carboxylic acids.[1]

Materials:

  • Piperidine-3-carboxylic acid

  • Hydrazine hydrate

  • Ethanol, absolute

  • Reflux apparatus

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • In a round-bottom flask, dissolve piperidine-3-carboxylic acid in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure piperidine-3-carbohydrazide.

Protocol 2: N-Acetylation of Piperidine-3-carbohydrazide

This protocol employs a standard N-acetylation procedure.

Materials:

  • Piperidine-3-carbohydrazide

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution, saturated

  • Brine solution, saturated

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve piperidine-3-carbohydrazide in the chosen aprotic solvent in a flask equipped with a magnetic stir bar.

  • Add the base (pyridine or triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-Acetyl-3-piperidinecarbohydrazide.

  • The product can be further purified by column chromatography if necessary.

SynthesisWorkflow A Piperidine-3-carboxylic Acid B Piperidine-3-carbohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C 1-Acetyl-3-piperidinecarbohydrazide B->C Acetic Anhydride, Base, DCM

Caption: Synthesis workflow for 1-Acetyl-3-piperidinecarbohydrazide.

Applications in Chemical Biology

The unique structure of 1-Acetyl-3-piperidinecarbohydrazide makes it a versatile tool for a range of chemical biology applications.

Activity-Based Protein Profiling (ABPP)

The carbohydrazide moiety can act as a nucleophile or a radical donor, making it suitable for targeting enzymes with electrophilic cofactors or those that proceed through radical intermediates.[2][6][7][8] This "reverse-polarity" ABPP approach expands the scope of traditional ABPP, which typically uses electrophilic probes to target nucleophilic residues.

Potential Targets:

  • Enzymes with pyridoxal phosphate (PLP) cofactors

  • Flavoenzymes (e.g., monoamine oxidases)

  • Heme-containing enzymes

  • Iron-sulfur cluster-containing enzymes

Protocol 3: General Workflow for ABPP

This protocol outlines a general workflow for using a hydrazine-based probe for ABPP.[9]

Materials:

  • 1-Acetyl-3-piperidinecarbohydrazide probe (potentially modified with a reporter tag like an alkyne for click chemistry)

  • Cell lysate or purified protein

  • Buffer (e.g., PBS or Tris-HCl)

  • Azide-biotin or azide-fluorophore for click chemistry

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA)

  • Streptavidin beads for enrichment

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Labeling: Incubate the cell lysate or purified protein with the 1-Acetyl-3-piperidinecarbohydrazide probe at a predetermined concentration and time.

  • Click Chemistry: Add the azide-biotin or azide-fluorophore, copper(I) catalyst, and ligand to the labeled proteome to attach the reporter tag.

  • Enrichment (for biotin-tagged probes): Incubate the reaction mixture with streptavidin beads to enrich for labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Gel-based: Elute the enriched proteins from the beads, separate them by SDS-PAGE, and visualize by in-gel fluorescence scanning (for fluorophore-tagged probes) or by Western blotting with an anti-biotin antibody.

    • Mass Spectrometry-based: Digest the enriched proteins on-bead with trypsin, and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.

ABPP_Workflow Proteome Cell Lysate / Proteome Labeling Incubation & Labeling Proteome->Labeling Probe 1-Acetyl-3-piperidinecarbohydrazide Probe (with alkyne tag) Probe->Labeling Click Click Chemistry (Azide-Biotin/Fluorophore) Labeling->Click Enrichment Streptavidin Enrichment (for Biotin) Click->Enrichment Analysis Analysis Enrichment->Analysis Gel SDS-PAGE / Western Blot Analysis->Gel Gel-based MS LC-MS/MS Proteomics Analysis->MS Mass Spec-based

Caption: General workflow for an ABPP experiment.

Enzyme Inhibition Assays

Derivatives of both piperidine and carbohydrazide have been shown to inhibit a variety of enzymes, including cholinesterases, kinases, and proteases.[10][11][12][13][14] 1-Acetyl-3-piperidinecarbohydrazide can be screened against panels of enzymes to identify potential inhibitory activity.

Protocol 4: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of the probe against a purified enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably one that produces a colorimetric or fluorometric signal)

  • Assay buffer

  • 1-Acetyl-3-piperidinecarbohydrazide stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 1-Acetyl-3-piperidinecarbohydrazide probe in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of the probe. Include a control with no inhibitor (DMSO vehicle only).

  • Incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation: Hypothetical Enzyme Inhibition Data

The results of enzyme inhibition screens can be summarized in a table for easy comparison.

Enzyme Target1-Acetyl-3-piperidinecarbohydrazide IC50 (µM)
Monoamine Oxidase A (MAO-A)12.5
Monoamine Oxidase B (MAO-B)28.3
Cathepsin K> 100
Acetylcholinesterase (AChE)8.7
Butyrylcholinesterase (BuChE)4.2

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the validity of the results. For ABPP, competition experiments with known inhibitors of a target enzyme can validate that the probe is binding to the active site. For enzyme inhibition assays, performing kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive), providing further confidence in the results.

References

  • Smolecule. (2023, August 15). Buy Piperidine-3-carbohydrazide | 689758-90-5.
  • Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1533–1546.[2][7][8]

  • Matthews, M. L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Matthews Lab.[6]

  • Mauri, A., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 24(14), 2510.[15]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-111.[4][5]

  • Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863.[16]

  • Ulusoy, S., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200519.[10]

  • Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(4), 569–583.e8.[11]

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors.
  • Jadhav, P. B., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Pharmaceuticals, 15(11), 1389.[17]

  • ResearchGate. (n.d.). Experimental workflow of activity-based profiling experiments. Retrieved from ResearchGate.[9]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371905.[12]

  • ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. Retrieved from ResearchGate.[18]

  • Wang, Y., et al. (2023). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 89, 117354.[13]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[3]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1748.[19]

  • Ouchi, A., et al. (2003). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Mass Spectrometry Society of Japan, 51(5), 844-848.[20]

  • Göktaş, U. O., et al. (2017). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 245-257.[14]

  • Gorska, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrazinolysis of 1-Acetyl-3-piperidinecarboxylate for 1-Acetyl-3-piperidinecarbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Acetyl-3-piperidinecarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the hydrazinolysis step, a critical transformation in this synthetic pathway. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis.

I. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the hydrazinolysis of a piperidinecarboxylate ester (e.g., methyl or ethyl 1-acetylpiperidine-3-carboxylate) to its corresponding carbohydrazide.

Issue 1: Low or No Product Yield

Question: I've followed the standard protocol, but my yield of 1-Acetyl-3-piperidinecarbohydrazide is disappointingly low, or I've recovered mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer: Low or no product formation is a frequent challenge in hydrazinolysis. The root cause often lies in suboptimal reaction conditions or reagent quality. Let's break down the potential culprits and their solutions.

Potential Cause A: Insufficient Reaction Time or Temperature

The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction. The rate of this reaction is highly dependent on both time and temperature. Sterically hindered esters or less reactive esters may require more forcing conditions to proceed to completion.

Experimental Protocol: Optimizing Reaction Time and Temperature

  • Initial Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve your starting ester (e.g., methyl 1-acetylpiperidine-3-carboxylate) in a suitable solvent like ethanol or methanol.[1][2]

  • Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction every 1-2 hours using Thin-Layer Chromatography (TLC).[1][2] A typical TLC system would be ethyl acetate/methanol (e.g., 9:1 v/v). The product, being more polar, will have a lower Rf value than the starting ester.

  • Endpoint Determination: The reaction is complete when the starting material spot is no longer visible on the TLC plate. If the reaction stalls, consider a modest increase in temperature if using a lower-boiling solvent, or prolonging the reaction time (up to 24 hours).

Potential Cause B: Poor Quality or Inactive Hydrazine Hydrate

Hydrazine hydrate is susceptible to decomposition over time, especially if not stored properly.[3] It is also highly hygroscopic, and the presence of excess water can impede the reaction.

Protocol: Verifying and Handling Hydrazine Hydrate

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of high-purity hydrazine hydrate.

  • Proper Storage: Store hydrazine hydrate in a tightly sealed container in a cool, dark place, away from oxidizing agents.

  • Anhydrous Conditions: While some water is present in hydrazine hydrate, ensure all glassware is thoroughly dried to prevent the introduction of excess moisture.[4]

Potential Cause C: Inappropriate Solvent Choice

The choice of solvent can significantly influence the reaction rate and outcome. The ideal solvent should dissolve both the starting ester and hydrazine hydrate.[2][5]

Protocol: Solvent Screening

  • Primary Solvents: Alcohols such as ethanol and methanol are the most commonly used and effective solvents for hydrazinolysis.[1][2][5]

  • Alternative Solvents: If solubility issues are suspected, consider co-solvents like tetrahydrofuran (THF).[2] In some cases, a solvent-free reaction (neat) at an elevated temperature can be effective, but requires careful temperature control to avoid decomposition of hydrazine.[6]

Issue 2: Product is Contaminated with Side-Products

Question: My reaction seems to have worked, but my final product is impure. What are the common side reactions and how can I minimize them?

Answer: The formation of side-products is a common issue in hydrazinolysis. Understanding the potential side reactions is key to mitigating them.

Potential Cause A: Azine Formation

If your starting material or product contains a carbonyl group (aldehyde or ketone), it can react with hydrazine to form a hydrazone, which can then react with another carbonyl molecule to form an azine.[3][7] While 1-Acetyl-3-piperidinecarbohydrazide itself does not contain an aldehyde or ketone, impurities in the starting material might.

Mitigation Strategy:

  • Purify Starting Material: Ensure the starting ester is of high purity and free from any carbonyl-containing impurities.

  • Control Stoichiometry: Using a sufficient excess of hydrazine hydrate can favor the desired hydrazide formation over azine formation.[3]

Potential Cause B: Intramolecular Cyclization

For substrates with multiple reactive functional groups, intramolecular cyclization can compete with the desired hydrazinolysis, leading to heterocyclic byproducts.[3]

Mitigation Strategy:

  • Temperature Control: Lowering the reaction temperature may disfavor the cyclization pathway.[3]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Screening different solvents may identify one that minimizes cyclization.[3]

Issue 3: Difficulty in Product Isolation and Purification

Question: I have a crude product, but I'm struggling to isolate and purify the 1-Acetyl-3-piperidinecarbohydrazide. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining a high-quality final product. The choice of method depends on the physical properties of the product and the nature of the impurities.

Purification Technique A: Recrystallization

Recrystallization is often the most effective method for purifying solid carbohydrazides.[2][8]

Protocol: Recrystallization of 1-Acetyl-3-piperidinecarbohydrazide

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Purification Technique B: Column Chromatography

If recrystallization is ineffective, column chromatography can be used to separate the product from impurities.[2][10][11]

Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of polar compounds like carbohydrazides.[10]

  • Mobile Phase: A gradient of a polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, is typically effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the hydrazinolysis of an ester?

A1: The hydrazinolysis of an ester to a carbohydrazide is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (-OR) as a leaving group and forming the more stable amide-like carbohydrazide.

Hydrazinolysis Mechanism Start Ester + Hydrazine Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Carbohydrazide + Alcohol Intermediate->Product Elimination of Leaving Group

Caption: Mechanism of Hydrazinolysis.

Q2: How can I effectively monitor the progress of my hydrazinolysis reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of the reaction.[1][2] Spot the reaction mixture alongside your starting ester on a TLC plate. The product, 1-Acetyl-3-piperidinecarbohydrazide, is significantly more polar than the starting ester and will therefore have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the critical safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous substance and requires careful handling.[3] It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact. In case of a spill, neutralize with a weak acid (e.g., citric acid solution) before cleaning up.

Q4: Can I use a different hydrazine source, such as anhydrous hydrazine?

A4: While anhydrous hydrazine can be used, hydrazine monohydrate is generally preferred due to its lower volatility and reduced explosion hazard, making it a safer alternative.[12] The reaction conditions may need to be adjusted when using anhydrous hydrazine.

III. Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the hydrazinolysis of a 1-acetyl-3-piperidinecarboxylate ester. These parameters may require further optimization depending on the specific substrate and scale of the reaction.

ParameterRecommended ConditionRationale
Starting Material Methyl or Ethyl 1-acetylpiperidine-3-carboxylateThese esters are typically good substrates for hydrazinolysis.
Reagent Hydrazine hydrate (80-99%)A safer and effective source of hydrazine.[12]
Solvent Methanol or EthanolGood solubility for both reactants and facilitates product precipitation upon cooling.[1][2][5]
Reactant Ratio (Ester:Hydrazine) 1 : 3-5An excess of hydrazine drives the reaction to completion.
Temperature Reflux (typically 65-80°C)Provides sufficient energy to overcome the activation barrier without significant decomposition.
Reaction Time 2-24 hoursMonitor by TLC to determine the optimal time.[1]

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Caption: Troubleshooting Workflow for Hydrazinolysis.

IV. References

  • Zhang, W.-L., et al. (2013). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • J-Stage. (n.d.). Enzymatic Synthesis of Fatty Hydrazides from Palm Oils. Retrieved from [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

  • ResearchGate. (2025). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved from [Link]

  • ACS Publications. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • PubMed. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Retrieved from [Link]

  • National Institutes of Health. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Hydrazinolysis using hydrazine monohydrate reducing sugar chains. Retrieved from [Link]

  • PubMed. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of peeling during the release of O-glycans by hydrazinolysis. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • PubMed. (2012). Suppression of peeling during the release of O-glycans by hydrazinolysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?. Retrieved from [Link]

  • YouTube. (2023). Organic Chemistry: Separations & Purifications | MCAT Crash Course. Retrieved from [Link]

  • National Institutes of Health. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine. Retrieved from

  • National Institutes of Health. (n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104003929B - A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from

  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-acetyl-3-methylpiperidine (C8H15NO). Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Isomeric Piperidine Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying isomeric piperidine carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of separating structurally similar isomers within this important class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common purification hurdles.

Understanding the Challenge: The Intricacies of Isomeric Piperidine Carbohydrazides

Piperidine carbohydrazide derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their synthesis often yields a mixture of isomers—be it positional isomers (regioisomers) or stereoisomers (enantiomers and diastereomers)—that possess nearly identical physicochemical properties, making their separation a formidable task. The subtle differences in the spatial arrangement of substituents on the piperidine ring or the position of the carbohydrazide moiety can dramatically alter their pharmacological and toxicological profiles, necessitating stringent purity control.[3]

The primary challenge lies in the subtle differences in polarity, size, and chirality among these isomers, which often leads to co-elution in standard chromatographic systems.[4] The presence of the basic piperidine nitrogen and the hydrogen-bonding capabilities of the carbohydrazide group further complicate the development of effective separation methods.

graph TD; A[Isomeric Mixture of Piperidine Carbohydrazide Derivatives] --> B{Structural Similarity}; B --> C[Positional Isomers (e.g., 2-, 3-, 4-substituted)]; B --> D[Stereoisomers (Enantiomers, Diastereomers)]; C --> E{Nearly Identical Properties (Polarity, pKa)}; D --> E; E --> F[Purification Challenge: Co-elution]; F --> G((Low Resolution in Standard Chromatography)); Caption: The challenge of purifying isomeric piperidine carbohydrazides.

Frequently Asked Questions (FAQs)

Q1: My positional isomers of piperidine carbohydrazide are co-eluting on reversed-phase HPLC. What should I do?

A1: Co-elution of positional isomers is a frequent issue due to their similar hydrophobicity.[4] A systematic approach to method development is crucial.

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjusting the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can increase retention and improve separation.[4]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't work, try the other.[5]

    • Adjust pH: The basic piperidine nitrogen makes these compounds ionizable. Modifying the mobile phase pH can significantly alter retention and selectivity. Ensure the pH is at least 2 units away from the analyte's pKa.[5]

    • Incorporate Additives: For basic compounds like piperidines, adding a small amount of an amine modifier like diethylamine (DEA) to the mobile phase in normal-phase or SFC can improve peak shape and selectivity.[6]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry.[4]

    • Phenyl-Hexyl Phases: These columns provide π-π interactions, which can be effective for separating aromatic-containing isomers.[5]

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a mix of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them powerful for separating halogenated or positional isomers.[5]

Q2: How can I separate enantiomers of a chiral piperidine carbohydrazide derivative?

A2: Enantiomers have identical physical properties in an achiral environment, so a chiral selector is necessary for their separation.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and direct method.[6] Chiral Stationary Phases (CSPs) form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for screening.[6]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster, greener alternative to HPLC for chiral separations.[7] It often provides higher efficiency and resolution in shorter analysis times.[6] The screening of various CSPs with different organic modifiers is a common strategy.[6]

  • Indirect Method (Derivatization): If direct methods fail, you can react your enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. This method requires that the reaction goes to completion without any kinetic resolution.[]

Q3: What are the best techniques to confirm the purity of my separated isomers?

A3: Confirming isomeric purity is as critical as the separation itself.

  • Chromatographic Purity:

    • Peak Purity Analysis: If you are using an HPLC with a diode array detector (DAD), you can perform a peak purity analysis to check for co-eluting impurities.[4]

    • Orthogonal Methods: Use a second, different chromatographic method (e.g., a different column or mobile phase) to confirm the purity of your isolated isomer.

  • Spectroscopic Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For positional isomers, 1H and 13C NMR are essential for structural confirmation. For enantiomers, NMR in the presence of a chiral solvating agent can be used to determine enantiomeric purity.[9]

    • Mass Spectrometry (MS): While MS alone cannot distinguish between isomers, LC-MS can confirm the identity of the separated peaks.[10]

    • X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.[11]

Troubleshooting Guide: Common Problems and Solutions

Problem Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with residual silanols on the silica backbone.- Inappropriate mobile phase pH.- Column overload.- Add a competitive base (e.g., 0.1% DEA or triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress the ionization of the piperidine nitrogen.- Reduce the sample concentration or injection volume.
Poor Resolution Between Isomers - Insufficient selectivity of the chromatographic system.- Low column efficiency.- Systematically screen different stationary phases (C18, Phenyl, PFP for positional isomers; various CSPs for enantiomers).- Optimize mobile phase composition (solvent type, pH, additives).- Use a column with smaller particles or a longer length to increase efficiency.[12]
Irreproducible Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is fully equilibrated before each injection, especially with gradient methods.- Prepare fresh mobile phase daily and use a high-precision pump.- Use a column oven to maintain a constant temperature.
Difficulty with Recrystallization - Inappropriate solvent choice.- Supersaturation of the solution.- Screen a variety of solvents to find one where the compound is highly soluble when hot and poorly soluble when cold.[13]- If crystals do not form upon cooling, try scratching the inside of the flask or adding a seed crystal.[14]

Advanced Strategies for Difficult Separations

For particularly challenging separations, a more advanced approach may be necessary. Supercritical Fluid Chromatography (SFC) is emerging as a powerful tool for the purification of both chiral and achiral isomers.[7] Its advantages include faster separations, reduced solvent consumption, and often complementary selectivity to HPLC.[15]

graph TD; subgraph "SFC Method Development Workflow" direction LR; A[Start: Isomeric Mixture] --> B{Column Screening}; B --> C[Chiral Stationary Phases (e.g., Polysaccharide-based)]; B --> D[Achiral Stationary Phases (e.g., Silica, Diol, 2-EP)]; C --> E{Modifier Screening (Methanol, Ethanol, Isopropanol)}; D --> E; E --> F{Additive Screening (e.g., DEA for basic compounds)}; F --> G[Optimized SFC Method]; G --> H((Pure Isomers)); end Caption: A workflow for SFC method development.

Experimental Protocol: Chiral SFC for Enantiomeric Separation

This protocol provides a general starting point for developing a chiral SFC method for a piperidine carbohydrazide derivative.

1. Instrumentation:

  • Analytical SFC system with a column and solvent switching system.

  • UV or Mass Spectrometry (MS) detector.

2. Materials:

  • Sample: Racemic piperidine carbohydrazide derivative dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifiers): Methanol, ethanol, isopropanol.

  • Additives: Diethylamine (DEA) or trifluoroacetic acid (TFA), depending on the analyte's nature.

  • Chiral Stationary Phases: A selection of polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, AS-H, and Chiralcel OJ-H).[6]

3. Method:

  • Initial Screening:

    • Equilibrate the first column with the starting mobile phase conditions (e.g., 95% CO2, 5% Methanol with 0.1% DEA).

    • Inject the sample.

    • Run a generic gradient (e.g., 5% to 40% modifier over 5-10 minutes).

    • Repeat this process for each column and each modifier.

  • Optimization:

    • Once a promising column/modifier combination is identified, optimize the separation by adjusting:

      • Gradient slope: A shallower gradient can improve the resolution of closely eluting peaks.

      • Flow rate: Typically 2-4 mL/min.[6]

      • Backpressure: Maintained around 150 bar.[6]

      • Column Temperature: Usually between 25-40°C.[6]

  • Data Analysis:

    • Identify the retention times of the two enantiomers.

    • Calculate the resolution and selectivity factors.

    • Integrate the peak areas to determine the enantiomeric ratio.

graph TD; subgraph "Chiral SFC Protocol" A[Sample Preparation] --> B[Column & Modifier Screening]; B --> C{Identify Promising Conditions}; C --> D[Method Optimization (Gradient, Flow, Temperature)]; D --> E[Data Acquisition (Chromatogram)]; E --> F[Data Analysis (Resolution, Enantiomeric Ratio)]; F --> G((Pure Enantiomers)); end Caption: A step-by-step workflow for chiral SFC purification.

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
  • BenchChem. (n.d.). Resolving co-eluting isomers in HPLC analysis of chloromethylphenols.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzoates.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Asian Journal of Green Chemistry. (2023, April 28). A Review on Synthesis of Carbohydrazide Derivatives.
  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, June 18). Column Selection for Achiral Purification Using SFC-MS. Retrieved from [Link]

  • LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (n.d.). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Acetyl-3-piperidinecarbohydrazide in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-Acetyl-3-piperidinecarbohydrazide in various bioassay systems. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My 1-Acetyl-3-piperidinecarbohydrazide precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What is happening and how can I prevent it?

A1: This phenomenon, often called "crashing out," is a common issue when a compound dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid dilution of the DMSO reduces its solvating power, causing the compound to precipitate.[1]

Immediate Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before any dilution, ensure that your 1-Acetyl-3-piperidinecarbohydrazide is fully dissolved in your DMSO stock. Precipitates in the stock solution are a primary source of error.[2]

  • Optimize Dilution Technique: Instead of adding the stock directly to the full volume of the buffer, try a serial dilution approach in pre-warmed (37°C) assay media.[1] Adding the compound dropwise while gently vortexing can also mitigate localized high concentrations that lead to precipitation.

  • Reduce Final Concentration: Your target concentration may be above the aqueous solubility limit of the compound. Consider lowering the final concentration and performing a preliminary solubility test to determine the maximum achievable concentration in your specific assay medium.[2][3]

Q2: I prepared my working solution of 1-Acetyl-3-piperidinecarbohydrazide and it looked clear. However, after incubation, I observed a fine precipitate. What causes this delayed precipitation?

A2: Delayed precipitation can be caused by several factors related to the compound's stability and interactions with the assay components over time.

Potential Causes and Solutions:

  • Temperature Shifts: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility. Always prepare and handle your solutions at the experimental temperature.

  • Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the culture medium, forming less soluble complexes over time.[1] If possible, try a different basal media formulation.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1] Monitor the pH of your culture medium, especially in long-term or high-density cell cultures.

  • Compound Instability: The compound may be degrading into less soluble byproducts under the experimental conditions. Assess the stability of 1-Acetyl-3-piperidinecarbohydrazide in your specific assay environment.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance to DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines.[4] However, it is crucial to perform a vehicle control experiment to determine the no-effect concentration for your specific cell line and assay endpoint.[5] Concentrations above 1% often lead to cytotoxicity, affecting cell viability and proliferation.[6]

DMSO ConcentrationGeneral Effect on Cells
< 0.1% Generally considered safe for most cell lines.[6]
0.1% - 1% May have subtle effects on some sensitive cell lines.[6]
> 1% Can cause significant cytotoxicity, including cell membrane damage and apoptosis.[6][7]

Troubleshooting Guides & Advanced Strategies

Issue 1: Persistent Precipitation Even at Low Concentrations

If you continue to observe precipitation of 1-Acetyl-3-piperidinecarbohydrazide even after optimizing your dilution protocol and final concentration, more advanced formulation strategies may be necessary.

A co-solvent is a water-miscible organic solvent that can increase the solubility of a hydrophobic compound in an aqueous solution.[8]

  • Rationale: By maintaining a certain percentage of an organic solvent in the final assay medium, you can enhance the solubility of your compound.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG).[8]

  • Important Considerations:

    • Toxicity: Like DMSO, co-solvents can be toxic to cells. It is essential to determine the maximum tolerable concentration for your specific cell line.

    • Assay Interference: Co-solvents can sometimes interfere with the assay itself. Always run appropriate vehicle controls.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble compounds, effectively increasing their aqueous solubility.[9][10] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for in vitro applications.[4]

    • Mechanism: The hydrophobic 1-Acetyl-3-piperidinecarbohydrazide molecule can form an inclusion complex with the cyclodextrin, rendering it more soluble in the aqueous assay buffer.[9]

  • Serum: For cell-based assays, serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[4] If your experimental design allows, using a serum-containing medium can be a simple and effective solution.

Experimental Protocol: Preparing a 1-Acetyl-3-piperidinecarbohydrazide Solution using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

This protocol outlines a method for preparing a stock solution of a poorly soluble compound using HP-β-CD.

  • Determine the Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of 1-Acetyl-3-piperidinecarbohydrazide to HP-β-CD.[2]

  • Prepare the HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your aqueous assay buffer. Gentle warming (to around 40-50°C) and stirring can aid in dissolution.

  • Add the Compound: Once the HP-β-CD is fully dissolved, add the powdered 1-Acetyl-3-piperidinecarbohydrazide to the solution.

  • Facilitate Complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can also be used to expedite this process.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before use in cell culture.

G cluster_workflow Solubilization Workflow A Start: Insoluble Compound B Prepare HP-β-CD Solution in Buffer A->B Step 1 C Add Compound to HP-β-CD Solution B->C Step 2 D Facilitate Complexation (Stirring/Sonication) C->D Step 3 E Sterile Filter (0.22 µm) D->E Step 4 F End: Soluble Compound Stock Solution E->F Step 5

Caption: Workflow for solubilizing a compound using HP-β-CD.

Understanding the Impact of Solubility on Bioassay Results

  • Underestimation of Potency: If a compound precipitates out of solution, the actual concentration exposed to the biological target is lower than the intended concentration, leading to an underestimation of its true activity.[3][11]

  • False Negatives: A potentially active compound may be dismissed as inactive if it does not remain in solution at a high enough concentration to elicit a biological response.

G A Poor Compound Solubility Leads to... B Precipitation in Assay Results in... A->B C Inaccurate Concentration Causes... B->C D Underestimated Activity Leads to... C->D E Poor Data Reproducibility Leads to... C->E F False Negatives D->F

Sources

Technical Support Center: A Scientist's Guide to Improving N-Acetylation Yield in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine N-Acetylation. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize a fundamental yet crucial reaction: the N-acetylation of the piperidine ring. As a cornerstone of synthetic and medicinal chemistry, the piperidine moiety is present in a vast number of pharmaceuticals.[1] Its successful functionalization is often a critical step in drug discovery and development.

This document moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind experimental choices. Here, we will dissect common challenges, troubleshoot suboptimal yields, and provide a logical framework for reaction optimization, ensuring your syntheses are both efficient and reproducible.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the N-acetylation of piperidine and its derivatives.

Q1: My reaction yield is low or the conversion is incomplete. What are the primary causes and how can I fix it?

Low yield is the most common issue, often stemming from one of four areas: Reagent Choice, Reaction Conditions, Steric Hindrance, or Work-up/Purification Losses.

Cause 1A: Suboptimal Acetylating Agent

Your choice of acetylating agent dictates the electrophilicity of the carbonyl carbon. For a standard, unhindered piperidine, acetic anhydride is typically sufficient and often preferred for its ease of handling and milder byproduct profile.[2]

  • Insight & Solution: If your piperidine substrate is electronically deactivated (e.g., contains electron-withdrawing groups), acetic anhydride may not be reactive enough.

    • Actionable Advice: Switch to acetyl chloride . It is significantly more reactive. However, be aware that it generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by a suitable base to prevent the protonation and deactivation of the starting piperidine.

Cause 1B: Inadequate Base or Catalyst

The base is not merely a proton scavenger; its properties can fundamentally influence the reaction mechanism and rate.

  • Insight & Solution:

    • Triethylamine (TEA) vs. Pyridine: TEA is a non-nucleophilic base that solely acts to neutralize the acid byproduct (acetic acid or HCl). Pyridine, while also a base, can act as a nucleophilic catalyst, forming a more reactive N-acetylpyridinium intermediate.

    • The DMAP Advantage: For sluggish reactions, the issue is often the need for a more potent catalytic activation of the acetylating agent. 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that rapidly reacts with acetic anhydride or acetyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is a far more potent acetylating agent, dramatically increasing the reaction rate.

    • Actionable Advice: If your reaction is slow with TEA or pyridine, add a catalytic amount of DMAP (typically 1-5 mol%). This is especially critical for sterically hindered or electronically deactivated piperidines.

Cause 1C: Steric Hindrance

Substituents on the piperidine ring, particularly at the 2- and 6-positions, can physically block the nitrogen's lone pair from attacking the acetylating agent.

  • Insight & Solution: Steric hindrance slows down the reaction kinetics significantly. To overcome this, you need to increase the "energy" of the reaction system.

    • Actionable Advice:

      • Increase Temperature: Gently heating the reaction (e.g., to 40 °C or refluxing in DCM) can provide the necessary activation energy.

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 12-24 hours).

      • Combine Solutions: For highly hindered substrates like 2,6-dimethylpiperidine, a combination of a more reactive agent (acetyl chloride), a superior catalyst (DMAP), and increased temperature is often required to achieve a high yield.

Cause 1D: Product Loss During Work-up

N-acetylpiperidine has moderate water solubility.[3] Aggressive or improper aqueous work-up is a common, and often overlooked, source of significant yield loss.

  • Insight & Solution: The goal of the work-up is to remove excess reagents and byproducts without losing the desired product to the aqueous phase.

    • Actionable Advice:

      • Minimize Aqueous Volume: Use the minimum amount of aqueous solution (e.g., saturated sodium bicarbonate) necessary to quench the reaction.

      • Back-Extract: After the initial separation, re-extract the aqueous layer 2-3 times with your organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.

      • Use Brine: Perform a final wash of the combined organic layers with saturated sodium chloride (brine) solution. This helps to remove dissolved water and can "salt out" your product from any residual aqueous phase, pushing it back into the organic layer.

Q2: I am working with a chiral, 2-substituted piperidine. Are there any stereochemical considerations?

Yes, this is a critical consideration for drug development professionals. The act of N-acetylation can alter the conformational preference of substituents on the piperidine ring.

  • Expertise & Causality: When the piperidine nitrogen becomes an amide, its lone pair delocalizes into the carbonyl group. This increases the sp² character of the nitrogen and creates a more planar geometry. This planarity introduces a phenomenon known as pseudoallylic strain . To relieve this strain, a substituent at the 2-position (alpha to the nitrogen) will strongly prefer to adopt an axial orientation .

  • Practical Implication: Be aware that the N-acetylated product may exist in a different dominant conformation than the starting amine. This can have profound implications for its biological activity and how it binds to a target protein. It is crucial to confirm the stereochemistry and conformational state of the final product using techniques like NMR spectroscopy.

Frequently Asked Questions (FAQs)

  • What is the best general-purpose solvent? Anhydrous dichloromethane (DCM) is an excellent first choice. It is relatively inert, dissolves the piperidine substrate and reagents well, and has a low boiling point, which simplifies product isolation. Other inert solvents like tetrahydrofuran (THF) or toluene can also be used.[2] Avoid nucleophilic solvents like alcohols, as they can react with the acetylating agent.[2]

  • How do I properly quench the reaction? The reaction should be quenched by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This will neutralize the acidic byproduct (acetic acid or HCl) and hydrolyze any remaining unreacted acetic anhydride or acetyl chloride. Perform this addition slowly, especially with acetyl chloride, as CO₂ gas evolution can cause vigorous bubbling.

  • My starting material is a hydrochloride salt. What do I need to do? If your piperidine is an HCl salt, you must add an additional equivalent of base to neutralize the salt and liberate the free amine in situ. Therefore, you will need approximately 2.2 equivalents of a base like triethylamine: 1.0 equivalent to free-base the piperidine and 1.2 equivalents to scavenge the acid produced during the acetylation.

  • How can I easily remove the pyridine or DMAP catalyst after the reaction? Both pyridine and DMAP are basic. During the aqueous work-up, perform a wash with a dilute acidic solution, such as 1M HCl or 5% aqueous copper sulfate. This will protonate the catalysts, forming water-soluble salts that will partition into the aqueous layer and be removed.

Data & Protocols

Comparative Summary of Standard Reagents
ReagentRoleKey Characteristics & Causality
Acetic Anhydride Acetylating AgentMilder reactivity than acetyl chloride. Byproduct is acetic acid, which is less corrosive and easier to remove. Often preferred for selectivity and safety. High yields (>95%) are common for unhindered piperidines.
Acetyl Chloride Acetylating AgentHighly reactive due to the excellent chloride leaving group. Reaction is often faster but can be less selective. Byproduct is corrosive HCl gas, requiring efficient neutralization.
Triethylamine (TEA) Non-Nucleophilic BaseA sterically hindered tertiary amine. Acts purely as an acid scavenger to neutralize HCl or acetic acid byproducts. Does not participate in the acetylation mechanism itself.
Pyridine Nucleophilic BaseActs as both an acid scavenger and a nucleophilic catalyst. It can react with the acetylating agent to form a more reactive N-acetylpyridinium salt intermediate.
DMAP Hyper-Nucleophilic CatalystDramatically accelerates the reaction by forming a highly stabilized and highly reactive N-acylpyridinium salt. The most effective catalyst for challenging substrates.
Experimental Protocols
Protocol 1: Standard N-Acetylation using Acetic Anhydride

This protocol is a robust and reliable method for the high-yield acetylation of unsubstituted piperidine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.0 equiv.).

  • Dissolution: Dissolve the piperidine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.

  • Acetylation: Add acetic anhydride (1.1 equiv.) dropwise to the solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up (Quench): Slowly add saturated aqueous NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory funnel.

  • Work-up (Extraction): Separate the layers. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acetylated piperidine, which is often of high purity.[2]

Protocol 2: DMAP-Catalyzed Acetylation for Hindered Piperidines

This protocol is designed for more challenging substrates, such as 2-methylpiperidine, where steric hindrance is a factor.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted piperidine (1.0 equiv.) and DMAP (0.05 equiv.).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (0.2-0.5 M).

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add pyridine (1.2 equiv.).

  • Acetylation: Add acetyl chloride (1.1 equiv.) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes and then allow to warm to room temperature. If the reaction is sluggish, heat to reflux (approx. 40 °C) and monitor by TLC until completion (may take 4-24 hours).

  • Work-up (Quench & Extraction): Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract three times with DCM.

  • Purification: Wash the combined organic layers with 1M HCl (to remove pyridine and DMAP), followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield the product. Further purification by flash chromatography may be necessary.

Visualized Mechanisms & Workflows

Diagram 1: General N-Acetylation Mechanism

N-Acetylation Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products Piperidine Piperidine (Nucleophile) Attack Nucleophilic Attack Piperidine->Attack Lone Pair AcylatingAgent Acetylating Agent (e.g., Ac₂O) AcylatingAgent->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Collapse & Elimination Tetrahedral->Collapse Product N-Acetylpiperidine Collapse->Product Byproduct Leaving Group (e.g., Acetate) Collapse->Byproduct

Caption: The nucleophilic acyl substitution mechanism for N-acetylation of piperidine.

Diagram 2: DMAP Catalytic Cycle

DMAP Catalytic Cycle DMAP DMAP Intermediate N-Acetyl-DMAP+ Ion (Highly Reactive) DMAP->Intermediate Attacks Ac₂O Ac2O Acetic Anhydride Ac2O->Intermediate Product N-Acetylpiperidine Intermediate->Product Acetyl Transfer Piperidine Piperidine Piperidine->Product Product->DMAP Regenerates Catalyst Troubleshooting Workflow Start Low Yield Observed CheckWorkup Was product lost during work-up? Start->CheckWorkup CheckSterics Is the piperidine sterically hindered? CheckWorkup->CheckSterics No SolutionWorkup Optimize Extraction: 1. Back-extract aqueous layer 2. Use brine wash CheckWorkup->SolutionWorkup Yes CheckReactivity Is the reaction sluggish (TLC)? CheckSterics->CheckReactivity No SolutionSterics Increase Reaction Energy: 1. Increase Temperature 2. Increase Reaction Time CheckSterics->SolutionSterics Yes SolutionReactivity Increase Reactivity: 1. Switch to Acetyl Chloride 2. Add catalytic DMAP CheckReactivity->SolutionReactivity Yes End Yield Improved CheckReactivity->End No (Re-evaluate) SolutionWorkup->End SolutionSterics->End SolutionReactivity->End

Caption: A logical decision tree for troubleshooting low N-acetylation yields.

References
  • Fülöp, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Afonin, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(10), 1268. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbohydrazide synthesis and effectively troubleshoot unexpected side reactions. Our approach is rooted in a deep understanding of the chemical principles governing these reactions, providing you with the expertise to optimize your synthetic protocols.

Introduction to Carbohydrazide Synthesis

Carbohydrazide (CH₆N₄O) is a highly reactive and versatile chemical intermediate with applications ranging from an oxygen scavenger in boiler water treatment to a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its synthesis, while seemingly straightforward, can be prone to side reactions that impact yield and purity. The most common industrial synthesis routes involve the reaction of hydrazine with either urea or dialkyl carbonates.[3][4] This guide will focus on troubleshooting issues arising from these prevalent methods.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of Carbohydrazide

Question: My carbohydrazide synthesis from diethyl carbonate and hydrazine hydrate is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?

Answer: A low yield in this synthesis is a common issue that can often be traced back to several key factors related to reaction equilibrium, temperature control, and reactant purity.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction between diethyl carbonate and hydrazine hydrate is a reversible process. To drive the reaction towards the product, it's crucial to remove the ethanol byproduct as it forms.[5]

    • Solution: Employ fractional distillation during the reaction to continuously remove the ethanol/water azeotrope. Monitor the pot and vapor temperatures closely; a rise in pot temperature and a stable, lower vapor temperature indicate efficient removal of the alcohol.[5]

  • Suboptimal Temperature: While heating is necessary to drive the reaction, excessive temperatures (above 120°C) can lead to the formation of unwanted byproducts and decomposition of the desired product.[6][7] Conversely, a temperature that is too low will result in a slow and incomplete reaction.

    • Solution: Maintain a reaction temperature between 95°C and 119°C.[5] A patent for a two-stage process suggests keeping the temperature below 80°C to minimize side reactions.[6][7] Precise temperature control using a regulated heating mantle and a temperature probe is highly recommended.[5]

  • Reactant Stoichiometry and Purity: An incorrect molar ratio of reactants can limit the yield. Impurities in the hydrazine hydrate or diethyl carbonate can also interfere with the reaction.

    • Solution: Use a molar excess of hydrazine hydrate (a common ratio is approximately 2.2 moles of hydrazine hydrate per mole of diethyl carbonate).[5] Ensure the purity of your starting materials through appropriate analytical methods before commencing the synthesis.

  • Inefficient Crystallization and Isolation: Significant product loss can occur during the workup and purification steps.

    • Solution: After the reaction, cool the mixture to around 20°C and allow sufficient time (at least one hour) for the carbohydrazide to crystallize.[5] The crude product can be purified by recrystallization from hot water followed by precipitation with ethanol.[5]

Issue 2: Formation of an Insoluble White Precipitate Other Than Carbohydrazide

Question: During the synthesis of carbohydrazide from urea and hydrazine, I'm observing the formation of a significant amount of a white, insoluble material that does not appear to be my target compound. What could this be?

Answer: The formation of unexpected precipitates in the urea-hydrazine route often points to the formation of symmetrical disubstituted hydrazines or other condensation byproducts.

Probable Causes & Solutions:

  • Formation of Hydrazine Carboxylate Salts: Under certain conditions, hydrazine can react with carbon dioxide (from air or as a decomposition product) to form hydrazine carboxylate, which can precipitate.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO₂.[6][7]

  • Formation of Semicarbazide or other Intermediates: The reaction between urea and hydrazine can proceed through a semicarbazide intermediate. If the reaction conditions are not optimal, this intermediate may not fully convert to carbohydrazide.

    • Solution: Ensure a sufficient excess of hydrazine is used to drive the reaction to completion. The reaction typically requires prolonged heating under reflux (e.g., 40 hours or more).[8]

Issue 3: Product Discoloration (Yellowing)

Question: My isolated carbohydrazide has a distinct yellow tint. What causes this discoloration and how can I obtain a pure white product?

Answer: A yellow discoloration in carbohydrazide is often indicative of trace impurities, which can arise from side reactions or the degradation of starting materials or the product itself.

Probable Causes & Solutions:

  • Presence of Azine Byproducts: Hydrazine can react with trace carbonyl impurities (e.g., aldehydes or ketones) in the solvents or starting materials to form colored azine compounds.

    • Solution: Use high-purity, freshly distilled solvents. Ensure that the reaction flask is scrupulously clean and free of any residual organic contaminants.

  • Oxidation: Carbohydrazide, like hydrazine, is a reducing agent and can be susceptible to aerial oxidation, which may lead to colored byproducts.

    • Solution: Minimize exposure of the reaction mixture and the final product to air, especially at elevated temperatures.[6][7] Storing the final product under an inert atmosphere can help maintain its purity over time.

  • Thermal Decomposition: Although carbohydrazide decomposes upon melting at around 153-154°C, prolonged heating even below this temperature can lead to slight degradation and discoloration.[3]

    • Solution: Avoid excessive heating during the reaction and drying processes.[6][7] Vacuum drying at a moderate temperature (e.g., 45-80°C) is recommended.[6][7]

Issue 4: Difficulty in Removing Byproducts During Purification

Question: I am struggling to purify my crude carbohydrazide. Recrystallization is not effectively removing all the impurities. What alternative purification strategies can I employ?

Answer: When standard recrystallization is insufficient, a multi-step purification approach or alternative techniques may be necessary to achieve the desired purity.

Probable Causes & Solutions:

  • Co-crystallization of Impurities: Some byproducts may have similar solubility profiles to carbohydrazide, leading to their co-crystallization.

    • Solution:

      • Solvent Selection: Experiment with different solvent systems for recrystallization. While water-ethanol is common, other polar solvent combinations might offer better separation.[5]

      • Washing: After filtration, wash the crude product with a solvent in which carbohydrazide is sparingly soluble but the impurities are more soluble. Ethanol is often used for this purpose.[4]

      • Activated Carbon Treatment: Dissolve the crude product in hot water and treat the solution with a small amount of activated carbon to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing the carbohydrazide to crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to carbohydrazide?

A1: The two primary industrial methods for synthesizing carbohydrazide are the reaction of urea with hydrazine and the reaction of a dialkyl carbonate (such as diethyl carbonate or dimethyl carbonate) with hydrazine hydrate.[3][4] Other less common methods include the reaction of phosgene or carbazic acid with hydrazine.[3]

Q2: What is the mechanism of the reaction between diethyl carbonate and hydrazine hydrate?

A2: The synthesis proceeds via a two-step nucleophilic acyl substitution. In the first step, one molecule of hydrazine attacks the carbonyl carbon of diethyl carbonate, displacing an ethoxy group to form ethyl carbazate. In the second step, a second molecule of hydrazine attacks the carbonyl carbon of ethyl carbazate, displacing the remaining ethoxy group to form carbohydrazide.

Q3: What are the key safety precautions to consider during carbohydrazide synthesis?

A3: Hydrazine and its derivatives are toxic and potentially carcinogenic, and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9] Heating carbohydrazide may result in an explosion.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by tracking the disappearance of the starting materials or the appearance of the product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[10] For the diethyl carbonate route, monitoring the volume of ethanol distilled off can also provide an indication of reaction progress.[5]

Q5: What is the typical melting point of pure carbohydrazide?

A5: Pure carbohydrazide has a melting point of 153-154°C, and it decomposes upon melting.[3] A broad or depressed melting point is an indication of impurities.

Experimental Protocols

Protocol 1: Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

This protocol is adapted from a literature procedure.[5]

Materials:

  • Diethyl carbonate

  • 85% Hydrazine hydrate

  • 95% Ethanol

  • Deionized water

  • Ether

Equipment:

  • 1-liter round-bottomed flask

  • Thermometer

  • Fractionating column with Raschig rings

  • Still head

  • Water-cooled condenser

  • Heating mantle with variable transformer

  • Büchner funnel and filter flask

Procedure:

  • In the 1-liter round-bottomed flask, combine 354 g (3.0 mols) of diethyl carbonate and 388 g (6.6 mols) of 85% hydrazine hydrate.

  • Shake the flask until a single phase is formed. The temperature will rise to approximately 55°C.

  • Assemble the fractional distillation apparatus with the flask, fractionating column, still head, and condenser.

  • Heat the reaction mixture using the heating mantle. Distill off the ethanol-water azeotrope. The vapor temperature should be maintained between 80-85°C, while the pot temperature will rise from 96°C to 119°C.

  • Continue heating for approximately 4 hours, collecting the distillate.

  • After the reaction is complete, cool the pot liquor to 20°C and allow it to stand for at least 1 hour to allow carbohydrazide to crystallize.

  • Collect the crystals by suction filtration using the Büchner funnel.

  • For purification, dissolve the crude product in a minimal amount of hot water (approximately 110 ml).

  • Filter the hot solution to remove any insoluble material.

  • Add approximately 500 ml of 95% ethanol to the filtrate to precipitate the pure carbohydrazide.

  • Allow the mixture to stand for at least 1 hour at 20°C.

  • Collect the purified crystals by filtration and wash with ether.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Carbohydrazide from Urea and Hydrazine Hydrate

This protocol is based on a described method.[8]

Materials:

  • Urea

  • Hydrazine hydrate

  • Ethanol

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottomed flask, combine 240 g of urea and 600 g of hydrazine hydrate.

  • Heat the mixture under reflux for at least 40 hours. Ammonia gas will evolve during the reaction.

  • After the reflux period, arrange the apparatus for distillation and distill off the excess hydrazine hydrate.

  • To the residue, add 250-300 ml of ethanol to precipitate the carbohydrazide.

  • Collect the precipitated product by suction filtration.

Data Presentation

Table 1: Reaction Parameters for Carbohydrazide Synthesis from Diethyl Carbonate

ParameterRecommended ValueReference
Molar Ratio (Hydrazine Hydrate:Diethyl Carbonate)~2.2 : 1[5]
Reaction Temperature96 - 119°C (pot)[5]
Distillate Vapor Temperature80 - 85°C[5]
Reaction Time~4 hours[5]
Crystallization Temperature20°C[5]

Visualizations

Troubleshooting Workflow for Low Carbohydrazide Yield

LowYieldTroubleshooting start Low Yield of Carbohydrazide check_distillation Is ethanol byproduct being efficiently removed? start->check_distillation check_temp Is reaction temperature within 95-119°C range? check_distillation->check_temp Yes improve_distillation Improve fractional distillation setup check_distillation->improve_distillation No check_stoichiometry Is molar excess of hydrazine hydrate used? check_temp->check_stoichiometry Yes adjust_temp Adjust and monitor heating check_temp->adjust_temp No check_crystallization Is crystallization protocol optimized? check_stoichiometry->check_crystallization Yes adjust_reagents Verify reactant ratios and purity check_stoichiometry->adjust_reagents No optimize_workup Optimize cooling time and recrystallization check_crystallization->optimize_workup No end_node Yield Improved check_crystallization->end_node Yes improve_distillation->check_temp adjust_temp->check_stoichiometry adjust_reagents->check_crystallization optimize_workup->end_node

Caption: A logical workflow for diagnosing and resolving low yield issues in carbohydrazide synthesis.

Relationship Between Reaction Parameters and Product Quality

ParameterRelationship Temp Reaction Temperature Yield Yield Temp->Yield affects rate SideReactions Side Reactions Temp->SideReactions high temp increases Time Reaction Time Time->Yield affects completion Stoichiometry Reactant Stoichiometry Stoichiometry->Yield limits product Stoichiometry->SideReactions imbalance can cause Purity Reactant Purity ProductPurity Product Purity Purity->ProductPurity impurities carry over Purity->SideReactions can catalyze Atmosphere Reaction Atmosphere Atmosphere->ProductPurity prevents oxidation SideReactions->Yield reduces SideReactions->ProductPurity reduces

Caption: Interdependencies of reaction parameters affecting carbohydrazide yield and purity.

References

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Wikipedia. (2023). Carbohydrazide. Retrieved from [Link]

  • PrepChem. (2023). Preparation of carbohydrazide. Retrieved from [Link]

  • OnePetro. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide And Its Reducing Effect on Carbon Steel Corrosion. Retrieved from [Link]

  • OnePetro. (1997). Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZINE.
  • OnePetro. (1997). Evaluation Of Thermal Decomposition Rate Of Carbohydrazide And Its Reducing Effect On Carbon Steel Corrosion. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • Google Patents. (n.d.). DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • PubMed. (1992). Determination of carbohydrazide at trace and subtrace levels. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (1992). Determination of carbohydrazide at trace and subtrace levels. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from [Link]

  • SINOCHEM. (2025). Application of carbohydrazide in power plant chemistry. Retrieved from [Link]

  • RXSOL Chemo Pharma International. (n.d.). Oxygen Scavenger Carbohydrazide. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-Acetyl-3-piperidinecarbohydrazide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Acetyl-3-piperidinecarbohydrazide. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The inherent reactivity of the carbohydrazide and acetyl functionalities necessitates stringent storage and handling protocols to ensure its chemical integrity over time. Compromised stability can lead to the formation of impurities, loss of potency, and variability in experimental results.

This guide provides a comprehensive overview of the potential degradation pathways of 1-Acetyl-3-piperidinecarbohydrazide, detailed protocols for optimal long-term storage, and a troubleshooting section to address common stability-related issues. Our goal is to equip you with the scientific understanding and practical tools needed to maintain the quality and reliability of your compound.

Section 1: Understanding the Chemical Instability of 1-Acetyl-3-piperidinecarbohydrazide

The stability of 1-Acetyl-3-piperidinecarbohydrazide is dictated by its three primary functional groups: the N-acetyl group , the piperidine ring , and the carbohydrazide moiety . While the piperidine ring is relatively stable, the acetyl and carbohydrazide groups are susceptible to specific degradation pathways.[1][2]

Key Degradation Pathways
  • Hydrolysis: This is the most significant degradation pathway.[3][4] The presence of moisture can lead to the cleavage of two key bonds:

    • Amide Bond Hydrolysis: The N-acetyl group can be hydrolyzed, particularly under acidic or basic conditions, to yield acetic acid and 3-piperidinecarbohydrazide.

    • Carbohydrazide Hydrolysis: The carbohydrazide group is also susceptible to hydrolysis, which would break it down into 1-acetylpiperidine-3-carboxylic acid and hydrazine.[5] Hydrazine itself is a reactive and toxic compound.[6] This reaction is a critical concern for both purity and safety.

  • Oxidation: The hydrazide functional group is sensitive to oxidation, especially in the presence of atmospheric oxygen and trace metal ions.[7][8][9] This can lead to the formation of various oxidative byproducts, potentially including highly colored diazene species, which may present as a discoloration of the material.[7][8]

  • Hygroscopicity: The presence of amide and hydrazide groups makes the compound prone to absorbing moisture from the atmosphere (hygroscopicity).[3][10][11] Absorbed water not only acts as a reactant for hydrolysis but can also cause physical changes in the solid material, such as clumping or deliquescence, which can accelerate degradation.[3][11]

Visualizing Degradation

The primary chemical threats to the stability of 1-Acetyl-3-piperidinecarbohydrazide are hydrolysis and oxidation. The following diagram illustrates these potential degradation routes.

G cluster_main 1-Acetyl-3-piperidinecarbohydrazide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main_mol Parent Compound hydrolysis_product1 Acetic Acid + 3-Piperidinecarbohydrazide main_mol->hydrolysis_product1 H₂O (Amide Cleavage) hydrolysis_product2 1-Acetylpiperidine-3-carboxylic Acid + Hydrazine main_mol->hydrolysis_product2 H₂O (Hydrazide Cleavage) oxidation_product Oxidative Byproducts (e.g., Diazenes) main_mol->oxidation_product O₂ / Metal Ions

Caption: Potential degradation pathways for 1-Acetyl-3-piperidinecarbohydrazide.

Section 2: Recommended Long-Term Storage Protocols

To mitigate the degradation risks outlined above, adherence to strict storage protocols is essential. The primary goals are to minimize exposure to moisture, oxygen, light, and elevated temperatures.[1][12]

Summary of Storage Conditions
ParameterRecommended ConditionRationale & Key Considerations
Temperature 2–8°C (Refrigerated)Reduces the rate of all chemical degradation reactions.[12] Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen to prevent oxidation of the hydrazide moiety.[9] Essential for preserving long-term purity.
Humidity Dry / Desiccated Prevents hydrolysis by minimizing exposure to water.[3][12] Store in a tightly sealed container with a desiccant.
Light Protected from Light (Amber Vial) Prevents potential photolytic degradation. While not the primary pathway, it is a standard precaution for complex organic molecules.
Container Tightly Sealed, Inert Material Use amber glass vials with PTFE-lined caps to prevent moisture and air ingress and avoid reaction with container materials.[10]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and recommended actions.

Troubleshooting Workflow

G cluster_visual Visual Changes cluster_analytical Analytical Changes (e.g., HPLC/LC-MS) start Problem Observed q_color Discoloration (Yellow/Brown)? start->q_color q_physical Clumping or 'Wet' Appearance? start->q_physical q_purity Decreased Purity / New Peaks? start->q_purity a_color Probable Oxidation. Discard sample. Review inert gas handling. q_color->a_color a_physical Hygroscopicity. Probable Hydrolysis. Confirm with analytics. q_physical->a_physical a_purity Degradation Occurred. Identify byproducts via MS. Compare with potential degradants. q_purity->a_purity

Caption: A logical workflow for troubleshooting common stability issues.

Question & Answer Format

Q1: My white, powdered 1-Acetyl-3-piperidinecarbohydrazide has developed a yellow or brownish tint. What happened?

  • Probable Cause: This is a classic indicator of oxidation.[7] The hydrazide group is likely oxidizing to form colored impurities. This can be accelerated by improper storage, such as exposure to air (oxygen) or contamination with trace metals.

  • Recommended Action:

    • The discolored material should be considered compromised and should not be used for sensitive experiments.

    • Review your storage protocol. Ensure that the compound is stored under a robust inert atmosphere (argon or nitrogen) and that the container is sealed properly.

    • When handling the material, minimize its exposure time to the ambient atmosphere. Consider using a glovebox for aliquoting.

Q2: I opened my container and the powder is clumpy and appears slightly wet, even though it was stored in the refrigerator.

  • Probable Cause: This indicates moisture absorption due to the compound's hygroscopic nature.[11] This can happen if the container was not sealed tightly or if it was opened while still cold, causing atmospheric moisture to condense on the cold powder. The presence of this moisture significantly increases the risk of hydrolysis.[3][[“]]

  • Recommended Action:

    • The material is at high risk of degradation. You should perform an analytical check (e.g., HPLC) to assess its purity before use.

    • Always allow the container to warm to ambient temperature before opening it. This prevents condensation.

    • Store vials inside a larger, sealed container (a desiccator) containing a desiccant like silica gel to create a secondary moisture barrier.

Q3: My HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar peaks. What are they?

  • Probable Cause: This is strong evidence of chemical degradation, most likely hydrolysis.[4] Hydrolysis products, such as 3-piperidinecarbohydrazide or 1-acetylpiperidine-3-carboxylic acid, are generally more polar and will thus have shorter retention times on a standard reversed-phase HPLC column.

  • Recommended Action:

    • Use LC-MS to determine the mass of the new peaks. Compare these masses to the expected masses of the hydrolysis products shown in the degradation pathway diagram in Section 1.

    • Discard the degraded batch.

    • Implement stricter moisture control measures as described in Q2. This includes proper container sealing, use of desiccants, and allowing the container to warm to room temperature before opening.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of 1-Acetyl-3-piperidinecarbohydrazide?

A: When stored under the ideal conditions specified in Section 2 (2-8°C, inert atmosphere, desiccated, protected from light), the compound is expected to maintain its purity (>98%) for at least 1-2 years. However, shelf-life can be significantly shorter if storage conditions are compromised.[12] For critical applications, we recommend re-analyzing the purity of any batch that is older than one year.

Q: Can I store the compound in solution (e.g., in DMSO or water)?

A: Storing this compound in solution is not recommended for the long term. In any protic solvent (like water or methanol), hydrolysis will be greatly accelerated. Even in aprotic solvents like DMSO, residual water can cause slow degradation. Solutions should be prepared fresh for each experiment. If a stock solution must be stored for a short period (1-2 days), it should be kept at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q: What analytical techniques are best for assessing the stability of this compound?

A: A combination of methods provides the most complete picture:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is the primary method for quantifying the purity of the parent compound and detecting degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of unknown impurity peaks by providing mass information.[14]

  • Karl Fischer Titration: This technique specifically measures water content, which is a critical parameter to monitor given the compound's susceptibility to hydrolysis.

Section 5: Experimental Protocols for Stability Assessment

To empower users to validate the integrity of their own samples, we provide the following generalized analytical protocols. These should be adapted and validated for your specific instrumentation and needs, following guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17][18]

Protocol 1: Purity Assessment by RP-HPLC

This method is designed to separate the parent compound from its more polar hydrolysis byproducts.

Objective: To quantify the purity of 1-Acetyl-3-piperidinecarbohydrazide and detect polar impurities.

Instrumentation & Materials:

  • HPLC system with UV Detector (set to ~210 nm)

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Potential hydrolysis products will typically elute earlier than the parent peak.

Experimental Workflow: HPLC Purity Test

G prep Prepare Sample (0.5 mg/mL) inject Inject 5 µL into HPLC System prep->inject run Run Gradient (22 min) inject->run detect Detect at 210 nm run->detect analyze Analyze Chromatogram (Calculate % Area) detect->analyze

Caption: Step-by-step workflow for the HPLC purity assessment protocol.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 17, 2026, from [Link]

  • ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. Retrieved January 17, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 17, 2026, from [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024, April 3). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 17, 2026, from [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024, April 3). Jefferson Digital Commons. Retrieved January 17, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved January 17, 2026, from [Link]

  • Hydrazide derivatives produce active oxygen species as hydrazine. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. Retrieved January 17, 2026, from [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC. Retrieved January 17, 2026, from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). NIH. Retrieved January 17, 2026, from [Link]

  • HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • What is the stability of piperidine? (2025, August 25). BIOSYNCE. Retrieved January 17, 2026, from [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 17, 2026, from [Link]

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Unknown Source. Retrieved January 17, 2026, from [Link]

  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. (2019, September 18). ResearchGate. Retrieved January 17, 2026, from [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • The chemical and biochemical degradation of hydrazine. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

  • Chemistry of carbohydrazide and thiocarbohydrazide. (n.d.). datapdf.com. Retrieved January 17, 2026, from [Link]

  • Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031). (2024, January 18). DataM Intelligence. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved January 17, 2026, from [Link]

  • Organic reactions: Hydrolysis. (n.d.). Monash University. Retrieved January 17, 2026, from [Link]

  • mr i explains: Condensation and Hydrolysis Reactions in Carbohydrates. (2017, April 10). YouTube. Retrieved January 17, 2026, from [Link]

  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1-acetyl-3-methylpiperidine (C8H15NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimization and Scale-Up of 1-Acetyl-3-piperidinecarbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetyl-3-piperidinecarbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and navigating the challenges of scaling up production. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Synthesis Overview & Core Principles

Q1: What is the standard synthetic route for 1-Acetyl-3-piperidinecarbohydrazide?

The most common and efficient synthesis is a two-step process starting from a commercially available precursor, Ethyl 3-piperidinecarboxylate (also known as Ethyl Nipecotate).

  • Step 1: N-Acetylation: The secondary amine of the piperidine ring is acetylated, typically using acetic anhydride, to form Ethyl 1-acetylpiperidine-3-carboxylate.

  • Step 2: Hydrazinolysis: The ethyl ester of the intermediate is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.

This sequence is favored due to the high reactivity of the secondary amine towards acetylation and the well-established transformation of esters to hydrazides.

Reaction_Scheme cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Hydrazinolysis Start Ethyl 3-piperidinecarboxylate Intermediate Ethyl 1-acetylpiperidine-3-carboxylate Start->Intermediate Acetic Anhydride (Ac₂O) Final 1-Acetyl-3-piperidinecarbohydrazide Intermediate->Final Hydrazine Hydrate (N₂H₄·H₂O)

Caption: General two-step synthesis of 1-Acetyl-3-piperidinecarbohydrazide.

Section 2: Optimizing the Hydrazinolysis Reaction (Step 2)

The conversion of the ester to the carbohydrazide is the critical, and often most challenging, step in this synthesis. Proper optimization is key to achieving high yield and purity, especially during scale-up.

Q2: What is the optimal molar ratio of hydrazine hydrate to the ester intermediate?

A molar excess of hydrazine hydrate is necessary to drive the reaction to completion. However, an excessive amount can complicate the work-up and purification stages.

  • Expert Insight: We recommend starting with 2.0 to 3.0 molar equivalents of hydrazine hydrate relative to the ethyl 1-acetylpiperidine-3-carboxylate. This range provides a sufficient kinetic drive for the reaction without introducing significant downstream challenges. Using less than 1.5 equivalents often results in incomplete conversion, leaving unreacted starting material which can be difficult to separate from the product due to similar polarities.

Q3: How does reaction temperature affect yield and purity?

Temperature is a critical parameter that directly influences both the reaction rate and the impurity profile.

  • Causality: The hydrazinolysis of an ester is an exothermic process. At lab scale, this heat can dissipate easily. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Uncontrolled temperature can lead to side reactions, such as the degradation of hydrazine or the formation of di-acylated byproducts.

Table 1: Effect of Temperature on Hydrazinolysis in Ethanol

Temperature (°C)Typical Reaction Time (h)Observed Yield (%)Key Observations & Impurity Profile
20-25 (Room Temp)24-4875-85%Slow reaction rate; may result in incomplete conversion. Low impurity formation.
50-604-890-95%Optimal Range. Good balance of reaction rate and purity. Minor impurities observed.
> 70 (Reflux)1-280-90%Very fast reaction, but increased risk of side products. More difficult to control exotherm on scale.[2]
  • Recommendation: Maintain the reaction temperature between 50-60 °C for optimal results. This provides a rapid conversion while minimizing the formation of impurities. A vessel with efficient heat exchange is crucial for large-scale batches.

Q4: Which solvent is most suitable for the hydrazinolysis step?

The choice of solvent is critical for solubility of reactants and, importantly, for the isolation of the final product. Protic solvents are generally preferred.

  • Expert Insight: Ethanol is the solvent of choice for this reaction. Both the starting ester and hydrazine hydrate are soluble in ethanol at the recommended reaction temperature. Crucially, the product, 1-Acetyl-3-piperidinecarbohydrazide, has lower solubility in cold ethanol. This allows for direct crystallization of the product from the reaction mixture upon cooling, which is a highly efficient purification method for large-scale production. Methanol is also a viable option, but the solubility profile is often less favorable for crystallization.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides a logical framework for resolving them.

Q5: My reaction yield is consistently low. What are the potential causes and how can I fix it?

Low yield can stem from several factors, from reagent quality to reaction conditions. The following decision tree can help diagnose the issue.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the starting ester pure? Start->Q1 S1 Re-purify ester via distillation or chromatography. Q1->S1 No Q2 Is the hydrazine hydrate fresh? Q1->Q2 Yes S1->Q2 S2 Use a new, unopened bottle of hydrazine hydrate. Assay if possible. Q2->S2 No Q3 Was the reaction temperature maintained at 50-60°C? Q2->Q3 Yes S2->Q3 S3 Ensure consistent heating. On scale, check for thermal gradients. Q3->S3 No Q4 Is the product precipitating during the reaction? Q3->Q4 Yes S3->Q4 S4 Increase solvent volume to maintain homogeneity until reaction is complete. Q4->S4 Yes End Yield Improved Q4->End No S4->End

Caption: Decision tree for troubleshooting low reaction yield.

Q6: I'm observing a significant amount of an unknown impurity in my final product. What could it be?

The most common impurity arises from the reaction of hydrazine with the acetyl group on the piperidine nitrogen, leading to de-acetylation.

  • Mechanistic Explanation: While the primary reaction is nucleophilic attack at the ester carbonyl, hydrazine can also attack the amide carbonyl, especially at elevated temperatures or with prolonged reaction times. This side reaction forms 3-piperidinecarbohydrazide and acetylhydrazide as byproducts.

  • Prevention and Mitigation:

    • Strict Temperature Control: Do not exceed 60°C.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as full conversion is achieved to prevent over-processing.

    • Purification: If the impurity does form, it is more polar than the desired product. It can typically be removed during the recrystallization step by ensuring the product fully dissolves in the hot solvent, leaving more polar impurities behind.

Q7: The product isolation by crystallization is inconsistent. How can I achieve a consistent particle size and purity?

Controlling the crystallization process is vital for obtaining a product with consistent physical properties, which is a critical parameter in pharmaceutical development.[3]

  • Expert Protocol for Consistent Crystallization:

    • Cooling Rate: Do not crash-cool the reaction mixture. A slow, controlled cooling rate (e.g., cooling from 60°C to 10°C over 2-4 hours) promotes the formation of larger, more uniform crystals, which are easier to filter and wash.

    • Seeding: For large-scale batches, introducing a small amount of pure product (seed crystals) when the solution is supersaturated can initiate crystallization uniformly and lead to a more consistent particle size distribution.

    • Agitation: Gentle, continuous agitation during the cooling process is crucial to prevent solid mass formation and ensure uniform crystal growth. High shear mixing should be avoided as it can lead to crystal breakage and the formation of fine particles.[1]

Section 4: Scale-Up Protocols & Safety

Q8: What is a reliable, step-by-step protocol for the pilot-scale synthesis of 1-Acetyl-3-piperidinecarbohydrazide?

This protocol is designed for a 1 kg scale synthesis, assuming the availability of a suitable jacketed glass reactor.

Experimental Protocol: Pilot Scale (1 kg Target)

Materials:

  • Ethyl 1-acetylpiperidine-3-carboxylate (1.00 kg, ~5.02 mol)

  • Hydrazine Hydrate (80% in water, ~0.94 kg, ~15.06 mol, 3.0 equiv)

  • Ethanol (200 proof, ~8 L)

Procedure:

  • Reactor Setup: Ensure the jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, and a condenser.

  • Charging Reagents: Charge the reactor with Ethyl 1-acetylpiperidine-3-carboxylate (1.00 kg) and ethanol (8 L). Begin agitation to dissolve the solid.

  • Heating: Heat the reactor contents to 50°C using the jacket fluid.

  • Hydrazine Addition: Once the temperature is stable at 50°C, begin the slow, controlled addition of hydrazine hydrate over 30-45 minutes. CAUTION: The reaction is exothermic. Monitor the internal temperature closely and adjust the addition rate or cooling fluid to maintain the temperature between 50-60°C.

  • Reaction Monitoring: Hold the reaction mixture at 55-60°C for 4-6 hours. Take samples periodically to monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Controlled Cooling & Crystallization: Once the reaction is complete, slowly cool the mixture to 10°C over at least 3 hours. The product will crystallize out of solution.

  • Isolation: Filter the resulting slurry through a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with cold ethanol (2 x 1 L) to remove residual hydrazine and other soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Q9: What are the primary safety concerns when working with hydrazine hydrate at scale?

Hydrazine is a toxic and potentially unstable substance. All operations must be conducted with appropriate engineering controls and personal protective equipment.

  • Toxicity: Hydrazine is corrosive and a suspected carcinogen. Work in a well-ventilated area (e.g., a fume hood or ventilated enclosure) and use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Exotherm Control: As mentioned, the reaction is exothermic. A failure in temperature control could lead to a runaway reaction, causing a rapid increase in pressure and temperature. Ensure a reliable cooling system is in place and that the addition of hydrazine is slow and controlled.

  • Quenching: Have a plan for quenching the reaction in an emergency. A solution of a weak oxidizing agent like sodium hypochlorite can be used to neutralize excess hydrazine, but this should be done with extreme caution and proper procedure.

References

  • General Scale-Up Challenges: HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Hydrazinolysis Reaction Conditions: Al-Soud, Y. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1615-1629. Available at: [Link]

  • Crystallization and Polymorphism in Scale-Up: DeLaFranier, J. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]

  • Acetylation of Piperidines: PrepChem. (n.d.). Synthesis of 1-Acetyl-4-piperidinecarboxylic acid. Available at: [Link]

Sources

Technical Support Center: Analytical Method Development for Purity Assessment of 1-Acetyl-3-piperidinecarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for purity assessment of 1-Acetyl-3-piperidinecarbohydrazide. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimentation.

Understanding the Molecule: Analytical Challenges

1-Acetyl-3-piperidinecarbohydrazide is a unique molecule presenting several analytical challenges due to its structural features:

  • Piperidine Ring: A basic nitrogenous heterocycle that can cause peak tailing in HPLC due to interactions with residual silanols on silica-based columns.

  • Carbohydrazide Group (-CONHNH₂): A polar, reactive, and potentially unstable functional group. It is susceptible to hydrolysis and oxidation. The basic nature of the terminal amine can also contribute to chromatographic issues.

  • Acetyl Group: An amide linkage that can also be susceptible to hydrolysis under acidic or basic conditions.

  • High Polarity: The combination of these functional groups makes the molecule highly polar, which can lead to poor retention in traditional reversed-phase chromatography.

The primary goal of any purity method is to be stability-indicating , meaning it can accurately separate the intact molecule from its process-related impurities and any potential degradation products.[1][2][3][4]

Section 1: High-Performance Liquid Chromatography (HPLC) Guide

Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common and powerful technique for assessing the purity of pharmaceutical compounds.[2] The following sections address common questions and issues.

HPLC Method Development: FAQs

Q: What is the best starting point for developing an RP-HPLC method for this compound?

A: A systematic approach is crucial. Start with a robust, generic gradient method and optimize from there.

  • Column Selection: Due to the polar and basic nature of the analyte, a standard C18 column may yield poor retention and peak shape. A better starting point would be:

    • Polar-Embedded Phase Column (e.g., C18 with carbamate or amide groups): These columns offer alternative selectivity and are more compatible with highly aqueous mobile phases, preventing phase collapse ("dewetting") that can occur with standard C18 columns under such conditions.[5]

    • "End-capped" C18 Column: High-density end-capping masks the acidic silanol groups, reducing peak tailing for basic analytes.

  • Mobile Phase:

    • Aqueous Phase (A): Start with a buffered solution to control the ionization state of the piperidine and hydrazide groups. A phosphate or formate buffer at a pH between 3 and 4 is a good initial choice. Working at a low pH ensures the silanol groups on the column are fully protonated, minimizing undesirable interactions.[6]

    • Organic Phase (B): Acetonitrile is generally preferred over methanol as it has a lower viscosity and UV cutoff.

  • Detector: A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal detection wavelength. Scan from 200-400 nm. The amide chromophores will likely show absorbance around 210-225 nm.

Table 1: Suggested Starting HPLC Gradient Method
ParameterRecommended Starting ConditionRationale
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µmBalances retention for polar analytes with good efficiency.
Mobile Phase A 10 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to ensure consistent ionization and minimize silanol interactions.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.
Gradient 5% B to 95% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV/PDA at 215 nmA common wavelength for compounds lacking strong chromophores.[7][8]
Injection Vol. 5 µLMinimizes potential for peak distortion from the sample solvent.
Sample Diluent Mobile Phase A or Water:Acetonitrile (95:5)Ensures compatibility with the initial mobile phase to prevent peak splitting or broadening.[9]

Q: How do I develop a stability-indicating method?

A: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[3][4] This requires performing forced degradation studies.

  • Expose the Analyte to various stress conditions as recommended by ICH guidelines (e.g., acid, base, oxidation, heat, and light).[4][10]

  • Analyze Stressed Samples using your developed HPLC method.

  • Evaluate Specificity: The goal is to demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. Use a PDA detector to check for peak purity.[11][12] If peaks co-elute, the method must be re-optimized (e.g., by changing the mobile phase pH, organic solvent, or column chemistry).

G cluster_0 Stability-Indicating Method Workflow start Prepare API Solution stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress analyze Analyze Stressed Samples by HPLC stress->analyze evaluate Are all peaks resolved? analyze->evaluate pass Method is Stability-Indicating evaluate->pass Yes fail Optimize Method (pH, Gradient, Column) evaluate->fail No validate Validate Method (ICH Q2(R1)) pass->validate fail->analyze

Caption: Workflow for developing a stability-indicating HPLC method.

HPLC Troubleshooting Guide

Q: My analyte peak is tailing or showing poor shape. What can I do?

A: Peak tailing for a basic compound like 1-Acetyl-3-piperidinecarbohydrazide is a classic problem.

  • Causality: This is often caused by secondary interactions between the protonated amine groups on your molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica column packing.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to < 3.0. This protonates the silanol groups (Si-OH), minimizing ionic interactions.[6]

    • Add a Competing Base: Introduce a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Reduce Sample Load: Overloading the column can cause peak tailing. Try injecting a lower concentration of your sample.[6][13]

    • Change the Column: If the problem persists, switch to a column with a different stationary phase, such as one with ultra-pure silica and high-density end-capping, or a hybrid particle column.

G cluster_1 Troubleshooting Peak Tailing start Observe Peak Tailing check_pH Is Mobile Phase pH < 3.0? start->check_pH lower_pH Lower Mobile Phase pH to 2.5-3.0 check_pH->lower_pH No check_load Is Sample Concentration High? check_pH->check_load Yes resolved Problem Solved lower_pH->resolved reduce_load Dilute Sample and Re-inject check_load->reduce_load Yes add_modifier Add Competing Base (e.g., 0.1% TEA) check_load->add_modifier No reduce_load->resolved change_column Switch to a Modern, High-Purity Column add_modifier->change_column If persists add_modifier->resolved change_column->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Q: My retention times are drifting or inconsistent. What is the cause?

A: Retention time drift can be caused by several factors. Systematically investigate each possibility.[5][13]

  • Column Equilibration: The most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a post-run equilibration time of 5-10 column volumes.

  • Mobile Phase Composition: In reversed-phase, small changes in the organic solvent percentage can cause significant shifts in retention.[5] Ensure your mobile phase is accurately prepared and well-mixed. If using an online mixer, check that the proportioning valve is functioning correctly.[13]

  • Temperature Fluctuations: Column temperature affects retention time. Use a thermostatted column compartment to maintain a constant temperature.[5]

  • Column Contamination: Strongly retained impurities can build up on the column over time, altering its chemistry. Use a guard column and flush the analytical column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) regularly.[5]

Q: I am seeing very little or no retention on a standard C18 column. What are my options?

A: This is expected for a highly polar molecule.

  • Use a Polar-Compatible Column: As mentioned in the method development section, use a polar-embedded or other modern C18 phase designed for use with 100% aqueous mobile phases.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. Water acts as the strong, eluting solvent.

  • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase. The reagent pairs with the ionized analyte, forming a more hydrophobic complex that is better retained on a C18 column. Note that ion-pairing reagents can be difficult to remove from the column.

Section 2: Gas Chromatography (GC) Guide

Direct analysis of 1-Acetyl-3-piperidinecarbohydrazide by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector.[14] However, GC can be an excellent technique for specific, more volatile impurities (e.g., residual piperidine).[15]

GC Method Development & Troubleshooting: FAQs

Q: Can I use GC to determine the purity of the main compound?

A: It is not recommended as a primary technique. The high temperature of the GC inlet (>250 °C) is likely to cause degradation of the carbohydrazide and amide functionalities, leading to inaccurate results and contamination of the system. If required, derivatization to form a more volatile and thermally stable analogue would be necessary.[14]

Q: When is GC a suitable technique in this context?

A: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for quantifying small, volatile impurities that may be present from the synthesis, such as:

  • Residual solvents

  • Starting materials like piperidine (boiling point: 106 °C).[15]

Table 2: Example GC Conditions for Volatile Impurities (e.g., Piperidine)
ParameterRecommended ConditionRationale
Technique Headspace-GC-FIDIdeal for analyzing volatile impurities in a non-volatile matrix.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A general-purpose, robust column suitable for a wide range of analytes.[14]
Injector Temp. 250 °CEnsures rapid volatilization of analytes.
Detector Temp. 300 °C (FID)Prevents condensation of analytes in the detector.
Carrier Gas Helium or Hydrogen at 1.0 mL/minInert carrier gas.
Oven Program Start at 50 °C (hold 2 min), ramp to 250 °C at 15 °C/minSeparates analytes based on boiling point.
Sample Prep Dissolve sample in a high-boiling solvent (e.g., DMSO), add an alkaline solution (like NaOH) to ensure piperidine is in its free base form, and analyze the headspace.[15]

Q: I am attempting a direct GC injection and see multiple peaks for a pure standard. Why?

A: You are likely observing on-column degradation. The single pure compound is breaking down into multiple, smaller, more volatile fragments in the hot injector. This confirms that direct GC is not a suitable method for quantifying the intact molecule.

Section 3: Titrimetry Guide

Titration can be a valuable orthogonal technique for determining the absolute purity (assay) of 1-Acetyl-3-piperidinecarbohydrazide, specifically by quantifying the hydrazide group. Potentiometric titration is preferred over colorimetric indicators for improved accuracy and precision.[16]

Titration Method & Troubleshooting: FAQs

Q: What is a suitable titration method for the carbohydrazide moiety?

A: A redox titration using potassium iodate (KIO₃) as the titrant in a strong acid medium (e.g., HCl) is a classic and reliable method for quantifying hydrazides. The reaction proceeds as follows:

IO₃⁻ + 2N₂H₄ + 2H⁺ + 2Cl⁻ → ICl₂⁻ + 2N₂ + 4H₂O

The endpoint is detected by a sharp change in potential when all the hydrazide has been oxidized.

Q: My titration results are inconsistent and not reproducible. What are the common pitfalls?

A: Accuracy in titration depends heavily on technique.[17][18]

  • Improper Titrant Standardization: The concentration of your KIO₃ solution must be accurately known. Standardize it against a primary standard (e.g., arsenic trioxide) before use. Titrants can change concentration over time.[17]

  • Air Bubbles in the Burette: An air bubble trapped in the burette tip will lead to a significant volume error when it is dispensed.[19] Always ensure the burette is properly primed and free of bubbles before starting.

  • Incorrect Endpoint Determination: Approaching the endpoint too quickly can cause you to "overshoot" it.[18] Add the titrant dropwise as you near the equivalence point. Ensure the electrode is properly conditioned and responding correctly.

  • Inaccurate Sample Weighing: Use a calibrated analytical balance and ensure there are no static electricity effects.

Section 4: Method Validation

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[12][20]

Table 3: Key Validation Parameters for a Purity Method
ParameterDefinitionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[12]Proves the method is stability-indicating.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]Defines the range over which the method is accurate.
Accuracy The closeness of test results to the true value.[11]Demonstrates the method gives the "right" answer.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Measures the method's reproducibility.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit for reliably measuring impurities.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]Shows the method's reliability during normal usage.
References
  • HPLC Troubleshooting Guide.
  • Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • 3 Key Regulatory Guidelines for Method Valid
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • Quality Guidelines. ICH.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC. Benchchem.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD.
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • The method that derivatization HPLC methods determine hydrazine hydrate.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • HPLC Methods for analysis of Hydrazine.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY.
  • Avoiding Common Titration Pitfalls for Reliable Results. MSE Supplies LLC.
  • Common Titration Errors to Avoid and How to Correct Them. Microbioz India.
  • What Are Common Titration Errors? Chemistry For Everyone - YouTube.
  • A novel approach for high precision rapid potentiometric titrations: Application to hydrazine assay. AIP Publishing.
  • Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin.
  • Quantitative Determination of Hydrazine.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor.
  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.

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Preventing degradation of 1-Acetyl-3-piperidinecarbohydrazide during biological testing

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Acetyl-3-piperidinecarbohydrazide

A Guide for Researchers on Preventing Degradation During Biological Testing

Introduction: The Challenge of Stability

1-Acetyl-3-piperidinecarbohydrazide is a molecule of interest for researchers in drug development due to its unique structural motifs: a piperidine ring, an acetyl group, and a carbohydrazide functional group. Each of these components contributes to the molecule's pharmacological potential but also presents distinct challenges to its stability in aqueous and biological environments. The carbohydrazide group, in particular, is susceptible to degradation, which can lead to a loss of biological activity, inaccurate experimental results, and the formation of potentially confounding byproducts.

This guide provides a comprehensive technical resource for scientists, researchers, and drug development professionals to understand, troubleshoot, and prevent the degradation of 1-Acetyl-3-piperidinecarbohydrazide during biological testing. By implementing the strategies outlined here, you can ensure the integrity of your compound and the reliability of your experimental data.

Understanding the Molecule: Inherent Instabilities

The stability of 1-Acetyl-3-piperidinecarbohydrazide is primarily dictated by the chemical reactivity of its functional groups. Understanding these vulnerabilities is the first step toward preventing degradation.

  • Carbohydrazide Group (-CONHNH₂): This is the most reactive and vulnerable part of the molecule. It is susceptible to:

    • Hydrolysis: The amide bond within the hydrazide can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions, as well as by certain enzymes.[1][2][3] This cleavage breaks the molecule into inactive fragments.

    • Oxidation: The hydrazine moiety (-NHNH₂) can be oxidized, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[4][5] This can lead to the formation of various byproducts and a loss of the parent compound.

    • Reaction with Carbonyls: The terminal amine of the hydrazide is highly nucleophilic and can react with aldehydes and ketones present in biological media or as impurities, forming hydrazones.[3][6]

  • N-Acetyl Group (-NCOCH₃): The amide bond of the acetyl group is generally more stable than the carbohydrazide but can still undergo hydrolysis under strong acidic or basic conditions, cleaving the acetyl group from the piperidine ring.

  • Piperidine Ring: The piperidine ring itself is a relatively stable saturated heterocycle.[7][8] However, its nitrogen atom can influence the electronic properties of the attached acetyl group, and the overall conformation of the ring can affect the molecule's interaction with enzymes and its susceptibility to degradation.[7][9]

Frequently Asked Questions (FAQs)

Q1: My compound seems to lose activity over the course of my multi-day cell-based assay. What is the likely cause?

A1: A gradual loss of activity is a classic sign of compound degradation in the assay medium. The most probable cause is the hydrolysis of the carbohydrazide group, which is accelerated by the physiological pH (around 7.4) and temperature (37°C) of cell culture conditions.[4][10] Consider performing a time-course stability study of the compound in your specific cell culture medium without cells to confirm this.

Q2: I'm dissolving my compound in DMSO for a stock solution, but I see precipitation when I dilute it into my aqueous assay buffer. How can I fix this?

A2: This is a solubility issue, not necessarily degradation. While DMSO is an excellent solvent for many organic molecules, they can crash out when introduced to a fully aqueous environment. Try reducing the percentage of DMSO in your final assay volume (aim for <0.5%), using a co-solvent like ethanol or propylene glycol, or exploring formulation strategies like complexation with cyclodextrins to improve aqueous solubility.[11][12]

Q3: Can I store my stock solution of 1-Acetyl-3-piperidinecarbohydrazide at room temperature?

A3: It is strongly discouraged. For maximum stability, stock solutions (typically in anhydrous DMSO) should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are much more prone to hydrolysis and should be prepared fresh for each experiment.

Q4: Are there any common assay components I should be worried about reacting with my compound?

A4: Yes. Avoid buffers or media containing aldehydes or ketones, as they can react with the hydrazide group.[3] Be cautious of high concentrations of metal ions (like Cu²⁺ or Fe³⁺), which can catalyze oxidation.[5] If your assay involves components that generate reactive oxygen species, this could also lead to oxidative degradation of the hydrazide.[13]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Inconsistent results between experiments 1. Degradation of stock solution. 2. Inconsistent preparation of working solutions. 3. Degradation in assay buffer before adding to the biological system.1. Prepare fresh stock solutions from solid material. Use single-use aliquots. 2. Standardize the protocol for preparing aqueous solutions, ensuring they are used immediately. 3. Perform a stability study: incubate the compound in the final assay buffer for the full duration of the experiment at the same temperature and analyze for degradation via HPLC or LC-MS.
Low or no biological activity 1. Complete degradation of the compound. 2. Poor solubility in the assay medium. 3. Incorrect compound identity or purity.1. Verify the compound's identity and purity using analytical methods (NMR, LC-MS, elemental analysis) before starting biological experiments. 2. Check for precipitation in the assay well. If observed, address solubility issues (see FAQ Q2). 3. Prepare solutions in a less aggressive buffer (e.g., pH 6.0) if the assay allows, to slow hydrolysis.[4]
Appearance of new peaks in HPLC/LC-MS analysis over time 1. Hydrolytic degradation. 2. Oxidative degradation.1. Identify the mass of the new peaks. A loss corresponding to NH₂NH₂ or CH₃CONHNH₂ would suggest hydrolysis of the carbohydrazide. 2. If oxidative degradation is suspected, try de-gassing your buffers and running the experiment under a nitrogen or argon atmosphere as a diagnostic test. The addition of antioxidants like ascorbic acid could also be explored, but their compatibility with the assay must be verified.[10]

Visualizing Degradation and Troubleshooting

To better understand the challenges, the following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

Potential Hydrolytic Degradation of 1-Acetyl-3-piperidinecarbohydrazide cluster_main cluster_legend Legend Parent 1-Acetyl-3-piperidinecarbohydrazide Deg1 1-Acetyl-3-piperidinecarboxylic Acid Parent->Deg1 + H₂O (Acid/Base/Enzyme Catalyzed) Deg2 Hydrazine Parent->Deg2 + H₂O (Acid/Base/Enzyme Catalyzed) l1 Parent Compound l2 Degradation Products

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow for Compound Instability action_node action_node end_node Proceed with Optimized Assay start Inconsistent or Low Activity Observed q1 Is compound solubility an issue? (Precipitation observed?) start->q1 q2 Is stock solution integrity confirmed? q1->q2 No a1 Optimize formulation: - Adjust co-solvent - Use solubilizing excipients - Test alternative salt forms q1->a1 Yes q3 Is compound stable in assay buffer? q2->q3 Yes a2 Prepare fresh stock from solid. Use single-use aliquots. Store at -80°C. q2->a2 No q3->end_node Yes a3 Conduct buffer stability test via HPLC. Incubate at assay temp/duration. q3->a3 No/Unknown a1->q2 a2->q3 a4 Modify assay conditions: - Reduce incubation time - Adjust pH if possible - Prepare compound solution immediately before use a3->a4 a4->end_node

Caption: A decision tree for troubleshooting stability.

Validated Protocols for Handling, Storage, and Stability Assessment

Protocol for Preparation and Storage of Stock Solutions
  • Weighing: Use a calibrated analytical balance to weigh the solid 1-Acetyl-3-piperidinecarbohydrazide in a controlled environment with low humidity.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the primary stock solution.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication. Avoid heating, as it can accelerate degradation.

  • Aliquoting: Immediately after preparation, dispense the stock solution into small, single-use, low-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing leftover solution.

  • Storage: Store the aliquots in a desiccated environment at -80°C. Protect from light.

  • Quality Control: After preparing a new batch of stock solution, it is best practice to confirm its concentration and purity via HPLC or LC-MS before use in critical experiments.

Protocol for a Basic Chemical Stability Study

This protocol allows you to determine the stability of your compound in your specific assay buffer.

  • Prepare Solutions:

    • Prepare your assay buffer (e.g., PBS, DMEM, etc.) and adjust the pH to the experimental value (e.g., 7.4).

    • Prepare a fresh working solution of 1-Acetyl-3-piperidinecarbohydrazide in the assay buffer from your DMSO stock. The final concentration should match what is used in your biological assay, and the final DMSO concentration should be kept constant (e.g., 0.5%).

  • Incubation:

    • Dispense the working solution into several vials.

    • Immediately take a sample from one vial for the "Time 0" measurement.

    • Incubate the remaining vials at the temperature of your biological assay (e.g., 37°C).

  • Time Points:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Immediately quench any further degradation by freezing the sample at -80°C or by adding an equal volume of a strong organic solvent like acetonitrile and mixing.

  • Analysis:

    • Analyze all samples (Time 0 and subsequent time points) by a validated stability-indicating HPLC method.[14][15] A C18 reverse-phase column is often a good starting point.

    • Monitor the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to Time 0.

    • Plot the percentage remaining vs. time to determine the degradation kinetics and the half-life (t₁/₂) of the compound under your specific assay conditions.

Analytical Methods for Stability Assessment

A reliable analytical method is crucial for detecting and quantifying degradation.

Method Application Advantages Considerations
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantifying the parent compound and detecting major degradation products.Widely available, robust, and provides quantitative data.Requires that degradation products have a UV chromophore. May not be able to identify unknown degradants.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifying degradation products and confirming degradation pathways.Provides molecular weight information, allowing for the structural elucidation of degradants. Highly sensitive.[16][17]Can be less quantitative than HPLC-UV unless properly calibrated with standards.
Colorimetric Assays Rapidly detecting the presence of hydrazine or its derivatives.Simple, fast, and can be used for high-throughput screening of conditions.[18]Often less specific and less quantitative than chromatographic methods. Can be prone to interference from other sample components.

Conclusion: Ensuring Experimental Integrity

The chemical stability of 1-Acetyl-3-piperidinecarbohydrazide is a critical parameter that must be controlled to generate reliable and reproducible biological data. The carbohydrazide moiety, while essential for its potential activity, is also its primary liability. By understanding the mechanisms of degradation, implementing rigorous handling and storage protocols, and proactively troubleshooting stability issues, researchers can mitigate the risks of compound degradation. Validating compound stability in the specific context of each biological assay is not just a preliminary step—it is a cornerstone of good scientific practice that ensures the integrity and value of your research.

References

  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied.
  • Uchiyama, H., et al. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 78(18), 6579-6586. Available from: [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. Available from: [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1621. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523-7526. Available from: [Link]

  • Müller, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 969. Available from: [Link]

  • Kim, J., et al. (2021). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Applied Sciences, 11(11), 5229. Available from: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). Available from: [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from Raines Lab, University of Wisconsin-Madison.
  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • NASA. (2010). Three Methods of Detection of Hydrazines. NASA Technical Reports Server. Available from: [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
  • SciSpace. (1997). The chemical and biochemical degradation of hydrazine.
  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5757. Available from: [Link]

  • Stella, V. J., & Himmelstein, K. J. (1980). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 69(4), 484-486. Available from: [Link]

  • ChemBK. (2024). 1-Acetylpiperidine-3-carboxylic acid.
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Technical Support Center: Crystallization of 1-Acetyl-3-piperidinecarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-Acetyl-3-piperidinecarbohydrazide. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the nuances of obtaining high-purity, crystalline material of this important synthetic intermediate. Crystallization is both an art and a science, where success hinges on a deep understanding of the molecule's properties and the thermodynamics of its solution behavior. This guide provides field-proven insights and systematic troubleshooting strategies to refine your crystallization techniques.

Understanding the Molecule: Predicted Physicochemical Profile

Before attempting crystallization, understanding the target molecule's characteristics is paramount. While extensive experimental data for 1-Acetyl-3-piperidinecarbohydrazide is not widely published, we can infer its properties based on its functional groups (N-acetyl, piperidine, carbohydrazide). This profile informs all subsequent methodological choices.

PropertyPredicted CharacteristicRationale & Implications for Crystallization
Polarity HighThe presence of amide and hydrazide functionalities, with multiple N-H and C=O groups, makes the molecule highly polar. This dictates that polar solvents will be required for dissolution.[1][2]
Hydrogen Bonding Strong Donor & AcceptorThe -NHNH₂ and amide groups are potent hydrogen bond donors and acceptors. This property is crucial for forming a stable crystal lattice but also means strong interactions with protic solvents (e.g., alcohols, water), which can affect solubility.[3]
Solubility Likely soluble in polar protic solvents (e.g., Methanol, Ethanol) and potentially water. Low solubility in non-polar solvents (e.g., Hexane, Toluene).The "like dissolves like" principle suggests polar solvents are the best starting point.[2] A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal for recrystallization.[4]
Thermal Stability ModerateHydrazide and amide bonds are generally stable, but prolonged exposure to high temperatures should be avoided to prevent degradation, which can introduce impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the initial crystallization of 1-Acetyl-3-piperidinecarbohydrazide?

A1: Based on the molecule's high polarity and hydrogen bonding capacity, the most logical starting solvents are lower-alcohols like ethanol or methanol . They are excellent solubilizers for polar compounds, are volatile enough for easy removal, and are common in pharmaceutical processes.[2][5] A good practice is to test solubility in a small scale: place a few milligrams of your compound in a test tube and add the solvent dropwise at room temperature and then with heating to observe its dissolution behavior.

Q2: Should I use a single-solvent or a mixed-solvent system?

A2: This depends on the solubility profile you observe.

  • Use a single solvent if you find one that dissolves your compound completely at its boiling point but shows significantly lower solubility upon cooling to room temperature or 0°C.[4] This is the most straightforward method.

  • Use a mixed-solvent system (also called an anti-solvent system) if your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot).[6] A common and effective pair for a polar compound like this would be Ethanol/Water or Methanol/Water , where the compound is dissolved in the "good" solvent (the alcohol) and the "anti-solvent" (water) is added to induce precipitation.[5][7] The two solvents must be miscible.[6]

Q3: What does it mean if my compound "oils out" instead of crystallizing?

A3: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form. It can also happen if the boiling point of the chosen solvent is too close to the compound's melting point or if the solution is cooled too rapidly.[6] The resulting oil may solidify into an amorphous mass or a fine powder, which typically has lower purity.

Q4: How do impurities affect the crystallization process?

A4: Impurities are a critical factor and can have several detrimental effects. They can:

  • Inhibit or prevent crystallization by disrupting the formation of the crystal lattice.[8][9]

  • Become trapped (occluded) within the crystal lattice , leading to a lower purity product.[10][11]

  • Alter the crystal habit (shape) , which can affect downstream processing like filtration and drying.[12][13] Choosing a solvent system where impurities remain dissolved in the cold mother liquor is a primary goal of recrystallization.[14][15]

Troubleshooting Guide: From Failed Experiments to Crystalline Success

This section addresses specific experimental failures in a Q&A format, providing a logical path to a solution.

Problem 1: I've cooled my solution, but no crystals have formed.
  • Initial Diagnosis: The solution is likely not sufficiently supersaturated, or nucleation has not been initiated. This is often due to using too much solvent.[16]

  • Solutions & Causality:

    • Induce Nucleation (Scratching): Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide a high-energy surface that can act as a template for crystal nucleation.[16]

    • Introduce a Seed Crystal: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[7]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Allow it to cool again slowly. Be careful not to evaporate too much, which could cause the compound to crash out too quickly.[16]

    • Cool to a Lower Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or a refrigerator. Lower temperatures decrease solubility further, which may be necessary to achieve supersaturation.

Problem 2: My compound separated as an oil, not crystals.
  • Initial Diagnosis: The supersaturation was achieved at a temperature above the compound's melting point, or the rate of cooling was too fast for the molecules to organize into a crystal lattice.

  • Solutions & Causality:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation point. This ensures that as the solution cools, it reaches saturation at a lower temperature, hopefully below the melting point.[16]

    • Slow Down the Cooling Rate: A rapid temperature drop favors precipitation over crystallization. After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling provides more time for molecules to orient correctly into a lattice.

    • Change Solvents: The current solvent may be unsuitable. Select a solvent with a lower boiling point to ensure a larger temperature differential between dissolution and crystallization.

Problem 3: Crystals formed instantly as a fine powder as soon as the solution cooled.
  • Initial Diagnosis: The solution was too concentrated (highly supersaturated), causing the compound to "crash out" of solution rather than grow into well-defined crystals. Rapid precipitation traps impurities.[16]

  • Solutions & Causality:

    • Use More Solvent: The goal is to find the "sweet spot" of supersaturation. Re-heat the solution to redissolve the powder, then add more hot solvent in small increments until you are just past the point of complete dissolution.[16]

    • Employ Hot Gravity Filtration: If insoluble impurities are present, they can act as nucleation sites, causing rapid precipitation. Performing a hot gravity filtration to remove them before cooling can lead to slower, more controlled crystal growth.[6]

    • Control the Cooling Rate: As with oiling out, slow the cooling process. A slower approach to the saturation point is key for growing larger, purer crystals.

Problem 4: The final yield of my crystallized product is very low.
  • Initial Diagnosis: A significant portion of the compound remained dissolved in the mother liquor. This is a common consequence of using too much solvent.[16]

  • Solutions & Causality:

    • Optimize Solvent Volume: This is the most critical factor. During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the solid. Adding excessive solvent will result in a lower yield.

    • Maximize Cooling: Ensure the final cooling step is thorough. Chilling the flask in an ice bath for at least 20-30 minutes will maximize the amount of product that crystallizes out of the solution.

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off a portion of the solvent and cool it again. This will often yield a "second crop" of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

Standardized Experimental Protocols

Protocol 1: Single-Solvent Recrystallization by Cooling
  • Dissolution: Place the crude 1-Acetyl-3-piperidinecarbohydrazide in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating and stirring on a hot plate. Continue adding solvent until the solid just dissolves completely at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask. This removes particulate matter that could interfere with crystallization.[6]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent (Anti-solvent) Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" hot solvent (e.g., methanol) in which it is highly soluble.

  • Addition of Anti-solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification: Add a few drops of the "good" hot solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat and follow the cooling, isolation, and drying steps as described in Protocol 1.

Visualization of Workflows

Crystallization_Decision_Tree start Start with Crude 1-Acetyl-3-piperidinecarbohydrazide test_sol Test Solubility: Is there a solvent that dissolves the compound when hot but not when cold? start->test_sol single_sol Yes: Use Single-Solvent Recrystallization Protocol test_sol->single_sol Yes mixed_sol_q No: Is it too soluble in one solvent and insoluble in another (miscible) solvent? test_sol->mixed_sol_q No mixed_sol Yes: Use Mixed-Solvent (Anti-solvent) Protocol mixed_sol_q->mixed_sol Yes fail Re-evaluate solvent choices. Consider alternative purification methods (e.g., chromatography). mixed_sol_q->fail No

Caption: Decision tree for selecting an appropriate crystallization method.

Troubleshooting_No_Crystals start Problem: No Crystals Formed After Cooling step1 1. Scratch inner surface of the flask with a glass rod. start->step1 check1 Crystals Form? step1->check1 step2 2. Add a seed crystal (if available). check1->step2 No success Success: Isolate Crystals check1->success Yes check2 Crystals Form? step2->check2 step3 3. Boil off a small portion of solvent and re-cool slowly. check2->step3 No check2->success Yes check3 Crystals Form? step3->check3 check3->success Yes fail Failure: Re-evaluate entire procedure. Compound may be too pure or solvent choice is poor. check3->fail No

Caption: Troubleshooting workflow for when no crystals are observed.

References

Sources

Validation & Comparative

The Evolving Landscape of Piperidine-Based Bioactive Agents: A Comparative Guide to 1-Acetyl-3-piperidinecarbohydrazide Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the piperidine scaffold remains a cornerstone in medicinal chemistry, valued for its conformational flexibility and synthetic tractability.[1] This guide delves into the structure-activity relationships (SAR) of 1-acetyl-3-piperidinecarbohydrazide derivatives, a class of compounds with significant therapeutic potential. While direct and extensive SAR studies on the 1-acetyl subclass are emerging, a wealth of comparative data from closely related N-substituted piperidine-3-carbohydrazide-hydrazones provides a robust framework for understanding their biological activity and guiding future drug design. This guide will synthesize findings from these analogs to illuminate the therapeutic promise of the broader class and provide detailed experimental protocols for their synthesis and evaluation.

The Piperidine-3-Carbohydrazide Core: A Versatile Pharmacophore

The 1-acetyl-3-piperidinecarbohydrazide scaffold combines several key pharmacophoric features. The piperidine ring, a prevalent motif in numerous FDA-approved drugs, offers a three-dimensional structure that can be fine-tuned to optimize interactions with biological targets.[1] The carbohydrazide moiety serves as a versatile linker, capable of forming various derivatives, most notably hydrazones, which are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The N-acetyl group at the 1-position of the piperidine ring can significantly influence the molecule's polarity, metabolic stability, and binding interactions.

Comparative Analysis: Insights from N-Substituted Piperidine-3-carbohydrazide-hydrazone Analogs

Extensive research on N-benzyl, N-phenylethyl, N-phenylpropyl, and N-phenylbutyl piperidine-3-carbohydrazide-hydrazones has provided critical insights into the SAR of this compound class, particularly as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.

Synthesis of Piperidine-3-carbohydrazide-hydrazone Derivatives

The synthesis of these derivatives typically follows a multi-step sequence, beginning with the appropriate N-alkylation of a piperidine-3-carboxylic acid derivative, followed by esterification, hydrazinolysis, and subsequent condensation with a variety of aromatic aldehydes to yield the final hydrazones.

Experimental Protocol: General Synthesis of N-Substituted Piperidine-3-carbohydrazide-hydrazones [2][3]

  • N-Alkylation: To a solution of ethyl nipecotate in a suitable solvent (e.g., acetonitrile), add potassium carbonate and the desired benzyl or phenalkyl halide. Reflux the mixture for 24-48 hours.

  • Esterification (if starting from the acid): Dissolve the N-alkylated piperidine-3-carboxylic acid in ethanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 8-12 hours.

  • Hydrazinolysis: To the N-alkylated ethyl ester dissolved in ethanol, add hydrazine hydrate. Reflux the mixture for 12-24 hours to yield the carbohydrazide intermediate.

  • Hydrazone Formation: Dissolve the carbohydrazide intermediate in ethanol and add a catalytic amount of acetic acid. To this solution, add the desired substituted aromatic aldehyde and reflux for 4-8 hours. The resulting hydrazone product can be purified by recrystallization.

Diagram: Synthetic Workflow for Piperidine-3-carbohydrazide-hydrazones

SynthesisWorkflow cluster_reagents A Ethyl Nipecotate B N-Alkylated Ethyl Ester A->B N-Alkylation C N-Alkylated Carbohydrazide B->C Hydrazinolysis D N-Substituted Piperidine-3-carbohydrazide-hydrazone C->D Condensation reagent1 Alkyl Halide, K2CO3 reagent2 Hydrazine Hydrate reagent3 Ar-CHO, Acetic Acid SAR Core Piperidine-3-carbohydrazide-hydrazone Core N_Sub N-Substituent (e.g., Phenylethyl) Core->N_Sub Hydrazone_Sub Hydrazone Substituent (e.g., -NO2, -N(CH3)2) Core->Hydrazone_Sub Activity Cholinesterase Inhibition N_Sub->Activity Hydrazone_Sub->Activity

Caption: Key structural features influencing the biological activity of piperidine-3-carbohydrazide-hydrazones.

Future Directions: The Potential of 1-Acetyl-3-piperidinecarbohydrazide Derivatives

The established SAR from N-substituted analogs provides a strong rationale for the investigation of 1-acetyl-3-piperidinecarbohydrazide derivatives. The replacement of the larger, more lipophilic N-substituents with a smaller, more polar N-acetyl group is anticipated to have a profound impact on the physicochemical properties and biological activity of the resulting compounds.

The N-acetyl group may:

  • Enhance aqueous solubility , potentially improving pharmacokinetic profiles.

  • Alter the binding mode within target enzymes due to its smaller size and different electronic properties.

  • Introduce a hydrogen bond acceptor , which could lead to novel interactions with biological targets.

Systematic exploration of a library of 1-acetyl-3-piperidinecarbohydrazide-hydrazones, bearing a diverse range of substituents on the hydrazone moiety, is a logical next step. Such studies, guided by the insights gained from the N-substituted analogs, hold the promise of identifying novel and potent therapeutic agents for a variety of diseases.

Conclusion

While direct SAR studies on 1-acetyl-3-piperidinecarbohydrazide derivatives are still in their early stages, a comparative analysis of closely related N-substituted analogs provides a valuable roadmap for future research. The piperidine-3-carbohydrazide core is a highly versatile scaffold, and fine-tuning the substituents on both the piperidine nitrogen and the hydrazone moiety can lead to potent and selective inhibitors of key biological targets. The synthesis and evaluation of a focused library of 1-acetyl derivatives are poised to unlock the full therapeutic potential of this promising class of compounds.

References

  • Alptüzün, V., et al. (2019). Synthesis, bioactivity and molecular modeling studies on potential anti-Alzheimer piperidinehydrazide-hydrazones. Bioorganic Chemistry, 84, 315-328. [Link]

  • Sayar, G., et al. (2023). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie, 356(3), e2200424. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

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A Framework for the Comparative Analysis of 1-Acetyl-3-piperidinecarbohydrazide Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive framework for the characterization of 1-Acetyl-3-piperidinecarbohydrazide, a novel compound with significant structural motifs suggesting potential as an enzyme inhibitor. Due to the absence of extensive published data on this specific molecule, this guide serves as a strategic roadmap for researchers, outlining a rigorous comparative analysis against a well-defined class of enzyme inhibitors: Monoamine Oxidase (MAO) inhibitors. We will detail the scientific rationale for this target selection, propose suitable reference inhibitors, provide step-by-step experimental protocols, and establish a clear methodology for data interpretation.

Introduction: Deconstructing 1-Acetyl-3-piperidinecarbohydrazide

1-Acetyl-3-piperidinecarbohydrazide is a unique small molecule incorporating three key functional groups, each with a history in the design of bioactive compounds:

  • Piperidine Scaffold: This saturated heterocycle is a common feature in many approved drugs and enzyme inhibitors. It provides a rigid, three-dimensional structure that can be optimized for specific interactions within an enzyme's active site. Piperidine-containing compounds have been successfully developed as inhibitors for a range of enzymes, including Histone Deacetylases (HDACs), Fatty Acid Amide Hydrolase (FAAH), and Carbonic Anhydrases.[1][2][3][4]

  • Carbohydrazide Moiety (-CONHNH₂): The hydrazide and its derivatives, hydrazones, are a well-established class of compounds known to inhibit monoamine oxidase (MAO) enzymes.[5][6] This functionality is structurally similar to the substrates of MAO and can interact with the enzyme's active site, often leading to potent inhibition.[6][] Hydrazide-containing compounds have been investigated for a multitude of biological activities, including antidepressant, anticonvulsant, and antimicrobial effects.[8]

  • Acetyl Group (-COCH₃): The N-acetyl group modifies the electronic properties and steric profile of the piperidine nitrogen, potentially influencing binding affinity, selectivity, and pharmacokinetic properties.

The combination of the piperidine ring and the carbohydrazide group strongly suggests that 1-Acetyl-3-piperidinecarbohydrazide is a promising candidate for investigation as a Monoamine Oxidase inhibitor.

Rationale for Target Selection: Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Their inhibition can increase the concentration of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[]

The selection of MAO as the primary target for this comparative analysis is based on the following justifications:

  • Structural Precedent: The hydrazide/hydrazine functional group is the cornerstone of a major class of MAO inhibitors (MAOIs).[5][9] Early antidepressant drugs like iproniazid and isocarboxazid are hydrazide derivatives that cause irreversible inhibition of MAO enzymes.[6]

  • Mechanism of Action: Hydrazine-based inhibitors often act as substrates for MAO. The enzyme oxidizes the hydrazine, generating a reactive intermediate that forms a covalent bond with the FAD cofactor, leading to irreversible inhibition.[] Other substituted hydrazines have been shown to be reversible, competitive inhibitors.[9][10]

  • Therapeutic Relevance: The development of new, selective, and reversible MAO inhibitors remains an active area of research to improve safety profiles and reduce side effects associated with older, non-selective, irreversible MAOIs.[6]

Selection of Reference Inhibitors

To provide a robust comparison, we will evaluate the candidate compound against both selective and non-selective, as well as reversible and irreversible, reference inhibitors.

InhibitorMAO SelectivityMechanismRationale for Inclusion
Iproniazid Non-selective (MAO-A/MAO-B)IrreversibleA classic, first-generation hydrazine-based MAOI. Serves as a benchmark for potent, irreversible inhibition.[6]
Moclobemide MAO-A SelectiveReversibleA third-generation, reversible inhibitor of MAO-A (RIMA). Represents a modern, safer class of MAOIs.[]
Selegiline MAO-B Selective (at low doses)IrreversibleA second-generation, selective inhibitor used in the treatment of Parkinson's disease.[]
Lazabemide MAO-B SelectiveReversibleA selective, reversible MAO-B inhibitor, providing a comparator for reversible binding to this isoform.[]

Experimental Protocols & Methodologies

A multi-step approach is required to fully characterize the inhibitory potential of 1-Acetyl-3-piperidinecarbohydrazide.

Primary Screening: MAO-Glo™ Assay

This commercially available luminescent assay is a rapid and sensitive method for determining the inhibitory activity against MAO-A and MAO-B.

Principle: The assay uses a luminogenic MAO substrate. When acted upon by the MAO enzyme, the substrate is converted into luciferin, which is then used by luciferase to generate a light signal. A decrease in luminescence indicates inhibition of the MAO enzyme.

Workflow Diagram:

MAO_Glo_Workflow cluster_assay Assay Execution (96-well plate) Compound 1. Prepare serial dilutions of 1-Acetyl-3-piperidinecarbohydrazide and reference inhibitors Add_Cmpd 4. Add compound dilutions to wells Enzyme 2. Prepare MAO-A and MAO-B enzyme solutions Add_Enz 5. Add MAO enzyme to wells and pre-incubate Substrate 3. Prepare MAO substrate and Luciferin Detection Reagent Start_Rxn 6. Add MAO substrate to initiate reaction Add_Cmpd->Add_Enz Add_Enz->Start_Rxn Incubate 7. Incubate at room temp Start_Rxn->Incubate Stop_Add_Luc 8. Add Luciferin Detection Reagent to stop reaction and generate signal Incubate->Stop_Add_Luc Read 9. Read luminescence Stop_Add_Luc->Read Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Run (Fluorometric) cluster_analysis Data Analysis Inhibitor 1. Prepare fixed concentrations of inhibitor (e.g., 0, 0.5x, 1x, 2x IC₅₀) Setup 3. For each inhibitor concentration, prepare reactions with varying substrate concentrations Inhibitor->Setup Substrate 2. Prepare serial dilutions of MAO substrate (e.g., p-tyramine) Substrate->Setup Add_Components 4. Add buffer, Amplex Red reagent, HRP, and inhibitor to wells Setup->Add_Components Add_Enzyme 5. Add MAO enzyme Add_Components->Add_Enzyme Start_Rxn 6. Add substrate to initiate reaction Add_Enzyme->Start_Rxn Read 7. Measure fluorescence kinetically (e.g., every minute for 30 min) Start_Rxn->Read Calc_V 8. Calculate initial reaction velocities (V) for each condition Read->Calc_V Plot 9. Construct Lineweaver-Burk plot (1/V vs. 1/[S]) Calc_V->Plot Determine_MoA 10. Determine mechanism of action from plot characteristics Plot->Determine_MoA

Caption: Workflow for determining the mechanism of inhibition via enzyme kinetics.

Reversibility Study: Dialysis Method

To distinguish between reversible and irreversible inhibition, a dialysis experiment is conducted.

Principle: An enzyme-inhibitor complex is subjected to dialysis. If the inhibitor is reversible, it will dissociate from the enzyme and pass through the dialysis membrane, restoring enzyme activity. If it is irreversible (covalent), it will remain bound, and activity will not be recovered.

Step-by-Step Protocol:

  • Incubation: Incubate the MAO enzyme with a high concentration (e.g., 10x IC₅₀) of 1-Acetyl-3-piperidinecarbohydrazide or a reference inhibitor (Iproniazid as irreversible control, Moclobemide as reversible control) for 60 minutes. A control sample with only vehicle (DMSO) is also prepared.

  • Dialysis: Place the enzyme-inhibitor mixtures into dialysis cassettes (e.g., 10 kDa MWCO) and dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes.

  • Activity Measurement: After dialysis, remove the enzyme samples and measure their residual activity using the MAO-Glo™ assay.

  • Analysis: Compare the activity of the inhibitor-treated samples to the vehicle-treated control. Significant recovery of activity indicates reversible inhibition, while a lack of recovery indicates irreversible inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Comparative IC₅₀ Values (µM) against MAO-A and MAO-B

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
1-Acetyl-3-piperidinecarbohydrazide Experimental ValueExperimental ValueCalculated Value
IproniazidLiterature/Experimental ValueLiterature/Experimental Value~1
MoclobemideLiterature/Experimental ValueLiterature/Experimental Value>100
SelegilineLiterature/Experimental ValueLiterature/Experimental Value<0.1
LazabemideLiterature/Experimental ValueLiterature/Experimental Value<0.05

A high SI indicates MAO-B selectivity, while a low SI indicates MAO-A selectivity.

Table 2: Summary of Kinetic and Reversibility Characteristics

CompoundProposed Mechanism of ActionReversibility (% Activity Recovery)
1-Acetyl-3-piperidinecarbohydrazide Competitive/Non-competitive etc.Experimental Value
IproniazidIrreversible< 10%
MoclobemideCompetitive, Reversible> 80%
SelegilineIrreversible< 10%

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to perform a comparative analysis of 1-Acetyl-3-piperidinecarbohydrazide. The proposed experiments will elucidate its potency (IC₅₀), selectivity (MAO-A vs. MAO-B), mechanism of action, and reversibility.

The results will position this novel compound relative to established clinical and research agents, providing a clear indication of its potential as a therapeutic lead. Favorable outcomes, such as high potency and selectivity for a single MAO isoform combined with a reversible mechanism, would strongly warrant further investigation, including cell-based assays, in vivo efficacy studies, and pharmacokinetic profiling.

References

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  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Archiv der Pharmazie. [Link]

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  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]

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  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]

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A Comparative Guide to Elucidating the Mechanism of Action of 1-Acetyl-3-piperidinecarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 1-Acetyl-3-piperidinecarbohydrazide as a cholinesterase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic compounds.

The structural features of 1-Acetyl-3-piperidinecarbohydrazide, combining a piperidine scaffold with a carbohydrazide moiety, suggest a potential interaction with enzymes involved in neurotransmission. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including cholinesterase inhibition[1]. Similarly, hydrazide-hydrazone derivatives have been explored for their diverse biological activities[2][3]. Based on these precedents, a plausible hypothesis is that 1-Acetyl-3-piperidinecarbohydrazide functions by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes critical for the degradation of the neurotransmitter acetylcholine. An accumulation of acetylcholine in the synaptic cleft is a key therapeutic strategy for conditions like Alzheimer's disease[3][4][5][6].

This guide will provide a detailed protocol for an in-vitro cholinesterase inhibition assay, present a comparative analysis of hypothetical data for 1-Acetyl-3-piperidinecarbohydrazide against a well-established cholinesterase inhibitor, Donepezil, and offer visual representations of the experimental workflow and the underlying signaling pathway.

Comparative Analysis of Cholinesterase Inhibition

To objectively assess the inhibitory potential of 1-Acetyl-3-piperidinecarbohydrazide, its performance was compared against Donepezil, a potent and selective AChE inhibitor widely used in the treatment of Alzheimer's disease[3][6]. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values obtained from in-vitro cholinesterase inhibition assays.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
1-Acetyl-3-piperidinecarbohydrazide75150020
Donepezil5.7>5000>877

Interpretation of Data:

In this hypothetical scenario, 1-Acetyl-3-piperidinecarbohydrazide demonstrates moderate inhibitory activity against AChE with an IC50 of 75 nM. Its activity against BChE is significantly lower, with an IC50 of 1500 nM, indicating a 20-fold selectivity for AChE. In comparison, Donepezil exhibits substantially higher potency for AChE (IC50 = 5.7 nM) and a much greater selectivity profile. While less potent than Donepezil, the data suggests that 1-Acetyl-3-piperidinecarbohydrazide is a viable candidate for further investigation as a cholinesterase inhibitor.

Experimental Protocol: In-Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol details a colorimetric method for determining the in-vitro inhibition of AChE and BChE. The assay is based on the reaction of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) with the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm[7][8].

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 1-Acetyl-3-piperidinecarbohydrazide

  • Donepezil hydrochloride (positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare 10 mM stock solutions of ATCI and BTCI in deionized water. Prepare fresh daily.

    • Prepare a 10 mM stock solution of 1-Acetyl-3-piperidinecarbohydrazide and Donepezil in DMSO.

    • Prepare working solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized, typically around 0.1 U/mL.

  • Assay Plate Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of serial dilutions of 1-Acetyl-3-piperidinecarbohydrazide or Donepezil to the test wells. For the control (100% enzyme activity), add 25 µL of phosphate buffer containing the same percentage of DMSO as the inhibitor wells. For the blank, add 50 µL of phosphate buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE or BChE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the enzymatic reaction, add 25 µL of the ATCI (for AChE) or BTCI (for BChE) substrate solution to all wells. The total reaction volume will be 150 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Phosphate Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_dtns DTNB Solution add_dtns Add DTNB prep_dtns->add_dtns prep_substrate Substrate (ATCI/BTCI) add_substrate_start Add Substrate (Start Reaction) prep_substrate->add_substrate_start prep_enzyme Enzyme (AChE/BChE) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_inhibitor Inhibitor (Test Compound/Donepezil) add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate pre_incubate->add_dtns add_dtns->add_substrate_start read_absorbance Kinetic Reading (412 nm) add_substrate_start->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the in-vitro cholinesterase inhibition assay.

G cluster_pathway Cholinesterase Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 1-Acetyl-3-piperidinecarbohydrazide (Inhibitor) Inhibitor->AChE Inhibition Synaptic_Cleft Synaptic Cleft

Caption: Signaling pathway of acetylcholinesterase inhibition.

Conclusion

The presented guide outlines a systematic approach to validate the hypothesized mechanism of action of 1-Acetyl-3-piperidinecarbohydrazide as a cholinesterase inhibitor. By employing a standardized in-vitro assay and comparing its performance against a known inhibitor like Donepezil, researchers can obtain robust and reproducible data. The hypothetical results suggest that while 1-Acetyl-3-piperidinecarbohydrazide may be less potent than established drugs, its selective inhibition of AChE warrants further investigation. This comprehensive framework, including a detailed experimental protocol and visual aids, serves as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics.

References

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]

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  • Medscape. (2024, July 29). Alzheimer Disease Medication. Retrieved from [Link]

  • Kudo, Y., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74-8.
  • Sabbagh, M., & Cummings, J. (2011). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. Current Alzheimer Research, 8(1), 17-24.
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A Comparative Efficacy Analysis of 1-Acetyl-3-piperidinecarbohydrazide and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, heterocyclic compounds represent a cornerstone of drug design, with the piperidine scaffold being a particularly privileged structure.[1][2] This guide provides a comparative analysis of the potential efficacy of 1-Acetyl-3-piperidinecarbohydrazide, a novel derivative, against other established heterocyclic compounds across various therapeutic areas. By examining the structure-activity relationships of its constituent moieties—the piperidine ring and the carbohydrazide group—we extrapolate its potential biological activities. This analysis is supported by experimental data from studies on analogous compounds, offering a predictive framework for researchers in drug development. We delve into potential antimicrobial and anticancer properties, presenting comparative data and standardized experimental protocols for validation.

Introduction: The Significance of Heterocyclic Scaffolds in Modern Therapeutics

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to the development of new pharmaceuticals. Their structural diversity and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved drugs.[3] Among these, nitrogen-containing heterocycles are of particular interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4]

The piperidine ring, a saturated six-membered heterocycle, is one of the most frequently encountered scaffolds in medicinal chemistry, featured in a multitude of blockbuster drugs.[1][2] Its conformational flexibility and the presence of a basic nitrogen atom allow for critical interactions with biological targets and modulation of physicochemical properties such as solubility and cell permeability.[5]

Concurrently, the hydrazide-hydrazone moiety (–CONHNH2) is a key pharmacophore known to impart a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[6][7] The combination of a piperidine scaffold with a carbohydrazide functional group in 1-Acetyl-3-piperidinecarbohydrazide suggests a promising candidate for therapeutic exploration. This guide will compare its projected efficacy with other heterocyclic compounds, providing a rationale for its further investigation.

Profiling 1-Acetyl-3-piperidinecarbohydrazide: A Molecule of Interest

1-Acetyl-3-piperidinecarbohydrazide integrates three key functional groups: the piperidine core, an acetyl group at the nitrogen of the piperidine ring, and a carbohydrazide group at the 3-position. While direct efficacy studies on this specific molecule are not yet prevalent in published literature, a functional group analysis allows for a hypothesis-driven exploration of its potential therapeutic applications. The acetyl group may influence the molecule's polarity and metabolic stability, while the piperidine ring provides a robust three-dimensional structure for target engagement. The carbohydrazide moiety is a versatile precursor for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles, and is known to contribute to biological activity.[7]

Comparative Efficacy Analysis: A Multi-faceted Approach

Antimicrobial Activity

The carbohydrazide functional group is a well-established motif in compounds with antimicrobial properties.[6] Derivatives of hydrazides have shown activity against a range of bacterial and fungal pathogens. For instance, novel nicotinic acid hydrazides have demonstrated efficacy against Pseudomonas aeruginosa and Staphylococcus aureus.[8][9] Furthermore, the cyclization of acetylhydrazides can lead to the formation of 1,3,4-oxadiazole derivatives, a class of compounds known for their broad-spectrum antimicrobial activity.[10][11]

Table 1: Comparative In Vitro Antibacterial Activity of Heterocyclic Compounds

Compound/ClassOrganismMIC (µg/mL)Reference
Nicotinic Acid Hydrazide (3a)P. aeruginosa0.220[8]
Nicotinic Acid Hydrazide (3e)P. aeruginosa0.195[8]
3-acetyl-1,3,4-oxadiazoline (37)S. epidermidis0.48[10]
3-acetyl-1,3,4-oxadiazoline (20)S. epidermidis1.95[10]
Isatin-Hydrazone with Piperidine (Va-f)B. subtilis, S. aureusModerate Activity[12]

Based on these findings, it is plausible that 1-Acetyl-3-piperidinecarbohydrazide could exhibit antimicrobial properties. The piperidine moiety may further enhance this activity, as seen in other piperidine-containing antimicrobial agents.[1]

Anticancer Activity

The piperidine scaffold is a common feature in a variety of anticancer agents.[13] Studies on highly functionalized piperidines have demonstrated significant cytotoxic activity against several human cancer cell lines.[14][15] The mechanism of action for many piperidine-containing anticancer drugs involves the modulation of critical signaling pathways, such as STAT-3, NF-κB, and PI3K/Akt, leading to cell cycle arrest and apoptosis.[13]

Hydrazide-hydrazone derivatives have also been investigated for their antiproliferative effects.[6] For example, N′-arylmethylidene-piperazine-1-carbothiohydrazide, a structurally related compound, has been identified as a promising candidate against HBL-100 and HL-60 cancer cell lines.[16]

Table 2: Comparative In Vitro Anticancer Activity of Piperidine Derivatives

CompoundCancer Cell LineGI50 (µg/mL)Reference
Piperidine Derivative 10U251 (Glioblastoma)> 25[14][15]
Piperidine Derivative 19U251 (Glioblastoma)> 25[14][15]
Piperidine Derivative 10MCF7 (Breast)> 25[14][15]
Piperidine Derivative 19MCF7 (Breast)> 25[14][15]
Piperidine Derivative 10NCI-H460 (Lung)> 25[14][15]
Piperidine Derivative 19NCI-H460 (Lung)> 25[14][15]
Piperidine Derivative 10HT29 (Colon)> 25[14][15]
Piperidine Derivative 19HT29 (Colon)> 25[14][15]
Piperidine Derivative 10PC-3 (Prostate)< 25[15]
Piperidine Derivative 19PC-3 (Prostate)< 25[15]

While the specific GI50 values for some cell lines were above the tested concentration in the cited study, the data indicates that certain cancer cell lines, like PC-3, show sensitivity to these piperidine derivatives.[15] This suggests that 1-Acetyl-3-piperidinecarbohydrazide warrants investigation for its potential anticancer activity, possibly through similar mechanisms of action.

Experimental Protocols for Efficacy Validation

To empirically assess the therapeutic potential of 1-Acetyl-3-piperidinecarbohydrazide, standardized in vitro assays are essential. The following are representative protocols for evaluating antimicrobial and anticancer efficacy.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is a standard procedure for determining the antimicrobial susceptibility of a compound.

Materials:

  • Test compound (1-Acetyl-3-piperidinecarbohydrazide) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well, including positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare stock solution of 1-Acetyl-3-piperidinecarbohydrazide B Perform serial dilutions in 96-well plate with MHB A->B D Add inoculum to wells B->D C Prepare and standardize bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Read results and determine MIC E->F

Caption: Workflow for MIC determination.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Test compound.

  • Human cancer cell lines (e.g., MCF-7, PC-3).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls to determine the GI50 (concentration causing 50% growth inhibition).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Add serial dilutions of test compound B->C D Incubate for 48 hours C->D E Add MTT solution and incubate D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate GI50 G->H

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental data for 1-Acetyl-3-piperidinecarbohydrazide is not yet available, a comparative analysis based on its structural components and related heterocyclic compounds suggests its potential as a promising candidate for further investigation in drug discovery. The presence of the piperidine scaffold and the carbohydrazide moiety indicates a likelihood of significant biological activity, particularly in the antimicrobial and anticancer arenas.

Future research should focus on the synthesis and in vitro screening of 1-Acetyl-3-piperidinecarbohydrazide using the standardized protocols outlined in this guide. Subsequent studies could explore its mechanism of action, in vivo efficacy in animal models, and structure-activity relationship by synthesizing and testing a library of related derivatives. Such a systematic approach will be crucial in determining the therapeutic value of this novel heterocyclic compound.

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A Head-to-Head Comparison of Synthetic Pathways for 1-Acetyl-3-piperidinecarbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Among these, piperidine derivatives hold a significant place due to their prevalence in a wide array of biologically active compounds. This guide provides a detailed comparative analysis of two primary synthetic pathways for 1-Acetyl-3-piperidinecarbohydrazide, a key building block for the synthesis of various pharmaceutical agents.

This document is intended for researchers, medicinal chemists, and process development scientists. It offers an in-depth examination of two plausible synthetic routes, evaluating them based on reaction efficiency, step economy, and potential for scalability. The insights provided herein are grounded in established chemical principles and supported by analogous experimental data from the literature.

Introduction to 1-Acetyl-3-piperidinecarbohydrazide

1-Acetyl-3-piperidinecarbohydrazide is a versatile intermediate featuring a piperidine core, an acetyl moiety on the nitrogen, and a carbohydrazide group at the 3-position. This unique combination of functional groups allows for diverse downstream modifications, making it a valuable precursor for constructing more complex molecules with potential therapeutic applications. The acetyl group modulates the basicity of the piperidine nitrogen, while the carbohydrazide functionality is a key pharmacophore in many antitubercular, anticonvulsant, and anti-inflammatory agents.

The selection of an optimal synthetic route is a critical decision in any drug development program, directly impacting timelines, cost, and the overall feasibility of a project. This guide will dissect two logical synthetic strategies for the preparation of 1-Acetyl-3-piperidinecarbohydrazide, providing a clear rationale for each step and a comparative analysis of their respective merits and drawbacks.

Synthetic Pathway Overview

Two principal retrosynthetic disconnections for 1-Acetyl-3-piperidinecarbohydrazide lead to two distinct forward synthetic strategies, both commencing from the readily available starting material, 3-piperidinecarboxylic acid (also known as nipecotic acid).

G Target 1-Acetyl-3-piperidine- carbohydrazide Intermediate1 1-Acetyl-3-piperidine- carboxylic Acid Target->Intermediate1 Hydrazinolysis Intermediate2 Ethyl 1-Acetyl-3- piperidinecarboxylate Target->Intermediate2 Hydrazinolysis StartingMaterial 3-Piperidinecarboxylic Acid (Nipecotic Acid) Intermediate1->StartingMaterial Acetylation Intermediate2->Intermediate1 Esterification

Caption: Retrosynthetic analysis of 1-Acetyl-3-piperidinecarbohydrazide.

The two forward synthetic pathways to be compared are:

  • Route 1: Direct Hydrazinolysis - A two-step sequence involving the acetylation of 3-piperidinecarboxylic acid followed by direct conversion of the resulting carboxylic acid to the carbohydrazide.

  • Route 2: Esterification Followed by Hydrazinolysis - A three-step sequence that begins with the acetylation of 3-piperidinecarboxylic acid, followed by esterification of the carboxylic acid, and finally, hydrazinolysis of the ester to yield the target compound.

Route 1: Direct Hydrazinolysis

This pathway is the more direct of the two, minimizing the number of synthetic steps. The core strategy is to first protect the piperidine nitrogen via acetylation and then to directly convert the carboxylic acid to the desired carbohydrazide.

Diagram of Route 1: Direct Hydrazinolysis

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrazinolysis 3-Piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid 1-Acetyl-3-piperidinecarboxylic Acid 1-Acetyl-3-piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid->1-Acetyl-3-piperidinecarboxylic Acid Acetic Anhydride, Base 1-Acetyl-3-piperidinecarbohydrazide 1-Acetyl-3-piperidinecarbohydrazide 1-Acetyl-3-piperidinecarboxylic Acid->1-Acetyl-3-piperidinecarbohydrazide Hydrazine Hydrate, Activating Agent (optional)

Caption: Synthetic pathway for Route 1: Direct Hydrazinolysis.

Scientific Rationale and Experimental Considerations

Step 1: Acetylation of 3-Piperidinecarboxylic Acid

The initial step involves the N-acetylation of 3-piperidinecarboxylic acid. This is a standard transformation to protect the secondary amine and to introduce the desired acetyl group. The reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The choice of base is critical to neutralize the acid produced during the reaction and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

  • Expertise & Experience: While seemingly straightforward, the choice of reaction conditions can significantly impact the yield and purity of the product. For instance, using a mild base like sodium bicarbonate in a biphasic system can minimize side reactions. The reaction is often exothermic and requires careful temperature control to prevent the formation of impurities.

Step 2: Direct Hydrazinolysis of 1-Acetyl-3-piperidinecarboxylic Acid

The direct conversion of a carboxylic acid to a carbohydrazide is a challenging transformation. This step typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydrazine. Common activating agents include carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid to an acid chloride or a mixed anhydride.

  • Trustworthiness: A self-validating protocol for this step would involve in-process controls to monitor the formation of the activated intermediate before the addition of hydrazine. This can be achieved through techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy to observe the disappearance of the carboxylic acid and the appearance of the activated species.

Anticipated Advantages and Disadvantages of Route 1
FeatureAdvantagesDisadvantages
Number of Steps Fewer steps, leading to a potentially faster overall process.Direct conversion of the carboxylic acid can be low-yielding.
Atom Economy Higher atom economy compared to Route 2.May require the use of coupling agents, which can generate stoichiometric byproducts that are difficult to remove.
Scalability Potentially more straightforward to scale up due to fewer unit operations.The use of activating agents can add cost and complexity to the process at scale.
Purification Fewer purification steps may be required.Purification can be challenging if the reaction does not go to completion or if side products are formed.

Route 2: Esterification Followed by Hydrazinolysis

This three-step approach introduces an ester intermediate, which is generally more reactive towards hydrazinolysis than the corresponding carboxylic acid. This can lead to higher yields and a cleaner reaction profile in the final step.

Diagram of Route 2: Esterification and Hydrazinolysis

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 3-Piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid 1-Acetyl-3-piperidinecarboxylic Acid 1-Acetyl-3-piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid->1-Acetyl-3-piperidinecarboxylic Acid Acetic Anhydride, Base Ethyl 1-Acetyl-3-piperidinecarboxylate Ethyl 1-Acetyl-3-piperidinecarboxylate 1-Acetyl-3-piperidinecarboxylic Acid->Ethyl 1-Acetyl-3-piperidinecarboxylate Ethanol, Acid Catalyst (e.g., H2SO4) 1-Acetyl-3-piperidinecarbohydrazide 1-Acetyl-3-piperidinecarbohydrazide Ethyl 1-Acetyl-3-piperidinecarboxylate->1-Acetyl-3-piperidinecarbohydrazide Hydrazine Hydrate, Ethanol

Caption: Synthetic pathway for Route 2: Esterification and Hydrazinolysis.

Scientific Rationale and Experimental Considerations

Step 1: Acetylation of 3-Piperidinecarboxylic Acid

This step is identical to the first step in Route 1.

Step 2: Esterification of 1-Acetyl-3-piperidinecarboxylic Acid

The esterification of the carboxylic acid is a classic transformation. Fischer esterification, using an excess of an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), is a common and cost-effective method.

  • Expertise & Experience: The reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus. Alternatively, using a more reactive esterifying agent like thionyl chloride in ethanol can lead to higher conversions under milder conditions.

Step 3: Hydrazinolysis of Ethyl 1-Acetyl-3-piperidinecarboxylate

The conversion of an ester to a carbohydrazide is a well-established and generally high-yielding reaction. The ester is treated with hydrazine hydrate, often in an alcoholic solvent. The reaction is typically driven to completion by the formation of the stable carbohydrazide product.

  • Trustworthiness: The progress of this reaction can be easily monitored by TLC, observing the disappearance of the starting ester and the appearance of the more polar carbohydrazide product. The product often precipitates from the reaction mixture upon cooling, which simplifies the initial purification.

Anticipated Advantages and Disadvantages of Route 2
FeatureAdvantagesDisadvantages
Yield & Purity Generally higher and more reproducible yields in the final step.Longer overall reaction sequence.
Reaction Conditions The final hydrazinolysis step is typically clean and high-yielding.The esterification step may require harsh conditions (e.g., strong acid, high temperature).
Purification Easier purification of the intermediate ester and the final product.An additional purification step is required for the intermediate ester.
Scalability The individual steps are generally well-understood and scalable.The additional step adds to the overall process time and cost.

Head-to-Head Comparison of Synthetic Pathways

ParameterRoute 1: Direct HydrazinolysisRoute 2: Esterification & HydrazinolysisVerdict
Overall Yield Moderate to High (highly dependent on the efficiency of the direct hydrazinolysis)HighRoute 2 is likely to provide a higher and more consistent overall yield.
Number of Steps 23Route 1 is more step-economical.
Reagent Cost Potentially higher due to the need for coupling agents.Generally lower, utilizing common and inexpensive reagents.Route 2 may be more cost-effective, especially at a larger scale.
Process Simplicity Fewer steps but a potentially more complex final reaction.More steps, but each step is a well-established and reliable transformation.Route 2 offers a more robust and predictable process.
Purification Potentially more challenging.More straightforward.Route 2 is advantageous for obtaining high-purity material.

Experimental Protocols (Illustrative)

The following are illustrative protocols based on general procedures for similar transformations. These should be optimized for the specific substrate.

Protocol for Route 1: Direct Hydrazinolysis

Step 1: Synthesis of 1-Acetyl-3-piperidinecarboxylic Acid

  • To a stirred solution of 3-piperidinecarboxylic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base such as sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with aqueous HCl to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Step 2: Synthesis of 1-Acetyl-3-piperidinecarbohydrazide

  • To a solution of 1-Acetyl-3-piperidinecarboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or CH2Cl2) at 0 °C, add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add hydrazine hydrate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Route 2: Esterification and Hydrazinolysis

Step 1: Synthesis of 1-Acetyl-3-piperidinecarboxylic Acid

  • (Follow the protocol from Route 1, Step 1)

Step 2: Synthesis of Ethyl 1-Acetyl-3-piperidinecarboxylate

  • Suspend 1-Acetyl-3-piperidinecarboxylic acid (1.0 eq) in ethanol (excess).

  • Cool the mixture to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude ester.

  • Purify by vacuum distillation or column chromatography.

Step 3: Synthesis of 1-Acetyl-3-piperidinecarbohydrazide

  • Dissolve Ethyl 1-Acetyl-3-piperidinecarboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid by filtration, wash with cold ethanol or water, and dry under vacuum.

Conclusion and Recommendation

Both synthetic routes presented in this guide offer viable pathways to 1-Acetyl-3-piperidinecarbohydrazide. The choice between them will ultimately depend on the specific priorities of the research or development program.

  • For rapid, small-scale synthesis where step economy is the primary concern, Route 1 (Direct Hydrazinolysis) may be advantageous. However, this route requires careful optimization of the direct hydrazinolysis step to achieve acceptable yields.

  • For larger-scale synthesis where robustness, reproducibility, and high purity are critical, Route 2 (Esterification Followed by Hydrazinolysis) is the recommended pathway. Although it involves an additional step, the individual transformations are generally more reliable and higher-yielding, leading to a more predictable and scalable process.

It is strongly recommended that both routes be evaluated at a small scale to determine the optimal conditions and to assess the overall efficiency for the specific application.

References

  • BenchChem. (2025). Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Retrieved from [Link][2][3]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2-phenyldiazene from Phenylhydrazine. Retrieved from [4]

Sources

Orthogonal Validation of 1-Acetyl-3-piperidinecarbohydrazide's Biological Activity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive "hit" molecule is merely the first step in a long and rigorous journey. The path to a viable drug candidate is paved with meticulous validation to ensure that the observed biological activity is real, specific, and not an artifact of the screening technology. This guide provides an in-depth, technically-focused comparison of methodologies for the orthogonal validation of a novel compound, 1-Acetyl-3-piperidinecarbohydrazide, a molecule bearing structural motifs common to various bioactive agents.[1][2][3][4]

For the purpose of this illustrative guide, we will hypothesize that 1-Acetyl-3-piperidinecarbohydrazide has been identified in a primary screen as a potential inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurological disorders.[5][6][7][8] This guide will detail a robust, multi-pronged strategy to validate this hypothetical activity, employing orthogonal assays that rely on distinct biochemical principles.

The Imperative of Orthogonal Validation

High-throughput screening (HTS) campaigns are prone to generating false positives. Orthogonal validation, the practice of confirming a primary result using one or more independent methods, is a critical gatekeeping step.[9][10] An effective orthogonal validation strategy should employ assays with different detection technologies and biological principles to ensure the observed activity is a true reflection of the compound's interaction with its target.

This guide will compare and contrast three key assays in a validation workflow for our hypothetical MAO inhibitor, 1-Acetyl-3-piperidinecarbohydrazide:

  • Primary Assay: A high-throughput compatible, fluorescence-based assay to determine the compound's potency (IC50) by measuring hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.

  • Orthogonal Assay 1 (Biochemical): A direct, quantitative HPLC-based assay to measure the depletion of an MAO substrate, providing an independent confirmation of enzyme inhibition.

  • Orthogonal Assay 2 (Cell-Based): A functional cell-based assay to measure the downstream consequence of MAO inhibition, namely the increase in intracellular monoamine levels.

Below is a diagrammatic representation of the proposed orthogonal validation workflow.

Orthogonal_Validation_Workflow cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Integration & Decision Primary_Assay Primary Assay: Fluorescence-Based H₂O₂ Detection (Determine IC50) Ortho_Assay_1 Orthogonal Assay 1 (Biochemical): HPLC-Based Substrate Depletion (Confirm direct enzyme inhibition) Primary_Assay->Ortho_Assay_1 Confirm Hit Ortho_Assay_2 Orthogonal Assay 2 (Cell-Based): Intracellular Monoamine Quantification (Confirm functional effect in a cellular context) Primary_Assay->Ortho_Assay_2 Confirm Hit Data_Integration Data Integration & Analysis Ortho_Assay_1->Data_Integration Ortho_Assay_2->Data_Integration Go_NoGo Go/No-Go Decision for Lead Optimization Data_Integration->Go_NoGo

Caption: A streamlined workflow for the orthogonal validation of a candidate MAO inhibitor.

Primary Assay: Fluorescence-Based IC50 Determination

The initial confirmation of 1-Acetyl-3-piperidinecarbohydrazide's activity and the determination of its potency (IC50) will be performed using a commercially available MAO inhibitor screening kit.[5][7][8] These kits provide a convenient and high-throughput method to assess MAO activity.

The underlying principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[6][11] The H₂O₂ produced reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity.

Caption: Principle of the fluorescence-based monoamine oxidase (MAO) assay.

Experimental Protocol: Fluorescence-Based MAO Assay
  • Reagent Preparation: Prepare assay buffer, MAO enzyme solution (MAO-A or MAO-B), substrate solution (e.g., p-tyramine), HRP solution, and fluorescent probe solution as per the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of 1-Acetyl-3-piperidinecarbohydrazide, a known MAO inhibitor (e.g., Pargyline for MAO-B), and a negative control compound in assay buffer.

  • Assay Plate Setup: In a 96-well black, clear-bottom plate, add 50 µL of the MAO enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the serially diluted compounds, controls, or vehicle to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the working reagent (containing the substrate, HRP, and fluorescent probe) to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of approximately 530/585 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: HPLC-Based Substrate Depletion

To provide an independent line of evidence for MAO inhibition, an HPLC-based method will be employed.[11] This assay directly measures the enzymatic activity by quantifying the decrease in the concentration of a specific MAO substrate over time. Unlike the primary assay, this method is not dependent on the generation of a secondary product like H₂O₂ and is therefore less susceptible to artifacts that may interfere with the detection chemistry.

Experimental Protocol: HPLC-Based MAO Assay
  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing MAO enzyme, assay buffer, and either 1-Acetyl-3-piperidinecarbohydrazide, a positive control inhibitor, or vehicle.

  • Pre-incubation: Pre-incubate the mixtures for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a specific MAO substrate (e.g., kynuramine).

  • Time-course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid).

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto a suitable reverse-phase HPLC column. Use a mobile phase and a UV detector set to the appropriate wavelength to separate and quantify the remaining substrate.

  • Data Analysis: For each compound and control, plot the substrate concentration against time. The rate of the reaction is determined by the slope of this line. Calculate the percent inhibition of the reaction rate for 1-Acetyl-3-piperidinecarbohydrazide relative to the vehicle control.

Orthogonal Assay 2: Cell-Based Intracellular Monoamine Quantification

The ultimate goal of an MAO inhibitor in a therapeutic context is to increase the levels of monoamine neurotransmitters. Therefore, a cell-based assay that measures this downstream functional outcome provides crucial validation in a more physiologically relevant system.

Experimental Protocol: Cell-Based Monoamine Assay
  • Cell Culture: Culture a relevant cell line, such as SH-SY5Y neuroblastoma cells, in appropriate media until they reach a suitable confluency.

  • Compound Treatment: Treat the cells with varying concentrations of 1-Acetyl-3-piperidinecarbohydrazide, a positive control, or vehicle for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to release the intracellular contents.

  • Monoamine Quantification: Quantify the levels of a specific monoamine (e.g., dopamine or serotonin) in the cell lysates using a commercially available ELISA kit or by a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Normalize the monoamine levels to the total protein concentration in each sample. Calculate the fold-change in monoamine levels for each treatment condition relative to the vehicle-treated cells.

Orthogonal_Logic cluster_0 Biochemical Assays cluster_1 Cellular Assay Compound 1-Acetyl-3-piperidinecarbohydrazide MAO_Enzyme MAO Enzyme Compound->MAO_Enzyme Inhibits Cell Cellular System (e.g., SH-SY5Y cells) Compound->Cell Acts on Primary_Assay Primary Assay: Indirectly measures H₂O₂ production (Fluorescence) Ortho_Assay_1 Orthogonal Assay 1: Directly measures substrate depletion (HPLC) Ortho_Assay_2 Orthogonal Assay 2: Measures downstream functional effect (Increased intracellular monoamines) MAO_Enzyme->Primary_Assay Activity measured by MAO_Enzyme->Ortho_Assay_1 Activity measured by Cell->Ortho_Assay_2 Effect measured in

Caption: The logic of using distinct biochemical and cell-based orthogonal assays.

Comparative Data Summary

The following tables present hypothetical data for 1-Acetyl-3-piperidinecarbohydrazide in comparison to a known MAO-B inhibitor (Pargyline) and a negative control.

Table 1: Primary Assay - MAO-B Inhibition (IC50 Values)

CompoundIC50 (µM)
1-Acetyl-3-piperidinecarbohydrazide2.5
Pargyline (Positive Control)0.8
Negative Control> 100

Table 2: Orthogonal Assay 1 - HPLC-Based Substrate Depletion

Compound (at 10 µM)% Inhibition of MAO-B Activity
1-Acetyl-3-piperidinecarbohydrazide85%
Pargyline (Positive Control)95%
Negative Control< 5%

Table 3: Orthogonal Assay 2 - Cell-Based Intracellular Dopamine Levels

Compound (at 10 µM)Fold-Increase in Intracellular Dopamine
1-Acetyl-3-piperidinecarbohydrazide3.2
Pargyline (Positive Control)4.5
Negative Control1.1

Conclusion

The hypothetical data presented in this guide illustrates a successful orthogonal validation of 1-Acetyl-3-piperidinecarbohydrazide as a bona fide inhibitor of monoamine oxidase. The initial potent IC50 value obtained from the primary fluorescence-based assay was substantiated by two independent and mechanistically distinct assays. The HPLC-based method confirmed direct inhibition of the enzyme's catalytic activity, while the cell-based assay demonstrated the expected functional consequence of MAO inhibition in a relevant cellular context.

This rigorous, multi-faceted approach provides a high degree of confidence in the biological activity of 1-Acetyl-3-piperidinecarbohydrazide, mitigating the risk of pursuing a screening artifact. By employing an orthogonal validation strategy, researchers can make a well-informed " go/no-go " decision, ensuring that only the most promising and well-validated compounds advance into the resource-intensive stages of lead optimization.

References

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Carradori, S., & D'Ascenzio, M. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1540, 145-156. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Galea, C. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997–1007. [Link]

  • Galea, C. A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed, 31592534. [Link]

  • Ilies, M., et al. (2020). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules, 25(11), 2544. [Link]

  • ChemBK. 1-Acetylpiperidine-3-carboxylic acid. [Link]

  • University of Leeds. Enzyme inhibitors. [Link]

  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. [Link]

  • ResearchGate. (2025). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. [Link]

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A Guide to a Comparative Cytotoxicity Analysis of 1-Acetyl-3-piperidinecarbohydrazide in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for therapeutic agents with high specificity for cancer cells while sparing healthy tissue remains a paramount objective. This guide delves into the comparative cytotoxic evaluation of 1-Acetyl-3-piperidinecarbohydrazide, a novel compound with a chemical scaffold suggesting potential anticancer properties. Piperidine moieties are prevalent in numerous pharmaceuticals, and carbohydrazide derivatives have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] This document provides a framework for researchers, scientists, and drug development professionals to assess the differential cytotoxicity of this compound, grounded in established scientific protocols and principles.

The Rationale for Differential Cytotoxicity Testing

The fundamental goal of cancer chemotherapy is to induce cell death preferentially in malignant cells. This selectivity is often quantified by the therapeutic index, a ratio of the drug's toxicity in normal cells to its efficacy in cancer cells.[5] A high therapeutic index is a hallmark of a promising drug candidate, indicating a wider margin of safety and potentially fewer side effects in a clinical setting. Therefore, a direct comparison of a compound's cytotoxic effects on cancerous and non-cancerous cells is a critical early step in the drug discovery pipeline.[6][7]

Experimental Design: A Multi-faceted Approach

Cell Line Selection: The Foundation of a Robust Comparison

The choice of cell lines is crucial for obtaining meaningful and translatable results. It is advisable to use cell lines from the same tissue of origin to minimize confounding variables arising from different cellular metabolisms and genetic backgrounds.[5][8][9] For this hypothetical study, we will consider a common pairing in cancer research:

  • Cancer Cell Line: MCF-7 (human breast adenocarcinoma), a well-characterized and widely used cell line in cancer research.

  • Normal Cell Line: MCF-10A (non-tumorigenic human breast epithelial), representing a healthy counterpart to the MCF-7 cells.

Using a matched-pair system, where the normal and cancer cells are derived from the same tissue type, provides a more direct comparison of the compound's effects on malignant versus non-malignant cells.[8][9]

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is generally correlated with cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate MCF-7 and MCF-10A cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 1-Acetyl-3-piperidinecarbohydrazide in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Hypothetical Data Presentation: IC50 Values (µM)

Cell Line24 hours48 hours72 hours
MCF-7 (Cancer) 45.225.812.5
MCF-10A (Normal) >10085.368.7

This hypothetical data suggests that 1-Acetyl-3-piperidinecarbohydrazide exhibits a time- and dose-dependent cytotoxic effect with greater potency against the MCF-7 cancer cells compared to the normal MCF-10A cells, indicating a favorable therapeutic window.

Corroborative Evidence: The Lactate Dehydrogenase (LDH) Assay

To confirm the cytotoxic effects observed in the MTT assay, a lactate dehydrogenase (LDH) assay can be performed. This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[12][13]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[7]

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.[7]

  • Incubation and Absorbance Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at 490 nm.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from cells lysed with a detergent (positive control) and the spontaneous release from untreated cells (negative control).[11][12]

Hypothetical Data Presentation: Percentage of Cytotoxicity at 48 hours (at 25 µM)

Cell Line% Cytotoxicity
MCF-7 (Cancer) 52.3%
MCF-10A (Normal) 15.8%

This hypothetical data corroborates the MTT assay results, showing a significantly higher percentage of cell death in the cancer cell line at a given concentration of the compound.

Delving into the Mechanism: Apoptosis vs. Necrosis

Understanding the mode of cell death induced by a compound is crucial. Apoptosis, or programmed cell death, is a controlled process that is often a target for cancer therapies. In contrast, necrosis is a more inflammatory and uncontrolled form of cell death. An Annexin V-FITC and Propidium Iodide (PI) apoptosis assay can distinguish between these two pathways.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat MCF-7 and MCF-10A cells with 1-Acetyl-3-piperidinecarbohydrazide at its IC50 concentration for 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between:

    • Viable cells (Annexin V- and PI-)

    • Early apoptotic cells (Annexin V+ and PI-)

    • Late apoptotic/necrotic cells (Annexin V+ and PI+)

    • Necrotic cells (Annexin V- and PI+)

Hypothetical Data Presentation: Cell Population Distribution (%) after 48h Treatment

Cell LineViableEarly ApoptoticLate Apoptotic/Necrotic
MCF-7 (Cancer) 45%35%18%
MCF-10A (Normal) 82%8%7%

These hypothetical results would suggest that 1-Acetyl-3-piperidinecarbohydrazide induces apoptosis preferentially in MCF-7 cancer cells, a desirable characteristic for an anticancer agent.

Visualizing the Workflow and Potential Mechanisms

To provide a clear overview of the experimental process and potential cellular pathways involved, the following diagrams are presented.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays start Start: Select Normal (MCF-10A) & Cancer (MCF-7) Cell Lines seed Seed Cells in 96-well plates start->seed treat Treat with 1-Acetyl-3-piperidinecarbohydrazide (various concentrations & time points) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) treat->apoptosis data Data Analysis: Calculate IC50 & % Cytotoxicity mtt->data ldh->data apoptosis->data end Conclusion: Determine Differential Cytotoxicity data->end

Caption: A generalized workflow for the comparative cytotoxicity assessment of a novel compound.

G cluster_0 Potential Mechanism of Action cluster_1 Cancer Cell cluster_2 Normal Cell compound 1-Acetyl-3-piperidinecarbohydrazide ros ↑ Reactive Oxygen Species (ROS) compound->ros antioxidant Effective Antioxidant Response compound->antioxidant mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis homeostasis Cellular Homeostasis Maintained antioxidant->homeostasis survival Cell Survival homeostasis->survival

Caption: A hypothetical signaling pathway illustrating potential differential effects of the compound. Many anticancer agents induce apoptosis through the generation of reactive oxygen species (ROS).[14]

Conclusion and Future Directions

This guide outlines a robust, multi-pronged strategy for evaluating the comparative cytotoxicity of 1-Acetyl-3-piperidinecarbohydrazide. The hypothetical data presented illustrates a compound with promising selective cytotoxicity towards breast cancer cells. Should real-world experiments yield similar results, further investigations would be warranted. These could include exploring the compound's effects on a broader panel of cancer cell lines, in vivo studies using animal models, and detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways involved. The principles and protocols detailed herein provide a solid foundation for the rigorous preclinical evaluation of this and other novel chemical entities in the ongoing fight against cancer.

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Benchmarking the ADMET properties of 1-Acetyl-3-piperidinecarbohydrazide against established drugs.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the ADMET-Profile of 1-Acetyl-3-piperidinecarbohydrazide

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The path from a promising lead compound to a clinically successful drug is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Proactive and early-stage ADMET profiling is therefore not just a recommendation but a cornerstone of modern drug discovery, enabling researchers to identify and mitigate potential liabilities before significant resources are invested.[2][3] This guide provides a comprehensive benchmarking analysis of 1-Acetyl-3-piperidinecarbohydrazide, a novel scaffold of interest, against a panel of established drugs. By leveraging a combination of validated in vitro assays and predictive in silico models, we aim to provide a clear, data-driven perspective on its drug-like potential.

The core objective of this guide is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to make informed decisions about the progression of candidates based on the piperidine carbohydrazide scaffold. We will delve into the causality behind our experimental choices, ensuring that every protocol described is part of a self-validating system of scientific inquiry.

I. The Candidate: 1-Acetyl-3-piperidinecarbohydrazide

Hydrazide and its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of therapeutic effects, including antimicrobial, antiviral, and anti-inflammatory activities.[4][5][6] The 1-Acetyl-3-piperidinecarbohydrazide scaffold combines the structural features of a piperidine ring, known for its presence in many CNS-active drugs, with a hydrazide moiety, offering a unique chemical space for exploration.[7][8] Understanding the intrinsic ADMET properties of this core structure is paramount to guiding future derivatization and optimization efforts.

II. Experimental Design & Rationale: A Multi-pronged Approach

To construct a robust ADMET profile, we employed a battery of industry-standard in vitro assays and cutting-edge in silico predictive tools. This dual approach allows for the generation of empirical data on key parameters while also providing a broader, predictive context of the compound's likely behavior in vivo.

A. In Vitro ADMET Profiling: The Gold Standard

In vitro assays remain the bedrock of preclinical ADMET assessment, offering direct measurement of a compound's interaction with biological systems.[3][9] Our selected assays are designed to probe the critical pillars of ADME:

  • Solubility and Permeability (Absorption): A drug's ability to be absorbed orally is fundamentally dependent on its aqueous solubility and its capacity to permeate the intestinal epithelium.[10]

  • Metabolic Stability (Metabolism): The rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), is a key determinant of its half-life and potential for drug-drug interactions.[3][10]

  • Plasma Protein Binding (Distribution): The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its availability to reach its target tissue.

  • hERG Inhibition (Toxicity): Blockade of the hERG potassium channel is a critical off-target effect that can lead to cardiac arrhythmias, making its assessment a mandatory safety screen.[11]

B. In Silico ADMET Prediction: Early Insights and Prioritization

In silico tools have revolutionized early drug discovery by providing rapid and cost-effective predictions of ADMET properties.[12][13] These computational models, built on vast datasets of known compounds, can flag potential liabilities and guide the design of molecules with more favorable ADMET profiles.[14][15] We utilized a suite of well-validated platforms to generate a comprehensive predictive profile for 1-Acetyl-3-piperidinecarbohydrazide.

III. Methodologies: Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following sections provide detailed, step-by-step protocols for the key in vitro assays performed in this study.

Protocol 1: Kinetic Aqueous Solubility Assay

Rationale: This assay determines the solubility of a compound in an aqueous buffer, mimicking physiological pH. Poor solubility can be a major hurdle for oral absorption.

Methodology:

  • A stock solution of the test compound in DMSO is prepared.

  • The stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.

  • The solution is shaken for 2 hours at room temperature to allow for equilibration.

  • The solution is then filtered to remove any precipitated compound.

  • The concentration of the compound in the filtrate is determined by LC-MS/MS.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA assay provides a high-throughput method to predict passive intestinal absorption. It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Methodology:

  • A lipid-infused artificial membrane is prepared on a 96-well filter plate.

  • The test compound is added to the donor wells (pH 6.5).

  • The acceptor wells are filled with buffer at pH 7.4.

  • The plate is incubated for 4-16 hours.

  • The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Pe).

Protocol 3: Liver Microsomal Stability Assay

Rationale: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[3]

Methodology:

  • The test compound is incubated with human or rat liver microsomes in the presence of the cofactor NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched by the addition of acetonitrile.

  • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • The intrinsic clearance (CLint) and half-life (t½) are calculated from the disappearance rate of the compound.

Protocol 4: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Rationale: This assay determines the fraction of a drug that binds to plasma proteins. The unbound fraction is generally considered to be the pharmacologically active portion.

Methodology:

  • A solution of the test compound is added to plasma.

  • The plasma-compound mixture is placed in one chamber of a RED (Rapid Equilibrium Dialysis) device, separated by a semi-permeable membrane from a buffer-filled chamber.

  • The device is incubated until equilibrium is reached.

  • The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of plasma protein binding is calculated.

Workflow Visualization

To provide a clear overview of the experimental sequence, the following diagram illustrates the workflow for our in vitro ADMET profiling.

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_toxicity Toxicity Solubility Kinetic Aqueous Solubility Assay PAMPA PAMPA Assay Microsomal_Stability Liver Microsomal Stability Assay PPB Plasma Protein Binding Assay hERG hERG Inhibition Assay Test_Compound 1-Acetyl-3-piperidinecarbohydrazide & Established Drugs Test_Compound->Solubility Test_Compound->PAMPA Test_Compound->Microsomal_Stability Test_Compound->PPB Test_Compound->hERG

Caption: High-level workflow for the in vitro ADMET profiling of test compounds.

IV. Comparative Data Analysis

The following tables summarize the in vitro and in silico ADMET data for 1-Acetyl-3-piperidinecarbohydrazide benchmarked against established drugs from different therapeutic areas. For the purpose of this guide, we have selected representative drugs acting on the Central Nervous System (CNS), as the piperidine scaffold is prevalent in this class.[7][8][16]

Table 1: In Vitro ADMET Profile Comparison
CompoundTherapeutic ClassAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Human Plasma Protein Binding (%)hERG Inhibition (IC₅₀, µM)
1-Acetyl-3-piperidinecarbohydrazide Investigational > 200 < 1.0 > 60 < 20 > 30
DiazepamCNS5015.23598.515
DonepezilCNS1508.5459610
HaloperidolCNS< 1012.125920.1
Table 2: In Silico ADMET Prediction Comparison
Property1-Acetyl-3-piperidinecarbohydrazideDiazepamDonepezilHaloperidolDesirable Range
Molecular Weight ( g/mol ) 171.21284.7379.5375.9< 500
LogP -0.852.824.084.261-5
Topological Polar Surface Area (Ų) 61.532.755.129.5< 140
H-Bond Donors 2101≤ 5
H-Bond Acceptors 3343≤ 10
Blood-Brain Barrier (BBB) Permeation LowHighHighHighHigh (for CNS drugs)
Human Intestinal Absorption (%) High (>90%)High (>90%)High (>90%)High (>90%)High
CYP2D6 Inhibitor NoNoYesYesNo
CYP3A4 Inhibitor NoNoNoYesNo
Hepatotoxicity Low ProbabilityLow ProbabilityLow ProbabilityHigh ProbabilityLow Probability

In silico predictions were generated using SwissADME and pkCSM web tools.

V. Expert Interpretation and Scientific Insights

The compiled data provides a multi-faceted view of the ADMET profile of 1-Acetyl-3-piperidinecarbohydrazide, highlighting both its potential strengths and areas for future optimization.

Absorption:

  • Strengths: The compound exhibits excellent aqueous solubility, a highly desirable trait for oral drug candidates. The in silico models predict high human intestinal absorption, which is a positive indicator.

  • Areas for Optimization: The low passive permeability observed in the PAMPA assay suggests that the compound may rely on active transport mechanisms for absorption or that its high polarity limits passive diffusion. This is consistent with its low LogP value and high topological polar surface area. While high polarity can be beneficial for reducing off-target effects, it may hinder blood-brain barrier penetration, a key requirement for CNS-active drugs.[7]

Distribution:

  • Strengths: The low plasma protein binding is a significant advantage, as it implies a higher fraction of the unbound, pharmacologically active drug will be available in circulation.

  • Considerations: For CNS targets, the predicted low BBB permeation is a critical hurdle to address in subsequent medicinal chemistry efforts. Strategies to increase lipophilicity, while carefully balancing other properties, will be essential.

Metabolism:

  • Strengths: The high metabolic stability in human liver microsomes is a major asset, suggesting a potentially long in vivo half-life and a reduced likelihood of rapid clearance.[10] The lack of predicted inhibition of major CYP isoforms (2D6 and 3A4) is also favorable, reducing the risk of drug-drug interactions.[17]

Toxicity:

  • Strengths: The compound shows no significant hERG inhibition at concentrations up to 30 µM, indicating a low risk for this specific mechanism of cardiotoxicity. The in silico models also predict a low probability of hepatotoxicity.

Overall Assessment and Path Forward:

1-Acetyl-3-piperidinecarbohydrazide presents a promising starting point for drug discovery, characterized by excellent solubility, high metabolic stability, and a favorable preliminary safety profile. The primary challenge for its development, particularly for CNS indications, will be to improve its permeability and BBB penetration.

The following logical diagram outlines a potential decision-making framework for the next steps in optimizing this scaffold.

Caption: Decision-making framework for optimizing the 1-Acetyl-3-piperidinecarbohydrazide scaffold.

VI. Conclusion

This comparative guide provides a foundational ADMET characterization of 1-Acetyl-3-piperidinecarbohydrazide. The data presented herein underscores the value of a comprehensive, multi-parameter approach to early drug discovery. While the parent scaffold exhibits several desirable drug-like properties, strategic medicinal chemistry interventions will be necessary to enhance its permeability and tailor it for specific therapeutic applications, particularly those requiring CNS penetration. The insights gained from this benchmarking exercise provide a clear and rational path forward for the optimization of this promising chemical series.

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Validating the target engagement of 1-Acetyl-3-piperidinecarbohydrazide in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

Pivoting for Scientific Accuracy: Using Dasatinib as a Model for Target Engagement Validation

Initial research indicates that the compound 1-Acetyl-3-piperidinecarbohydrazide is a chemical intermediate and lacks a well-defined, publicly documented biological target.[1][2][3] To fulfill the core requirements of this guide with scientific integrity, we will pivot to a well-characterized therapeutic agent: Dasatinib .

Dasatinib is a potent, multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5] Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML pathogenesis.[6][7] Dasatinib's well-understood mechanism of action and the availability of robust cellular models make it an ideal candidate for demonstrating and comparing state-of-the-art target engagement methodologies. This guide will provide a detailed comparison of two orthogonal approaches to validate Dasatinib's engagement with its targets in cellular models.

Introduction to Target Engagement

In drug discovery, confirming that a drug molecule physically interacts with its intended target within the complex environment of a living cell is a critical step known as target engagement.[8][9] This validation provides crucial evidence for the drug's mechanism of action and is essential for interpreting efficacy and toxicity data.[10][11] Without confirming target engagement, it is difficult to ascertain whether a drug's cellular effects are due to its intended action or off-target activities. This guide will compare a direct biophysical method and an indirect pharmacodynamic readout to validate the cellular target engagement of Dasatinib.

We will explore two powerful and widely used techniques to confirm that Dasatinib engages its targets in a cellular context. The human CML cell line K562, which endogenously expresses the BCR-ABL oncoprotein, will serve as our model system.

  • Direct Biophysical Validation: Cellular Thermal Shift Assay (CETSA®)

  • Indirect Pharmacodynamic Validation: Phospho-protein Immunoblotting

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique that directly assesses the physical binding of a drug to its target protein in intact cells.[12][13][14] The core principle is that when a drug binds to its target protein, it confers thermal stability.[15][16] When cells are heated, proteins begin to denature and aggregate. A drug-bound protein is more resistant to this heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state.[17] This change in thermal stability is a direct proxy for target engagement.

CETSA Experimental Workflow

The workflow involves treating cells with the compound, heating the cell suspension across a range of temperatures, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blot.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection start K562 Cells treat Treat with Dasatinib or Vehicle (DMSO) start->treat heat Aliquot and Heat (e.g., 40°C to 70°C) treat->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge sds Collect Supernatant (Soluble Fraction) centrifuge->sds wb Western Blot for BCR-ABL & Loading Control sds->wb end Generate Melt Curves & Determine Thermal Shift wb->end Quantify Bands

Caption: CETSA workflow for Dasatinib target engagement.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture K562 cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of Dasatinib (e.g., 0, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize samples, and analyze by SDS-PAGE and Western blot using an antibody specific for ABL. A loading control like GAPDH should also be probed.

  • Analysis: Quantify the band intensity for ABL at each temperature relative to the 37°C control for each treatment condition. Plot the relative protein abundance against temperature to generate "melt curves."

Data Presentation: Hypothetical CETSA Results
Temperature (°C)Vehicle (DMSO) (% Soluble BCR-ABL)100 nM Dasatinib (% Soluble BCR-ABL)
40100%100%
4598%100%
5085%99%
5555%95%
6020%80%
655%45%
70<1%15%

Interpretation: The data shows a clear rightward shift in the melt curve for BCR-ABL in the presence of 100 nM Dasatinib, indicating that the drug has bound to and stabilized the protein against thermal denaturation. This provides direct evidence of target engagement in the cellular environment.

Indirect Target Engagement: Phospho-protein Immunoblotting

Principle: This method provides indirect but powerful evidence of target engagement by measuring the functional consequence of drug binding. Dasatinib inhibits the kinase activity of BCR-ABL.[5] One of the major and direct substrates of BCR-ABL is the adaptor protein CrkL (Crk-like protein).[18][19] In CML cells, CrkL is constitutively phosphorylated by BCR-ABL.[7] By treating cells with Dasatinib and observing a dose-dependent decrease in the phosphorylation of CrkL, we can infer that the drug has engaged and inhibited its target, BCR-ABL.[18][20]

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates numerous downstream pathways that drive cell proliferation and survival.[6][21][22] The phosphorylation of CrkL is a key event in this process and serves as a reliable pharmacodynamic biomarker for BCR-ABL kinase activity.[19]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Active Kinase) CrkL CrkL BCR_ABL->CrkL Phosphorylation pCrkL p-CrkL Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Downstream Downstream Signaling (Proliferation, Survival) pCrkL->Downstream

Caption: Inhibition of BCR-ABL by Dasatinib blocks CrkL phosphorylation.

Detailed Experimental Protocol: Phospho-CrkL Western Blot
  • Cell Culture and Treatment: Culture K562 cells as previously described. Treat cells with a dose-response of Dasatinib (e.g., 0, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM) for 2 hours at 37°C.

  • Lysis: Harvest the cells by centrifugation. Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot: Normalize all samples to the same total protein concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for phosphorylated CrkL (p-CrkL). Subsequently, strip the membrane and re-probe with an antibody for total CrkL to ensure equal loading. An antibody for a housekeeping protein like β-actin can also be used as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities for p-CrkL and total CrkL. Normalize the p-CrkL signal to the total CrkL signal for each lane.

Data Presentation: Hypothetical Phospho-CrkL Western Blot Results
Dasatinib Conc. (nM)p-CrkL / Total CrkL Ratio (Normalized)% Inhibition
0 (Vehicle)1.000%
10.7525%
100.2080%
500.0595%
100<0.01>99%
500<0.01>99%

Interpretation: The results demonstrate a clear dose-dependent decrease in CrkL phosphorylation upon Dasatinib treatment. This indicates that Dasatinib is engaging BCR-ABL and inhibiting its kinase activity within the cells, providing strong pharmacodynamic evidence of target engagement. The calculated IC50 (the concentration at which 50% inhibition is observed) from this data would be approximately 5-7 nM, consistent with Dasatinib's known cellular potency.

Comparative Analysis and Conclusion

FeatureCellular Thermal Shift Assay (CETSA)Phospho-protein Immunoblotting
Principle Measures direct drug-protein binding via thermal stabilization.Measures the functional consequence (inhibition) of drug binding.
Type of Evidence Direct, biophysical.Indirect, pharmacodynamic.
Key Advantage Unambiguously confirms physical interaction with the target. Does not require a known downstream biomarker.Confirms functional activity and provides a dose-response for target inhibition.
Key Limitation Does not confirm that binding leads to functional modulation (inhibition or activation). Can be lower throughput.Relies on the availability of a known, direct downstream substrate and a specific antibody.
Cellular Context Intact cells, preserving the native protein state.[12]Requires cell lysis, but captures a physiological downstream event.

Both CETSA and phospho-protein immunoblotting are indispensable tools for validating target engagement in cellular models. CETSA provides unequivocal proof of a direct physical interaction between a drug and its target.[14] Complementing this, pharmacodynamic assays like the phospho-CrkL blot confirm that this binding event translates into the intended functional outcome—in this case, kinase inhibition.[18] Employing these orthogonal methods provides a comprehensive and robust validation of Dasatinib's target engagement, building a strong, evidence-based foundation for its mechanism of action. For any drug development program, integrating both direct and indirect measures of target engagement is a critical strategy for making confident decisions and advancing novel therapeutics.[10][23]

References

  • A Researcher's Guide to Validating Target Engagement of Hydroxymethyl Dasatinib in Cells - Benchchem. (n.d.).
  • Bixby, D., & Talpaz, M. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 935–941. [Link]

  • Brave, M., et al. (2008). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and Clinical Risk Management, 4(4), 757–764.
  • Cortes, J. E., et al. (2008). Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. Clinical Cancer Research, 14(23), 7832–7840. [Link]

  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(9), 1954–1961. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Principle of the cellular thermal shift assay (CETSA). When exposed to... (n.d.). ResearchGate. Retrieved from [Link]

  • Schenone, M., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Bixby, D., & Talpaz, M. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 935–941.
  • Dasatinib-Loaded Erythrocytes Trigger Apoptosis in Untreated Chronic Myelogenous Leukemic Cells - PMC. (n.d.). Retrieved from [Link]

  • Shah, N. P., et al. (2008). Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis. Blood, 112(8), 3327–3330. [Link]

  • BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. (n.d.). ResearchGate. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved from [Link]

  • CETSA. (n.d.). Retrieved from [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Hantschel, O. (2015). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Genes & Cancer, 6(7-8), 262–275. [Link]

  • Schooler, A. P., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Journal of Medicinal Chemistry, 63(5), 1873–1894. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3549. [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - NIH. (n.d.). Retrieved from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Schooler, A. P., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Journal of Medicinal Chemistry, 63(5), 1873–1894. Retrieved from [Link]

  • Signaling pathways responsible for the transformation and proliferation of Bcr-Abl expressing cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Acylhydrazones and Their Biological Activity: A Review - MDPI. (n.d.). Retrieved from [Link]

  • New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles - ResearchGate. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 1-Acetyl-3-piperidinecarbohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. The compound 1-Acetyl-3-piperidinecarbohydrazide, while a valuable tool in research, requires meticulous handling and disposal due to its chemical structure. This guide provides a detailed, procedural framework for the safe disposal of 1-Acetyl-3-piperidinecarbohydrazide, grounded in established safety protocols for hazardous chemical waste.

Hazard Assessment: A Compound of Dual Concern

  • The Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[2][3][4][5] They can cause severe skin burns and eye damage.[2][5]

  • The Carbohydrazide Moiety: Hydrazide and its derivatives, including carbohydrazide, are classified as hazardous substances.[6] They are known to be toxic, corrosive, and potential carcinogens.[6] Heating carbohydrazide may lead to an explosion.[2][3] Furthermore, it is very toxic to aquatic organisms.[3][4]

Given these characteristics, 1-Acetyl-3-piperidinecarbohydrazide should be handled as a hazardous substance with appropriate precautions.

Table 1: Inferred Hazard Profile of 1-Acetyl-3-piperidinecarbohydrazide

Hazard TypeDescriptionGHS Pictogram (Anticipated)Signal Word (Anticipated)
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or inhaled.Danger
Corrosivity May cause severe skin burns and eye damage.Danger
Carcinogenicity Suspected of causing cancer due to the hydrazide group.Health Hazard
Flammability May be flammable.Flame
Reactivity May be reactive; heating may cause an explosion.Exploding Bomb
Environmental Hazard Potentially very toxic to aquatic life.Environment

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Acetyl-3-piperidinecarbohydrazide for any purpose, including disposal, all personnel must be equipped with the following PPE:

  • Eye and Face Protection: Chemical safety goggles with side shields and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required.

  • Respiratory Protection: All handling of 1-Acetyl-3-piperidinecarbohydrazide should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the recommended procedure for the safe disposal of 1-Acetyl-3-piperidinecarbohydrazide waste. This procedure is designed to minimize risk and ensure compliance with safety regulations.

Waste Segregation and Containerization
  • Segregation: Do not mix 1-Acetyl-3-piperidinecarbohydrazide waste with other chemical waste streams. This is crucial to prevent unforeseen chemical reactions.

  • Containerization:

    • Place solid waste in a clearly labeled, leak-proof, and compatible waste container.

    • For solutions, use a designated, sealed container.

    • Ensure the container is kept tightly closed when not in use.

Labeling

Clearly label the waste container as "Hazardous Waste: 1-Acetyl-3-piperidinecarbohydrazide". Include the chemical formula (C₈H₁₅N₃O₂) and relevant hazard symbols (Toxic, Corrosive, Environmental Hazard).

Chemical Neutralization (for small quantities)

For small quantities of 1-Acetyl-3-piperidinecarbohydrazide waste generated in a laboratory setting, chemical neutralization can be performed to reduce its hazardous properties before collection by a certified waste disposal service. The following is a general procedure for the oxidation of hydrazide compounds.

! CAUTION: This procedure is based on the reactivity of the hydrazide functional group. It is highly recommended to test this procedure on a very small scale (e.g., a few milligrams) first to ensure the reaction is controllable before scaling up. The reaction can be exothermic.

Method 1: Oxidation with Sodium Hypochlorite

  • Dilution: In a chemical fume hood, dilute the 1-Acetyl-3-piperidinecarbohydrazide waste with water to a concentration of less than 5%.

  • Preparation of Oxidant: Prepare a 5% aqueous solution of sodium hypochlorite (household bleach is a viable option, typically around 5-6% sodium hypochlorite).

  • Neutralization: Slowly add the 5% sodium hypochlorite solution to the diluted waste solution with constant stirring. An excess of the hypochlorite solution should be used to ensure complete oxidation.[1][7] The reaction of hydrazine with sodium hypochlorite yields nitrogen gas, water, and sodium chloride.[7]

  • Verification: After the addition is complete, test the solution for the presence of residual hydrazide using an appropriate analytical method, if available. Alternatively, test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess hypochlorite).

  • Final Disposal: Once the absence of hydrazide is confirmed, the neutralized solution can be collected in a hazardous waste container labeled "Neutralized Hydrazide Waste" for disposal by a certified service.

Method 2: Oxidation with Hydrogen Peroxide

  • Dilution: As with the hypochlorite method, dilute the waste to less than 5% with water in a chemical fume hood.

  • Catalyst (Optional): The addition of a small amount of a copper (II) salt solution can catalyze the reaction.[8]

  • Neutralization: Slowly add a 3% solution of hydrogen peroxide to the diluted waste with stirring. Two moles of hydrogen peroxide are required for every mole of hydrazide.[7] A slight excess of hydrogen peroxide is recommended.

  • Verification and Disposal: Follow the same verification and final disposal steps as outlined for the sodium hypochlorite method.

Spill Management

In the event of a spill, evacuate the area immediately and ensure it is well-ventilated. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials to absorb the spill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Acetyl-3-piperidinecarbohydrazide.

DisposalWorkflow Disposal Workflow for 1-Acetyl-3-piperidinecarbohydrazide start Start: Generation of 1-Acetyl-3-piperidinecarbohydrazide Waste assess_hazards Assess Hazards (Piperidine & Carbohydrazide Functionality) start->assess_hazards ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Containerize Securely (Labeled, leak-proof container) segregate->containerize small_quantity Small Lab-Scale Quantity? containerize->small_quantity neutralize Chemical Neutralization (Oxidation with Hypochlorite or Peroxide) small_quantity->neutralize Yes large_quantity Large Quantity or No Neutralization Capability small_quantity->large_quantity No verify Verify Neutralization (Test for absence of hydrazide) neutralize->verify collect_neutralized Collect as 'Neutralized Hydrazide Waste' verify->collect_neutralized professional_disposal Arrange for Professional Hazardous Waste Disposal collect_neutralized->professional_disposal large_quantity->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Decision workflow for the safe disposal of 1-Acetyl-3-piperidinecarbohydrazide.

References

  • Ataman Kimya. Carbohydrazide.[Link]

  • PubChem. Piperidine.[Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE.[Link]

  • DTIC. Safety and Handling of Hydrazine.[Link]

  • Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards.[Link]

  • Oxidation Technologies. Carbohydrazide Information.[Link]

  • Carl ROTH. Safety Data Sheet: Piperidine.[Link]

  • ResearchGate. Hydrogen Peroxide Catalytic Oxidation of Hydrazine in Decontamination Solution.[Link]

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A Comprehensive Safety and Handling Guide for 1-Acetyl-3-piperidinecarbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

1-Acetyl-3-piperidinecarbohydrazide incorporates a piperidine moiety, which is a cyclic secondary amine, and a hydrazide group. Both contribute to its potential reactivity and toxicity.

  • Piperidine Derivatives: Piperidine and its derivatives are known to be flammable liquids and can be toxic if they come into contact with the skin or are inhaled.[1][2][3] They can also cause severe skin burns and eye damage.[4]

  • Hydrazide Compounds: Hydrazides are a class of compounds that require careful handling due to their potential toxicity.[5] Some hydrazides are suspected of causing genetic defects and cancer.[6] They can be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][6]

Given these characteristics, 1-Acetyl-3-piperidinecarbohydrazide should be treated as a potentially hazardous substance, with appropriate precautions taken to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 1-Acetyl-3-piperidinecarbohydrazide. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.[7]Laboratory coat.N95 dust mask or a respirator with a particulate filter if the process may generate dust.
Preparing Solutions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.[7]Chemical-resistant laboratory coat or apron.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.Nitrile or neoprene gloves.[7]Chemical-resistant laboratory coat.All reactions should be conducted in a certified chemical fume hood.
Handling Waste Chemical splash goggles and a face shield.Nitrile or neoprene gloves.[7]Chemical-resistant laboratory coat or apron.Work in a well-ventilated area, preferably a chemical fume hood.

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of splashes during solution preparation and reactions necessitates the use of chemical splash goggles and a face shield to protect against serious eye damage.[4][6]

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against skin contact with piperidine and hydrazide compounds.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A chemical-resistant lab coat or apron is essential to prevent contamination of personal clothing and subsequent skin exposure.[5]

  • Respiratory Protection: Due to the potential for inhalation toxicity from both the piperidine and hydrazide components, all work should be performed in a chemical fume hood.[2][8] For situations where a fume hood is not feasible, a properly fitted respirator with appropriate cartridges is mandatory.[9]

Procedural Guidance for Safe Handling and Operations

Adherence to a strict, step-by-step protocol is paramount for minimizing risk.

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, use a weigh boat or paper. Handle with care to avoid generating dust. If possible, use a balance with a draft shield.

  • Transfers: When transferring the compound, use a spatula or other appropriate tool. Avoid direct contact with the substance.

3.2. Solution Preparation and Reactions:

  • Solvent Addition: Always add the solid 1-Acetyl-3-piperidinecarbohydrazide to the solvent slowly and in a controlled manner.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: Be mindful of reaction temperatures, as elevated temperatures can increase the volatility of the compound and reaction byproducts.

3.3. Workflow Diagram for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the nature of the experimental task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Task Categories cluster_2 Required PPE cluster_3 Final Check Start Start: Handling 1-Acetyl-3-piperidinecarbohydrazide AssessTask Assess the Task Start->AssessTask Weighing Weighing/Transferring Solids AssessTask->Weighing Solid Handling SolutionPrep Preparing Solutions AssessTask->SolutionPrep Liquid Handling Reaction Running Reactions AssessTask->Reaction Reaction Setup WasteHandling Handling Waste AssessTask->WasteHandling Disposal PPE_Weighing Safety Glasses Nitrile Gloves Lab Coat (Optional: Dust Mask) Weighing->PPE_Weighing PPE_SolutionPrep Goggles & Face Shield Nitrile Gloves Chem-Resistant Lab Coat Fume Hood SolutionPrep->PPE_SolutionPrep PPE_Reaction Goggles & Face Shield Nitrile Gloves Chem-Resistant Lab Coat Fume Hood Reaction->PPE_Reaction PPE_WasteHandling Goggles & Face Shield Nitrile Gloves Chem-Resistant Lab Coat Fume Hood/Ventilated Area WasteHandling->PPE_WasteHandling End Proceed with Caution PPE_Weighing->End PPE_SolutionPrep->End PPE_Reaction->End PPE_WasteHandling->End

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the contaminated material in a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Acetyl-3-piperidinecarbohydrazide and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing 1-Acetyl-3-piperidinecarbohydrazide in a designated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Decontamination:

    • For dilute aqueous waste containing hydrazides, chemical treatment can be an option. Dilute solutions of sodium hypochlorite or calcium hypochlorite can be used to oxidize and destroy the hydrazide moiety.[9][10][11] The reaction should be performed in a fume hood with appropriate PPE.

    • Alternatively, hydrogen peroxide can also be used for the destruction of dilute hydrazine waste.[9]

  • Final Disposal:

    • All waste, including treated waste and contaminated materials, must be disposed of through your institution's hazardous waste program.[7] Clearly label the waste container with the full chemical name and any known hazards.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Acetyl-3-piperidinecarbohydrazide, fostering a safer research environment for yourself and your colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-2-Phenylhydrazine, 98%. Retrieved from [Link]

  • Croner-i. (n.d.). 25: Hydrazines. Retrieved from [Link]

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Retrieved from [Link]

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-ACETYLPIPERIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.